molecular formula C7H8BrN3O2 B1598176 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine CAS No. 26163-05-3

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Cat. No.: B1598176
CAS No.: 26163-05-3
M. Wt: 246.06 g/mol
InChI Key: MPBCWXXDYWCJSW-UHFFFAOYSA-N
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Description

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine is a useful research compound. Its molecular formula is C7H8BrN3O2 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-10(2)7-6(8)3-5(4-9-7)11(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCWXXDYWCJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396052
Record name 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26163-05-3
Record name 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of the synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. The document delves into a reliable synthetic pathway, offering mechanistic insights, detailed experimental protocols, and critical safety information, all designed to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in organic synthesis. The strategic arrangement of a bromine atom, a nitro group, and a dimethylamino group on the pyridine scaffold provides multiple reactive sites. This trifecta of functional groups allows for a diverse range of chemical transformations, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and reductions, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound is paramount for its synthesis, purification, and handling.

PropertyValue
IUPAC Name This compound
CAS Number 26163-05-3[1]
Molecular Formula C₇H₈BrN₃O₂
Molecular Weight 246.06 g/mol
Appearance Expected to be a yellow to light-brown crystalline solid
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile

Strategic Synthesis Plan: A Two-Step Approach

A robust and efficient synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2-chloro-5-nitropyridine. This strategy is predicated on well-established and high-yielding chemical transformations.

The overall synthetic workflow is depicted below:

synthesis_workflow start 2-chloro-5-nitropyridine step1 Step 1: Nucleophilic Aromatic Substitution with Dimethylamine start->step1 intermediate N,N-dimethyl-5-nitropyridin-2-amine step1->intermediate step2 Step 2: Electrophilic Bromination intermediate->step2 product This compound step2->product

Caption: A two-step synthetic pathway to the target compound.

Retrosynthetic Analysis

The disconnection of the target molecule reveals the key bond formations. The carbon-bromine bond can be retrosynthetically disconnected via an electrophilic bromination, leading to the intermediate N,N-dimethyl-5-nitropyridin-2-amine. Subsequently, the carbon-nitrogen bond of the dimethylamino group can be disconnected through a nucleophilic aromatic substitution (SNAr) reaction, pointing to 2-chloro-5-nitropyridin as a suitable starting material.

retrosynthesis Target This compound Intermediate N,N-dimethyl-5-nitropyridin-2-amine Target->Intermediate C-Br disconnection (Electrophilic Bromination) Start 2-chloro-5-nitropyridine Intermediate->Start C-N disconnection (SNAr)

Sources

An In-Depth Technical Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine (CAS No. 26163-05-3) has emerged as a highly valuable intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[1][2] Its utility stems from the orthogonal reactivity of its three distinct functional groups—a bromine atom, a nitro group, and a dimethylamino group—arranged on a pyridine scaffold. This unique substitution pattern allows for a series of selective, high-yield transformations, making it a cornerstone in the assembly of complex heterocyclic systems.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase (CDK) inhibitors.[3][4][5][6][7][8][9][10][11][12]

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of this compound are not widely published in peer-reviewed literature. However, based on the known data of its precursor, 3-bromo-5-nitropyridin-2-amine, and general principles of structural chemistry, a reliable profile can be established.

Table 1: Physicochemical Properties

PropertyThis compound3-bromo-5-nitropyridin-2-amine (Precursor)
CAS Number 26163-05-3[13][14][15][16]15862-31-4[1][17][18][19]
Molecular Formula C₇H₈BrN₃O₂[13][15][16]C₅H₄BrN₃O₂[1][17][19]
Molecular Weight 246.06 g/mol [13][15][16]218.01 g/mol [1][17][19]
Appearance Predicted: Yellow to brown solidBeige to orange-brown powder[1]
Melting Point Not experimentally determined205-208 °C[20]
Boiling Point Not experimentally determined~302.9 °C (estimated)[20]
Density Not experimentally determined~1.93 g/cm³ (estimated)[20]
Solubility Predicted: Soluble in polar aprotic solvents (e.g., DMF, DMSO, Dichloromethane)Limited solubility in water; soluble in some organic solvents like DMF and dichloromethane[2]

Table 2: Predicted/Reference Spectroscopic Data

Data TypeThis compound (Predicted)3-bromo-5-nitropyridin-2-amine (Reference Data)
¹H NMR The two aromatic protons would appear as doublets in the downfield region (δ 8.0-9.0 ppm). The six protons of the two methyl groups would appear as a singlet further upfield (δ ~3.0-3.5 ppm).¹H NMR (400 MHz, CDCl₃): δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H, -NH₂)[1]
¹³C NMR Expected signals for two distinct aromatic CH carbons, three quaternary carbons (C-Br, C-N(CH₃)₂, C-NO₂), and one methyl carbon signal.No data available.
Mass Spec (EI) Predicted M⁺ peaks at m/z 245 and 247 (approx. 1:1 ratio due to Br isotopes).M⁺ peaks at m/z 217 and 219[21]
IR Spectroscopy Expected strong N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹), C-N stretching for the dimethylamino group, and aromatic C-H and C=C/C=N vibrations.KBr FT-IR data available, showing characteristic amine and nitro group stretches[19]

Synthesis and Manufacturing

The synthesis of this compound is a two-step process commencing from the commercially available 5-nitropyridin-2-ylamine. The causality behind this synthetic route is the deliberate and sequential functionalization of the pyridine ring.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N,N-Dimethylation start 5-nitropyridin-2-ylamine reagent1 Br₂ in Acetic Acid start->reagent1 Electrophilic Aromatic Substitution product1 3-bromo-5-nitropyridin-2-amine reagent1->product1 reagent2 Formaldehyde & Formic Acid (Eschweiler-Clarke Reaction) product1->reagent2 Reductive Amination final_product This compound reagent2->final_product

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 3-bromo-5-nitropyridin-2-amine (Precursor)

The first step involves the regioselective bromination of 5-nitropyridin-2-ylamine. The amino group at the 2-position is a powerful activating group and directs electrophiles to the ortho (3-position) and para (5-position) positions. Since the 5-position is already occupied by a deactivating nitro group, the bromination occurs selectively at the 3-position.

Experimental Protocol:

  • Reactants: 5-nitro-pyridin-2-ylamine (1.0 eq), Bromine (1.1 eq), Acetic Acid (solvent).

  • Procedure:

    • Dissolve 5-nitro-pyridin-2-ylamine (e.g., 30 g, 0.22 mol) in acetic acid (200 mL) in a suitable reaction vessel equipped with a stirrer and a dropping funnel.[1]

    • Cool the solution to 10 °C using an ice bath.[1]

    • Slowly add a solution of bromine (e.g., 38 g, 0.24 mol) dropwise to the reaction mixture while maintaining the temperature.[1]

    • After the addition is complete, allow the mixture to stir at 20 °C for 30 minutes.[1]

    • Collect the precipitated solid by filtration.

    • Dissolve the solid in a suitable organic solvent like ethyl acetate and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 8 and 9.[1]

    • Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, 3-bromo-5-nitropyridin-2-amine.[1]

Step 2: Synthesis of this compound

The final step is the exhaustive methylation of the primary amino group. The Eschweiler-Clarke reaction is the classic and most efficient method for this transformation.[2][13] It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method is highly advantageous as it proceeds without the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.

Experimental Protocol (Representative):

  • Reactants: 3-bromo-5-nitropyridin-2-amine (1.0 eq), Formaldehyde (37% aqueous solution, ~2.5 eq), Formic Acid (90% aqueous solution, ~2.5 eq).

  • Procedure:

    • To a reaction flask, add 3-bromo-5-nitropyridin-2-amine.

    • Add formic acid followed by the aqueous formaldehyde solution.[13]

    • Heat the reaction mixture to 80-100 °C and maintain for several hours (typically 12-18 h), monitoring the reaction by TLC or LC-MS.[13] The evolution of carbon dioxide gas indicates the progress of the reaction.

    • Upon completion, cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Reactivity and Key Transformations

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The C-Br bond at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond, introducing aryl or heteroaryl substituents at this position, a key step in building the core of many kinase inhibitors.

G reagents Arylboronic Acid (R-B(OH)₂) + Base (e.g., K₂CO₃, K₃PO₄) product 3-Aryl-N,N-dimethyl-5-nitropyridin-2-amine reagents->product Reductive Elimination catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->reagents Transmetalation start This compound start->catalyst Oxidative Addition

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Representative Protocol (Suzuki Coupling):

  • Reactants: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq), Solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a reaction vessel, combine the bromo-pyridine, arylboronic acid, and base.

    • Add the palladium catalyst.

    • De-gas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the de-gassed solvent system.

    • Heat the mixture (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

    • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography.

Reduction of the Nitro Group

The nitro group at the 5-position can be selectively reduced to a primary amine. This transformation is fundamental for subsequent annulation reactions to form fused heterocyclic systems, such as the imidazopyridine or pyrrolopyridine cores found in many kinase inhibitors.[1][2]

G start 3-Substituted-N,N-dimethyl- 5-nitropyridin-2-amine reagents Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl) start->reagents Reduction product 3-Substituted-N,N-dimethyl- pyridine-2,5-diamine reagents->product

Caption: Reduction of the nitro group to form a diamine.

Representative Protocol (Nitro Reduction with SnCl₂):

  • Reactants: 3-substituted-N,N-dimethyl-5-nitropyridin-2-amine (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq), Solvent (e.g., Ethanol or Ethyl Acetate).

  • Procedure:

    • Dissolve the nitro-pyridine in the chosen solvent.

    • Add the tin(II) chloride dihydrate and heat the mixture to reflux.

    • Monitor the reaction until completion.

    • Cool the reaction and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

    • Filter the resulting tin salts and extract the filtrate with an organic solvent.

    • Dry the combined organic extracts and concentrate to yield the diamine product.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The sequential application of Suzuki coupling followed by nitro reduction provides a versatile route to 3-aryl-pyridine-2,5-diamines. This diamine can then undergo cyclization with various reagents to form fused bicyclic cores that mimic the purine structure of ATP, enabling them to bind effectively in the ATP-binding pocket of kinases.

This strategy has been employed in the development of inhibitors for:

  • Glycogen Synthase Kinase 3β (GSK-3β): Dysregulation of GSK-3β is implicated in various pathologies, including Alzheimer's disease and bipolar disorder.[4][5][10][11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibitors are a major class of anti-cancer therapeutics.[3][6][7][9][12]

Safety and Handling

  • Hazard Classification: The precursor is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17] It is expected that the N,N-dimethylated derivative will carry similar, if not identical, hazards.

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.[17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[17]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically designed chemical intermediate that offers a powerful platform for the synthesis of complex heterocyclic molecules. Its well-defined and sequential reactivity allows for the controlled introduction of molecular diversity, making it an invaluable tool for researchers, particularly those in the field of drug discovery targeting kinase-mediated signaling pathways. The robust synthetic routes to this compound and its versatile chemical handles ensure its continued importance in the development of next-generation therapeutics.

References

  • Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. 2021. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. 2023. Available from: [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

  • PubChem. 2-Amino-3-bromo-5-nitropyridine. Available from: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Arkivoc. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. 2011. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Trader, A. I. Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2). Available from: [Link]

  • PubChem. 2-Amino-3-bromo-5-nitropyridine. Available from: [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with... 2010. Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. 2011. Available from: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 2018. Available from: [Link]

  • Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 2012. Available from: [Link]

  • Amerigo Scientific. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine. Available from: [Link]

  • Yao, J., Blake, P., & Yang, J. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. 2005. Available from: [Link]

  • CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. 2017. Available from: [Link]

  • Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • ResearchGate. A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. 2002. Available from: [Link]

  • MDPI. Formylation of Amines. 2014. Available from: [Link]

  • National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction. 2023. Available from: [Link]

  • Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. Available from: [Link]

  • National Institutes of Health. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. 2020. Available from: [Link]

  • National Institutes of Health. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. 2019. Available from: [Link]

  • National Institutes of Health. Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates. 2021. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine (CAS Number: 26163-05-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine, registered under CAS number 26163-05-3. While specific biological activity and detailed toxicological data for this compound are not extensively documented in publicly available literature, its structural features suggest its primary role as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This guide synthesizes available information on its physicochemical characteristics, offers insights into its probable synthetic routes based on related compounds, and discusses its potential in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors. Safety considerations are also addressed by extrapolating data from structurally similar molecules.

Chemical Identity and Physicochemical Properties

3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine is a substituted pyridine derivative. The presence of a bromine atom, a dimethylamino group, and a nitro group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine

PropertyValueSource
CAS Number 26163-05-3[1]
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.1 g/mol [1]
Predicted Boiling Point 319.4 ± 42.0 °CChemicalBook[3]
Predicted Density 1.655 ± 0.06 g/cm³ChemicalBook[3]
Appearance Solid (predicted)-
Storage Temperature 2-8°CChemical Suppliers
Chemical Structure

The chemical structure of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine is characterized by a pyridine ring substituted at positions 2, 3, and 5.

Caption: 2D Structure of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine.

Synthesis and Reactivity

A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine. For instance, a potential precursor could be a di-brominated or chloro-brominated nitropyridine, which can then react with dimethylamine. The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

A relevant study by Dandepally et al. (2011) describes a facile microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various aliphatic amines.[4] This methodology could potentially be adapted for the synthesis of the target compound. The reaction of 3,5-dibromopyridine with dimethylamine, however, has been reported to yield a mixture of 5-bromo-3-dimethylaminopyridine and 5-bromo-4-dimethylaminopyridine under certain conditions.[4] Careful optimization of reaction conditions, including solvent, temperature, and catalyst (if any), would be crucial to achieve regioselective synthesis of 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine.

Proposed General Synthetic Workflow

G start Starting Material (e.g., 2,3-dihalo-5-nitropyridine) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Dimethylamine (HN(CH3)2) reagent->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 3-Bromo-2-(N,N-dimethyl)amino- 5-nitropyridine purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many approved drugs. Substituted pyridines are known to act as inhibitors for a variety of protein kinases, which are crucial targets in oncology and inflammatory diseases.[5][6]

While no specific biological activity has been reported for 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine, its structural features suggest its potential as a key intermediate for the synthesis of more complex, biologically active molecules. The bromine atom at the 3-position can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl or heteroaryl moieties, enabling the exploration of the chemical space around the pyridine core to optimize binding to a biological target.

The 2-amino-pyridine moiety, present in this compound as a dimethylamino group, is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[5] The nitro group at the 5-position can be reduced to an amino group, providing another point for chemical modification or for modulating the electronic properties of the molecule.

Hypothetical Role in Kinase Inhibitor Synthesis

The following diagram illustrates a conceptual workflow where 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine could be utilized as a starting material for the synthesis of a hypothetical kinase inhibitor.

G start 3-Bromo-2-(N,N-dimethyl)amino- 5-nitropyridine coupling Suzuki Coupling (with Arylboronic Acid) start->coupling reduction Nitro Group Reduction (e.g., with Fe/HCl) coupling->reduction functionalization Amine Functionalization (e.g., Amide Coupling) reduction->functionalization inhibitor Potential Kinase Inhibitor functionalization->inhibitor

Caption: Conceptual workflow for kinase inhibitor synthesis.

Safety and Handling

Specific toxicological data for 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine (CAS 26163-05-3) is not available. However, based on the safety data for structurally related compounds, such as 2-Amino-3-bromo-5-nitropyridine and other brominated nitropyridines, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood.[7][8]

Potential Hazards (inferred from related compounds):

  • Skin Irritation: May cause skin irritation.[7]

  • Eye Irritation: May cause serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side-shields

  • Chemical-resistant gloves

  • Laboratory coat

  • Respiratory protection if dust is generated

First Aid Measures (General Recommendations):

  • In case of skin contact: Wash off immediately with plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine is a chemical compound with significant potential as a synthetic intermediate in drug discovery and medicinal chemistry. Its multifunctionalized pyridine core offers multiple avenues for chemical modification, making it a valuable starting point for the synthesis of libraries of compounds for biological screening. While direct evidence of its biological activity is currently lacking, its structural similarity to known bioactive molecules, particularly kinase inhibitors, warrants further investigation into its potential therapeutic applications. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with this class of chemicals.

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [URL not available]
  • Singh, J., & Ghosh, S. (2016). Substituted pyrimidines as protein kinase inhibitors.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

  • Fisher Scientific. (2024).
  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. (2016). PubMed. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [URL not available]
  • Dandepally, S. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters. [URL not available]
  • PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

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  • Royal Society of Chemistry. Table of Characteristic IR Absorptions. [URL not available]
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  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
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  • SpectraBase. TERT.-BUTYLSILANTRIOL - Optional[13C NMR] - Chemical Shifts. [Link]

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  • Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

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3-bromo-N,N-dimethyl-5-nitropyridin-2-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We will explore its chemical identity, physicochemical properties, a plausible synthetic pathway, its reactivity, and critical safety protocols. This document is designed to serve as an authoritative resource, grounded in established chemical principles and supported by relevant technical data.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. The compound of interest is unambiguously defined by its IUPAC name and is recognized by several synonyms in commercial and academic literature.

  • IUPAC Name: this compound[1]

  • Synonyms:

    • 2-Pyridinamine, 3-bromo-N,N-dimethyl-5-nitro-[2]

    • 3-bromo-N,N-dimethyl-5-nitro-pyridin-2-amine[2]

Core Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below. These data are critical for experimental design, analytical characterization, and regulatory documentation.

PropertyValueSource(s)
CAS Number 26163-05-3[3][4][5][6]
Molecular Formula C₇H₈BrN₃O₂[3][4][6]
Molecular Weight 246.06 g/mol [4][6]
Appearance Yellow to light-brown powder[7]
Melting Point 205-208°C (for the related 2-amino-5-bromo-3-nitropyridine)[7]
Storage Store in a dry, cool, well-ventilated place. Keep container tightly closed.[8][9]

Synthesis and Mechanistic Rationale

Plausible Synthetic Workflow

The synthesis can be logically approached in two primary stages, starting from 2-amino-5-bromopyridine.

G A 2-Amino-5-bromopyridine B Nitration (H₂SO₄, HNO₃, 0-5°C) A->B Step 1 C 2-Amino-5-bromo-3-nitropyridine B->C D Reductive Amination (Formaldehyde, NaBH(OAc)₃) C->D Step 2 E This compound D->E G cluster_0 Starting Material cluster_1 Potential Products A 3-bromo-N,N-dimethyl- 5-nitropyridin-2-amine B Suzuki / Sonogashira Cross-Coupling A->B -Br C Nitro Group Reduction (e.g., Fe/HCl) A->C -NO₂ D Nucleophilic Aromatic Substitution A->D -Br P1 Aryl/Alkynyl-Substituted Pyridine Derivatives B->P1 P2 Pyridine-Diamine Derivatives C->P2 P3 Further Functionalized Pyridine Scaffolds D->P3

Sources

An In-depth Technical Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, discuss its characterization, and explore its applications in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, appearing in a significant number of FDA-approved medicines.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it a valuable component in molecules designed to interact with biological targets. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties. This compound (Figure 1) is a prime example of a highly functionalized pyridine derivative with significant potential in organic synthesis and drug discovery. The presence of a bromine atom, a nitro group, and a dimethylamino group provides multiple reactive handles for further chemical modification, making it a versatile intermediate for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource
Molecular Formula C₇H₈BrN₃O₂[2]
Molecular Weight 246.1 g/mol [2]
CAS Number 26163-05-3[2]
Appearance Expected to be a solid
Solubility Expected to be soluble in polar organic solvents
Spectroscopic Characterization

While readily available from commercial suppliers who can provide analytical data, researchers synthesizing this compound will need to verify its identity and purity.[3] Below are the expected spectroscopic characteristics for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the substitution pattern, these would likely appear as doublets. A singlet corresponding to the six protons of the two methyl groups of the dimethylamino substituent would be expected in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (246.1 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the bromination and nitration of a suitable pyridine precursor, followed by N,N-dimethylation.

Synthesis of the Precursor: 3-bromo-5-nitropyridin-2-amine

The synthesis of the key precursor, 3-bromo-5-nitropyridin-2-amine, is achieved through the bromination of 5-nitro-pyridin-2-ylamine.[4]

Experimental Protocol:

  • To a solution of 5-nitro-pyridin-2-ylamine (30 g, 0.22 mol) in acetic acid (200 mL) at 10°C, add Br₂ (38 g, 0.24 mol) dropwise.

  • After the addition is complete, allow the mixture to stir at 20°C for 30 minutes.

  • Filter the resulting solid and dissolve it in ethyl acetate (200 mL).

  • Basify the solution to a pH of 8-9 with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure to yield 3-bromo-5-nitropyridin-2-amine.

N,N-dimethylation of 3-bromo-5-nitropyridin-2-amine

The final step in the synthesis is the N,N-dimethylation of the primary amine. This can be achieved using a variety of methylating agents. A representative protocol using formaldehyde and formic acid (Eschweiler-Clarke reaction) is described below. This method is a classic and effective way to achieve exhaustive methylation of primary amines.

Experimental Protocol:

  • To a flask containing 3-bromo-5-nitropyridin-2-amine (10 g, 0.046 mol), add formic acid (20 mL).

  • Add aqueous formaldehyde (37%, 15 mL) to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the mixture to room temperature and carefully add it to a beaker of ice water.

  • Basify the solution with a saturated aqueous solution of Na₂CO₃ until gas evolution ceases and the solution is alkaline.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 5-nitro-pyridin-2-ylamine 5-nitro-pyridin-2-ylamine Bromination Bromination 5-nitro-pyridin-2-ylamine->Bromination Br₂, Acetic Acid 3-bromo-5-nitropyridin-2-amine 3-bromo-5-nitropyridin-2-amine Bromination->3-bromo-5-nitropyridin-2-amine N,N-dimethylation N,N-dimethylation 3-bromo-5-nitropyridin-2-amine->N,N-dimethylation Formaldehyde, Formic Acid This compound This compound N,N-dimethylation->this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Substituted nitropyridines are valuable precursors for a wide range of biologically active molecules, including those with antitumor and antiviral properties.[1] this compound, with its multiple points for diversification, is a particularly attractive building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The general strategy for utilizing this intermediate in the synthesis of kinase inhibitors involves a series of key transformations:

  • Cross-Coupling Reaction: The bromine atom at the 3-position can be readily displaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl or alkyl groups.[5] This allows for the exploration of different substituents that can interact with the hydrophobic regions of the kinase active site.

  • Reduction of the Nitro Group: The nitro group at the 5-position can be reduced to an amino group. This newly formed amine can then be used as a handle for further functionalization, such as the formation of amides or the construction of fused heterocyclic ring systems.

  • Modification of the Dimethylamino Group: While often maintained for its electronic and steric properties, the dimethylamino group at the 2-position can also be modified if necessary.

Case Study: A General Pathway to Substituted Pyridine-Based Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP. The substituted pyridine core of our target molecule can serve as a template for the construction of such scaffolds.

Kinase_Inhibitor_Pathway Kinase_Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Kinase_Signal->Receptor Phosphorylation Phosphorylation Cascade Receptor->Phosphorylation Cell_Proliferation Cell Proliferation and Survival Phosphorylation->Cell_Proliferation Inhibitor Kinase Inhibitor (e.g., derived from 3-bromo-N,N-dimethyl- 5-nitropyridin-2-amine) Inhibitor->Phosphorylation Blocks ATP Binding Site

Caption: Simplified signaling pathway targeted by many kinase inhibitors.

Safety and Handling

The precursor, 3-bromo-5-nitropyridin-2-amine, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this and the final product, this compound, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemists and drug discovery professionals. Its well-defined chemical properties and multiple reactive sites allow for the efficient synthesis of diverse libraries of compounds for biological screening. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers to confidently incorporate this important intermediate into their drug discovery programs, particularly in the pursuit of novel kinase inhibitors.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Globallink. Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. [Link]

  • PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

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An In-depth Technical Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its synthesis, physicochemical properties, and reactivity, with a particular focus on its application as a versatile intermediate in the development of novel therapeutics, including kinase inhibitors. Detailed experimental protocols, reaction mechanisms, and spectroscopic data are provided to support researchers in their synthetic endeavors.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing this privileged scaffold. Among the vast array of functionalized pyridines, this compound (CAS No. 26163-05-3) has emerged as a valuable and versatile intermediate. Its unique arrangement of a nucleophilic dimethylamino group, an electrophilic nitro group, and a synthetically adaptable bromine atom on the pyridine ring provides a rich platform for a variety of chemical transformations. This guide aims to be a comprehensive resource for researchers, providing in-depth technical information on the synthesis, characterization, and application of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 26163-05-3[1][2]
Molecular Formula C₇H₈BrN₃O₂[1][2]
Molecular Weight 246.06 g/mol [1][2]
Appearance Expected to be a solidGeneral Knowledge
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solventsGeneral Knowledge

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, 3-bromo-5-nitropyridin-2-amine. The key transformation is the N,N-dimethylation of the primary amino group. Two plausible and effective methods for this transformation are the Eschweiler-Clarke reaction and alkylation with a methylating agent.

Synthesis of the Precursor: 3-bromo-5-nitropyridin-2-amine

The precursor can be synthesized by the bromination of 5-nitropyridin-2-ylamine.[3]

Experimental Protocol:

  • To a solution of 5-nitro-pyridin-2-ylamine (30 g, 0.22 mol) in acetic acid (200 mL) at 10°C, add Br₂ (38 g, 0.24 mol) dropwise.[3]

  • After the addition is complete, stir the mixture at 20°C for 30 minutes.[3]

  • Filter the resulting solid and dissolve it in ethyl acetate (200 mL).[3]

  • Basify the mixture to a pH of 8-9 with a saturated aqueous NaHCO₃ solution.[3]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).[3]

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under vacuum to afford 3-bromo-5-nitropyridin-2-amine.[3]

Yield: 14.8 g (32%).[3]

¹H-NMR (CDCl₃, 400 MHz): δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H).[3]

Method A: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. This reductive amination process is known to proceed to the tertiary amine without the formation of quaternary ammonium salts.[4]

Reaction Scheme:

reactant 3-bromo-5-nitropyridin-2-amine product This compound reactant->product Eschweiler-Clarke Reaction reagents HCHO, HCOOH reagents->product

Eschweiler-Clarke Reaction for N,N-dimethylation.

Plausible Experimental Protocol:

  • To a flask containing 3-bromo-5-nitropyridin-2-amine (1.0 eq), add an excess of formic acid (e.g., 5-10 eq).

  • Add an excess of aqueous formaldehyde solution (e.g., 37 wt. %, 5-10 eq).

  • Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

  • Excess Reagents: The use of excess formaldehyde and formic acid drives the reaction to completion, ensuring the formation of the tertiary amine.[4]

  • Heat: The reaction is typically performed at elevated temperatures to overcome the activation energy for imine formation and subsequent reduction.

  • Irreversibility: The loss of carbon dioxide from the decomposition of an intermediate renders the reaction irreversible.[4]

Method B: N,N-Dimethylation using DMF

A simple and practical method for the synthesis of N,N-dimethyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine using N,N-dimethylformamide (DMF) as both the reagent and solvent has been reported.[5] This method can be adapted for the bromo-analogue.

Reaction Scheme:

reactant 3-bromo-5-nitropyridin-2-amine product This compound reactant->product N,N-dimethylation reagents DMF, heat reagents->product

N,N-dimethylation using DMF.

Plausible Experimental Protocol:

  • In a round-bottom flask, dissolve 3-bromo-5-nitropyridin-2-amine (1.0 eq) in a sufficient amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMF as Reagent and Solvent: DMF serves as the source of the dimethylamino group and as a high-boiling polar aprotic solvent, facilitating the nucleophilic substitution reaction.[5]

  • Heat: Elevated temperatures are necessary to promote the reaction, which proceeds via the cleavage of an amidic N-C bond in DMF.[5]

  • Catalyst-Free: This method has the advantage of being free from transition metal catalysts and external bases, simplifying the reaction setup and purification.[5]

Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful tool for generating molecular diversity.

Reaction Scheme:

reactant1 This compound product 3-aryl-N,N-dimethyl-5-nitropyridin-2-amine reactant1->product reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd catalyst, Base catalyst->product

Suzuki-Miyaura Cross-Coupling Reaction.

Plausible Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).[6]

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[6]

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for several hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group at the 5-position can be readily reduced to a primary amine, providing another point for functionalization. This transformation is crucial for the synthesis of various heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Reaction Scheme:

reactant 3-substituted-N,N-dimethyl-5-nitropyridin-2-amine product 3-substituted-N,N-dimethylpyridin-2,5-diamine reactant->product Nitro Group Reduction reagents Reducing Agent (e.g., SnCl₂, H₂/Pd-C) reagents->product

Reduction of the Nitro Group.

Application in Kinase Inhibitor Synthesis

The 2-amino-3-bromo-5-nitropyridine scaffold is a key building block in the synthesis of kinase inhibitors.[7] Following Suzuki coupling and nitro group reduction, the resulting diamine can be cyclized to form various heterocyclic cores, such as imidazo[4,5-b]pyridines, which are known to interact with the ATP-binding site of kinases.[7] While a direct application of this compound in a known kinase inhibitor was not found in the literature search, its structural similarity to key intermediates suggests its potential in this area.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

start This compound intermediate1 3-aryl-N,N-dimethyl-5-nitropyridin-2-amine start->intermediate1 Step 1 step1 Suzuki Coupling (with Ar-B(OH)₂) intermediate2 3-aryl-N,N-dimethylpyridin-2,5-diamine intermediate1->intermediate2 Step 2 step2 Nitro Reduction product Imidazo[4,5-b]pyridine Scaffold intermediate2->product Step 3 step3 Cyclization (e.g., with R-CHO)

Hypothetical pathway to a kinase inhibitor scaffold.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Two aromatic protons on the pyridine ring, likely appearing as doublets in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.

    • A singlet for the N,N-dimethyl protons, likely in the range of δ 3.0-3.5 ppm.

  • ¹³C NMR:

    • Five distinct signals for the pyridine ring carbons. The carbons attached to the nitro group and bromine atom would be significantly deshielded.

    • A signal for the N,N-dimethyl carbons.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for its precursor, 3-bromo-5-nitropyridin-2-amine, and general principles of laboratory safety, the following precautions should be taken:

  • Hazard Classification: The precursor is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is prudent to assume the target compound has similar hazards.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. This technical guide provides a foundation for researchers to understand and utilize this compound in their synthetic endeavors. Further research into its applications and the development of optimized synthetic protocols will undoubtedly continue to expand its utility in the scientific community.

References

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link].

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link].

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. Available at: [Link].

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link].

  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. 《含能材料》:火炸药. Available at: [Link].

  • This compound | C7H8BrN3O2 | CID 3760936. PubChem. Available at: [Link].

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link].

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link].

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link].

  • CN102276526B - Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link].

  • c5sc02983j1.pdf. The Royal Society of Chemistry. Available at: [Link].

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. Available at: [Link].

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: [Link].

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link].

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link].

  • Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. PMC - NIH. Available at: [Link].

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discovery and history of nitropyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Nitropyridine Compounds

Abstract

Nitropyridines represent a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their history is a compelling narrative of overcoming the inherent electronic deficiencies of the pyridine ring, a challenge that spurred remarkable ingenuity in synthetic organic chemistry. This guide provides a comprehensive exploration of the discovery and historical development of nitropyridine chemistry, from the initial struggles with direct electrophilic substitution to the elegant strategies that unlocked the synthesis of its various isomers. We will delve into the causality behind key experimental choices, detail foundational synthetic protocols, and illustrate the logical evolution of the field, providing researchers and drug development professionals with a deep, authoritative understanding of this critical molecular scaffold.

The Fundamental Challenge: The Electronic Nature of the Pyridine Ring

The story of nitropyridines begins with a fundamental chemical conundrum. Pyridine, a six-membered aromatic heterocycle, is isoelectronic with benzene. However, the presence of the more electronegative nitrogen atom profoundly alters the ring's reactivity. The nitrogen atom withdraws electron density from the carbocyclic portion of the ring, rendering it "electron-deficient."[3] This has two major consequences that shaped the entire history of nitropyridine synthesis:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it significantly less reactive towards electrophiles compared to benzene. Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen atom is readily protonated, forming a pyridinium cation. This positively charged species is even more strongly deactivated, making electrophilic attack exceedingly difficult.[4] When substitution does occur under forcing conditions (e.g., high temperatures), it preferentially yields the 3-nitro isomer.[5][6]

  • Activation towards Nucleophilic Aromatic Substitution (NAS): Conversely, the electron deficiency makes the pyridine ring susceptible to attack by nucleophiles. This reactivity is most pronounced at the 2- (ortho) and 4- (para) positions, where the negative charge of the intermediate Meisenheimer complex can be stabilized by delocalization onto the electronegative nitrogen atom.[7][8][9] This inherent propensity for nucleophilic substitution became a key strategic element in the synthesis of nitropyridines.

Pioneering work in the early 20th century, such as the Chichibabin reaction (1914) for direct amination at the C2 position, provided early, crucial evidence of the pyridine ring's susceptibility to nucleophilic attack by demonstrating the substitution of a hydride ion.[10][11][12][13]

Reactivity dichotomy of the pyridine ring.

A Paradigm Shift: The N-Oxide Strategy for 4-Nitropyridine

The most significant breakthrough in the history of nitropyridine synthesis was the development of the N-oxide strategy. This approach elegantly circumvents the inherent deactivation of the pyridine ring towards electrophiles. By oxidizing the pyridine nitrogen atom to an N-oxide, the electronic properties of the ring are inverted.

The N-oxide group acts as an electron-donating group through resonance, increasing the electron density within the ring, particularly at the 2- and 4-positions. This newfound electron richness activates the ring for electrophilic aromatic substitution. The nitration of pyridine-N-oxide proceeds smoothly, typically with a mixture of fuming nitric and sulfuric acid, to yield 4-nitropyridine-N-oxide in high yield.[14][15]

The final step in this two-stage synthesis is the deoxygenation of the N-oxide to restore the pyridine ring. This is commonly achieved by reduction with reagents like phosphorus trichloride (PCl₃).[16] This robust and high-yielding sequence remains a foundational method for accessing 4-substituted pyridines.[16]

N_Oxide_Strategy Start Pyridine Step1 Oxidation (e.g., H₂O₂, Acetic Acid) Start->Step1 Intermediate1 Pyridine-N-Oxide Step1->Intermediate1 Step2 Electrophilic Nitration (HNO₃ / H₂SO₄) Intermediate1->Step2 Intermediate2 4-Nitropyridine-N-Oxide Step2->Intermediate2 Step3 Deoxygenation (e.g., PCl₃) Intermediate2->Step3 End 4-Nitropyridine Step3->End

The N-Oxide workflow for synthesizing 4-nitropyridine.
Experimental Protocol: Synthesis of 4-Nitropyridine via the N-Oxide Route[15][16]

Part A: Nitration of Pyridine-N-Oxide

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Cool the mixture in an ice-salt bath.

  • Nitration: To the cooled nitrating acid, slowly add pyridine-N-oxide portion-wise, ensuring the internal temperature is maintained below 10°C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 125-130°C and maintain for 3 hours.[15]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid, 4-nitropyridine-N-oxide, will precipitate. Collect the product by vacuum filtration and wash with cold water.

Part B: Deoxygenation of 4-Nitropyridine-N-Oxide

  • Reaction Setup: In a flask, suspend the crude 4-nitropyridine-N-oxide in a solvent such as 1,2-dichloroethane or acetonitrile.[16][17]

  • Reduction: Add phosphorus trichloride (PCl₃) dropwise to the suspension at a controlled temperature (e.g., 50°C).[16][17]

  • Work-up and Isolation: After the reaction is complete, cool the mixture and quench by adding water. Make the solution alkaline with sodium carbonate and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-nitropyridine.

Conquering the 3-Position: The Dinitrogen Pentoxide Method

While direct nitration under harsh conditions could produce 3-nitropyridine, the yields were often poor and the conditions undesirable. A more sophisticated method was developed by Bakke and co-workers, which involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅).[18]

This reaction does not proceed via a direct electrophilic attack on the ring. Instead, N₂O₅ reacts with the pyridine nitrogen to form an N-nitropyridinium salt.[19][20] This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite acts as a nucleophile, attacking the pyridinium ring at the 2- or 4-position. The resulting dihydropyridine intermediate then undergoes what is proposed to be a[7][19] sigmatropic shift, migrating the nitro group from the nitrogen atom to the C3 position.[19][21] Subsequent elimination of bisulfite re-aromatizes the ring to furnish 3-nitropyridine in good yields.[19][21]

Bakke_Method Pyridine Pyridine Step1 Reaction with N₂O₅ Pyridine->Step1 Intermediate1 N-Nitropyridinium Salt Step1->Intermediate1 Step2 Nucleophilic Attack (NaHSO₃) Intermediate1->Step2 Intermediate2 Dihydropyridine Intermediate Step2->Intermediate2 Step3 [1,5] Sigmatropic Shift (Nitro Group Migration) Intermediate2->Step3 Intermediate3 C3-Nitro Intermediate Step3->Intermediate3 Step4 Elimination of HSO₃⁻ (Rearomatization) Intermediate3->Step4 Product 3-Nitropyridine Step4->Product

Mechanism for the synthesis of 3-nitropyridine via the Bakke method.

Synthesis of 2-Nitropyridines

The synthesis of 2-nitropyridine is less straightforward than its isomers. Direct oxidation of 2-aminopyridines can lead to the formation of nitro derivatives, but this is not a general method.[22] A more reliable, albeit multi-step, approach involves the oxidation of 2-aminopyridine-1-oxides. This method, reported by Ellis V. Brown, uses a potent oxidizing mixture of fuming sulfuric acid and hydrogen peroxide to convert the amino group of the N-oxide to a nitro group, yielding 2-nitropyridine-1-oxide.[23][24] Subsequent deoxygenation, similar to the 4-nitro isomer, provides the desired 2-nitropyridine.

Modern Applications: Halogenated Nitropyridines as Powerhouse Intermediates

The true value of nitropyridines in modern drug discovery and development is most evident in the utility of their halogenated derivatives, such as 2-chloro-5-nitropyridine and 2-bromo-3-chloro-5-nitropyridine.[25] These compounds are exceptionally versatile building blocks because they contain multiple, orthogonally reactive sites.

  • Nucleophilic Aromatic Substitution (SNAr): The halogen atom (e.g., Cl, Br) serves as an excellent leaving group for SNAr reactions, allowing for the facile introduction of a wide variety of nucleophiles (amines, alcohols, thiols).

  • Nitro Group Reduction: The nitro group can be easily reduced to an amino group (e.g., using Fe/HCl, H₂/Pd-C, or sodium dithionite). This newly formed amine provides a handle for a host of subsequent reactions, including acylation, sulfonylation, and diazotization.[26]

  • Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This multi-faceted reactivity allows medicinal chemists to rapidly build molecular complexity and generate large libraries of diverse compounds for biological screening.[1] Nitropyridines are precursors to a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2]

Halogenated_Nitropyridine Start 2-Chloro-5-nitropyridine Path1 SNAr Reaction (e.g., R-NH₂) Start->Path1 Path2 Nitro Reduction (e.g., Fe/HCl) Start->Path2 Path3 Cross-Coupling (e.g., Suzuki) Start->Path3 Product1 2-Amino-5-nitropyridine Derivative Path1->Product1 Product2 5-Amino-2-chloropyridine Path2->Product2 Product3 2-Aryl-5-nitropyridine Path3->Product3

Synthetic utility of a halogenated nitropyridine intermediate.

Summary of Key Synthetic Strategies

Target CompoundHistorical MethodKey ReagentsMechanistic RationaleTypical Yield
2-Nitropyridine Oxidation of 2-Aminopyridine-N-OxideFuming H₂SO₄, H₂O₂Oxidation of the amino group on the activated N-oxide ring.[23]Moderate
3-Nitropyridine Direct NitrationKNO₃, H₂SO₄ (oleum)Electrophilic attack on the deactivated pyridinium cation at the least deactivated position.[6]Low
3-Nitropyridine Bakke MethodN₂O₅, then NaHSO₃Formation of an N-nitropyridinium salt followed by a[7][19] sigmatropic rearrangement.[19][21]Good
4-Nitropyridine N-Oxide Strategy1. H₂O₂, AcOH2. HNO₃, H₂SO₄3. PCl₃Activation of the ring via N-oxide formation, followed by EAS and deoxygenation.[14][16]High (>80%)[16]

Conclusion

The history of nitropyridine chemistry is a testament to the evolution of synthetic strategy. What began as a significant challenge posed by the electronic nature of the pyridine ring evolved into a sophisticated field with a diverse toolkit of reactions. The conceptual leaps—from grappling with ring deactivation to exploiting it for nucleophilic substitution, and the game-changing invention of the N-oxide strategy—have paved the way for the synthesis of all positional isomers. Today, nitropyridines, particularly their halogenated derivatives, are not merely synthetic targets but are indispensable workhorses in the engine of modern drug discovery, enabling the construction of complex molecules that address critical therapeutic needs.

References

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An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Brominated Pyridines in Modern Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Among the most versatile derivatives of this heterocycle are the brominated pyridines. These compounds are not merely intermediates; they are enabling building blocks that provide a reliable handle for introducing molecular complexity. Their utility stems from the unique interplay between the electron-deficient nature of the pyridine ring and the reactivity of the carbon-bromine bond.[3] For drug development professionals, understanding the nuanced physical and chemical properties of bromopyridine isomers is paramount for designing efficient, scalable, and robust synthetic routes to novel pharmaceutical candidates.[4] This guide offers a deep dive into these properties, providing field-proven insights and actionable protocols to empower your next breakthrough.

Physical Properties: A Comparative Overview

The position of the bromine atom on the pyridine ring profoundly influences the molecule's physical characteristics. These properties, including boiling point, density, and basicity (pKa), are critical for selecting appropriate reaction conditions, solvents, and purification methods. For instance, the slightly different polarities and boiling points of the isomers can be exploited for their separation. The basicity, reflected by the pKa of the conjugate acid, is a key parameter as the pyridine nitrogen's lone pair can interact with and potentially inhibit metal catalysts—a crucial consideration in cross-coupling reactions.[5]

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 109-04-6[6]626-55-1[7]1120-87-2[8]
Molecular Formula C₅H₄BrN[9]C₅H₄BrN[9]C₅H₄BrN[8]
Molecular Weight 158.00 g/mol [9]158.00 g/mol [9]158.00 g/mol [8]
Appearance Colorless to pale brown liquid[6][10]Colorless liquid[7][9]N/A (Solid at RT)
Boiling Point 192-194 °C[6][9]173 °C[7][9]186-187 °C (Subl.)
Melting Point N/A-27 °C[7]57-60 °C
Density ~1.657 g/mL at 25 °C[6][10]~1.640 g/mL at 25 °C[7]N/A
pKa (of conjugate acid) 0.71[6][10][11]2.843.82
Solubility Slightly miscible with water[6][9][12]Slightly miscible with waterSoluble in water
Refractive Index (n20/D) ~1.572[6][10]~1.571N/A

Spectroscopic Characterization: The Fingerprints of Isomers

Unambiguous identification of the correct bromopyridine isomer is critical. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a complete picture of the molecule's structure.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns are highly diagnostic. The protons ortho to the nitrogen atom are typically the most deshielded, appearing furthest downfield.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the bromine (C-Br) shows a characteristic chemical shift. The other carbon signals are influenced by their position relative to the electronegative nitrogen and the bromine atom.[13]

  • Mass Spectrometry (MS): Bromopyridines exhibit a distinctive molecular ion peak (M+) cluster due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 abundance ratio.[14] This results in two peaks of almost equal intensity, M+ and M+2, which is a hallmark of a monobrominated compound.

Standard Protocol: Acquiring High-Quality NMR Data

The following protocol ensures reproducible and high-quality data for structural confirmation.[15]

  • Sample Preparation: Dissolve approximately 5-10 mg of the bromopyridine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard 30-degree pulse sequence.

    • Use 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A significantly higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.

Chemical Properties and Reactivity: A Tale of Three Isomers

The synthetic utility of bromopyridines lies in their differential reactivity, which is dictated by the bromine's position relative to the ring nitrogen. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially when the halogen is at an ortho or para position (2- or 4-position).[3]

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol describes a typical procedure for coupling 3-bromopyridine with an arylboronic acid.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst System: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq.), and a phosphine ligand, such as SPhos (0.04 eq.). The pre-catalyst and ligand are added together to ensure proper complex formation.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is crucial to prevent oxidation of the phosphine ligand and the active Pd(0) species.

  • Reaction: Heat the mixture with stirring to 80-100 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with a Volatile Amine

This protocol is adapted for the use of volatile amines, a common requirement in medicinal chemistry programs. [16][17]

  • Vessel Preparation: To a thick-walled, pressure-rated sealed tube, add the bromopyridine (e.g., 2-bromopyridine, 1.0 eq.), the palladium catalyst [e.g., Pd₂(dba)₃, 0.025 eq.], the ligand [e.g., BINAP, 0.05 eq.], and the base [e.g., sodium tert-butoxide (NaOt-Bu), 1.5 eq.].

  • Amine & Solvent Addition: Add a suitable anhydrous solvent such as toluene. Cool the tube to -78 °C (dry ice/acetone bath). At this temperature, add the volatile amine (e.g., methylamine, 2.0 M solution in THF, 3.0 eq.) as a liquid.

  • Sealing and Reaction: Securely seal the tube. Allow it to warm to room temperature behind a blast shield, then place it in a preheated oil bath at 80-100 °C. The sealed environment prevents the escape of the volatile amine.

  • Monitoring: Stir the reaction for 12-24 hours. After cooling to room temperature, the progress can be checked by LC-MS.

  • Workup: Cool the tube in an ice bath before opening. Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. [18]6. Purification: Purify the resulting aminopyridine by flash column chromatography.

Conclusion

Brominated pyridines are foundational pillars of modern organic synthesis, particularly within the pharmaceutical industry. Their physical properties dictate handling and reaction setup, while their predictable yet tunable chemical reactivity allows for precise and strategic bond formation. A thorough understanding of the principles governing their behavior in SNAr, cross-coupling, and lithiation reactions—and the causal reasons for specific experimental choices—is what separates a routine synthesis from an innovative one. By leveraging the insights and protocols in this guide, researchers can more effectively harness the power of these versatile building blocks to accelerate the discovery and development of next-generation therapeutics.

References

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  • Al-Zaydi, K. M. (2014). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 19(9), 13624–13638. [Link]

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Navigating the Safety Landscape of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For research and drug development professionals, a comprehensive understanding of the safety and handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the safety considerations for 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine (CAS No. 26163-05-3), a substituted nitropyridine derivative. In the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally related analogues to provide a robust framework for its safe handling, storage, and emergency management.

Chemical Identity and Physicochemical Properties

This compound is a halogenated and nitrated aminopyridine derivative. Its core structure suggests its utility as a building block in medicinal chemistry and materials science. An understanding of its physical and chemical properties is the foundation of a thorough safety assessment.

PropertyValueSource
CAS Number 26163-05-3[ChemicalBook[1], Santa Cruz Biotechnology[2]]
Molecular Formula C₇H₈BrN₃O₂[Santa Cruz Biotechnology[2]]
Molecular Weight 246.06 g/mol [ChemicalBook[1]]
Appearance Data not available; likely a solidInferred from related compounds
Solubility Data not availableInferred from related compounds
Melting Point Data not availableInferred from related compounds
Boiling Point Data not availableInferred from related compounds

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, a hazard assessment has been extrapolated from closely related compounds, primarily 3-bromo-5-nitropyridin-2-amine and other nitropyridine derivatives. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[3][4]

Anticipated GHS Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation: Category 3

  • Acute Toxicity (Oral): Potential for harm if swallowed, based on data for related aminonitropyridines.[3]

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H302: Harmful if swallowed.[3]

Signal Word: Warning[3][4]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when working with research chemicals with incomplete toxicological profiles. The following handling procedures and PPE are recommended to minimize exposure risk.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times. Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: If working with the material as a powder or in a manner that could generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

The following diagram illustrates the workflow for ensuring personal safety when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Assess Experiment fume_hood Work in Fume Hood start->fume_hood Always ppe_check Don PPE: - Goggles/Face Shield - Lab Coat - Gloves fume_hood->ppe_check weigh Weigh/Handle Compound ppe_check->weigh cleanup Clean Work Area weigh->cleanup remove_ppe Remove PPE cleanup->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end Experiment Complete wash->end

Safe Handling Workflow

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Stability and Reactivity

While specific reactivity data for this compound is not available, the reactivity of related aminopyridines and nitropyridines provides valuable insights.

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

  • Conditions to Avoid: Avoid strong heating, sparks, and open flames.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[5]

Toxicological and Ecotoxicological Information

As previously stated, a complete toxicological profile for this compound is not available. The information provided is based on the GHS classifications of structurally similar compounds.

  • Acute Toxicity: Harmful if swallowed.[3] The LD50 for the parent compound, 2-aminopyridine, is 200 mg/kg (rat, oral), indicating significant toxicity.[6]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the compound in these categories.

  • Ecotoxicity: No data is available on the environmental impact of this compound. It is crucial to prevent its release into the environment. Dispose of the chemical in accordance with all local, state, and federal regulations.[3]

Experimental Protocols: Safe Disposal of Contaminated Waste

Proper disposal of chemical waste is a critical component of laboratory safety. The following protocol outlines the steps for managing waste contaminated with this compound.

  • Segregation: All contaminated materials (e.g., gloves, weighing paper, pipette tips) must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Containerization: The waste container should be made of a material compatible with the chemical and should have a secure lid.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

The logical relationship for waste disposal is illustrated in the following diagram:

Disposal_Logic cluster_generation Waste Generation cluster_process Disposal Process contaminated_item Contaminated Item (e.g., gloves, glassware) segregate Segregate into Hazardous Waste contaminated_item->segregate label_container Label Container Correctly segregate->label_container store_safe Store in Designated Area label_container->store_safe professional_disposal Professional Disposal store_safe->professional_disposal

Waste Disposal Workflow

References

  • - Journal of the Chemical Society, Dalton Transactions (RSC Publishing)

  • - Wikipedia

  • - Jubilant Ingrevia

  • - Fisher Scientific

  • - The Journal of Organic Chemistry - ACS Publications

  • - ChemicalBook

  • - ACS Publications

  • - Sigma-Aldrich

  • - Fisher Scientific

  • - Fisher Scientific

  • - ECHEMI

  • - PubMed

  • - 摩熵化学

  • - BLDpharm

  • - ECHEMI

  • - PubChem

  • - PubChem

  • - Santa Cruz Biotechnology

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Methodological & Application

The Synthetic Versatility of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Chemistry

Substituted pyridines are a cornerstone of contemporary organic synthesis, finding extensive applications in medicinal chemistry, materials science, and agrochemicals.[1] The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, render these compounds highly valuable scaffolds for the discovery of novel therapeutic agents and functional materials.[2][3] Among these, 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine emerges as a particularly versatile building block. Its strategic trifunctionalization—a reactive bromine atom at the 3-position, a strongly electron-withdrawing nitro group at the 5-position, and an electron-donating N,N-dimethylamino group at the 2-position—creates a unique electronic landscape that allows for a diverse range of chemical transformations.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into detailed application notes and robust protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The causality behind experimental choices will be elucidated, providing researchers, scientists, and drug development professionals with the insights necessary to effectively harness the synthetic potential of this powerful intermediate.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 3-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the C-Br bond, facilitating the oxidative addition step in the catalytic cycle. However, the presence of the 2-(N,N-dimethylamino) group can present challenges, as the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] Careful selection of ligands and reaction conditions is therefore paramount for successful transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in medicinally important compounds.[4] The reaction of this compound with various aryl- and heteroarylboronic acids or their esters provides access to a diverse array of 3-aryl-N,N-dimethyl-5-nitropyridin-2-amines.

The choice of catalyst, ligand, base, and solvent system is critical for an efficient Suzuki-Miyaura coupling. For electron-deficient heteroaryl halides, palladium catalysts with electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a suitable base is necessary to activate the boronic acid for transmetalation.[5]

Suzuki_Miyaura_Workflow reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst Add: - Pd Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/H2O) reagents->catalyst reaction Heat under Inert Atmosphere (e.g., 80-100 °C) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Aryl-N,N-dimethyl- 5-nitropyridin-2-amine purification->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-tolylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Ligand TriphenylphosphineProvides a balance of stability and reactivity.
Base K₂CO₃A moderately strong base, effective in promoting transmetalation.
Solvent 1,4-Dioxane/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

The amination of 3-bromopyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[7] The presence of the 2-(N,N-dimethylamino) group can further complicate the reaction. Therefore, the use of sterically hindered, electron-rich phosphine ligands is often necessary to facilitate the catalytic cycle.[2] Strong, non-nucleophilic bases are typically required to deprotonate the amine coupling partner.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L2(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L2(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • n-Butylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add this compound and a stir bar.

  • Seal the tube with a septum, remove from the glovebox, and place under an inert atmosphere.

  • Add anhydrous toluene and n-butylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig aminations.
Ligand XantphosA bulky, electron-rich bisphosphine ligand effective for challenging substrates.
Base NaOtBuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneA non-polar aprotic solvent suitable for this reaction.
Temperature 100 °CPromotes the reaction, which can be sluggish at lower temperatures.

II. Nucleophilic Aromatic Substitution (SNAr): A Classical yet Powerful Tool

The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3][8] In these reactions, a nucleophile can displace the bromide at the 3-position.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[9] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the reaction.[10]

A Note of Caution: Potential for Nitro-Group Migration

It is crucial to note that in reactions of halo-nitropyridines with amines, unexpected side reactions can occur. For instance, studies on the reaction of 3-bromo-4-nitropyridine with amines have shown that a nitro-group migration can take place, leading to the formation of isomeric products.[11] While this has not been explicitly reported for this compound, researchers should be vigilant for the formation of such byproducts and rigorously characterize their products.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add anhydrous DMF and morpholine.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Nucleophile MorpholineA common and effective secondary amine nucleophile.
Base K₂CO₃A mild base to scavenge the HBr formed during the reaction.
Solvent DMFA polar aprotic solvent that can accelerate SNAr reactions.
Temperature 80 °CProvides sufficient energy for the reaction to proceed.

Conclusion: A Versatile Building Block for Innovation

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique electronic and structural features allow for a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can effectively utilize this compound to construct complex molecular architectures for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers, empowering them to unlock the full synthetic potential of this remarkable molecule.

References

  • Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. (URL not provided)
  • Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-bromo-3-nitropyridine. Benchchem. (URL not provided)
  • Sonogashira Coupling. NROChemistry. (URL not provided)
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem. (URL not provided)
  • Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])

  • Yao, J.-Y., Blake, P., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2135. (URL not provided)
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (URL: [Link])

  • Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis. Benchchem. (URL not provided)
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC - NIH. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. (URL: [Link])

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. Benchchem. (URL not provided)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (URL: [Link])

  • Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone. ResearchGate. (URL: [Link])

  • A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])

  • Nucleophilic Aromatic Substitution (NAS) (video). Khan Academy. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • 2-Amino-5-bromo-3-nitropyridine. PubChem. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. (URL: [Link])

  • Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Green Chemistry (RSC Publishing). (URL: [Link])

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. (URL: [Link])

  • Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy. (URL: [Link])

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. (URL: [Link])

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. (URL: [Link])

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3-bromo-N,N-dimethyl-5-nitropyridin-2-amine as a reagent for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and materials. This compound emerges as a highly versatile and powerful building block, engineered for reactivity. Its structure is strategically adorned with three key functionalities:

  • A bromine atom at the 3-position, serving as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.

  • An electron-withdrawing nitro group at the 5-position, which modulates the electronic properties of the pyridine ring, influencing its reactivity.

  • A dimethylamino group at the 2-position, which can influence the coordination properties of the substrate with the metal catalyst.

This unique combination of functional groups makes this compound an invaluable precursor for constructing complex molecular architectures, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[1] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for leveraging this reagent in three cornerstone cross-coupling transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations that proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2] Understanding this general mechanism is crucial for troubleshooting and optimizing specific reactions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): In Suzuki and Sonogashira reactions, the coupling partner (organoboron or organocopper acetylide, respectively) transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium Catalytic Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation / Amine Coordination PdII_Aryl->Transmetalation PdII_Coupling R-Pd(II)L_n-R' Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArylHalide Ar-X (Bromopyridine) ArylHalide->OxAdd CouplingPartner R'-M (Boronic Acid, Alkyne, Amine) CouplingPartner->Transmetalation caption Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely utilized method for synthesizing biaryl and heteroaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[4][5] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents.[6]

Causality Behind Experimental Choices
  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems often use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[3] For heteroaryl substrates, electron-rich and bulky ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields.[7]

  • Base: A base is essential for activating the organoboron reagent to facilitate transmetalation.[3][6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and outcome.

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water to dissolve both the organic substrate and the inorganic base.[5]

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)1001690-98
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (5:1)801888-96
Note: Yields are estimates based on analogous systems and may require optimization for this specific substrate.[5][7]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for substituted bromopyridines.[7][8]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a precursor/ligand system, add both at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start setup Combine Bromopyridine, Boronic Acid, & Base in Schlenk Flask start->setup inert Evacuate & Backfill with Argon (3x) setup->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat & Stir (e.g., 90°C, 12h) solvent->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute, & Wash monitor->workup Complete purify Dry & Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application II: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[9] The reaction is uniquely co-catalyzed by palladium and copper(I) salts.[10] This transformation is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.[11]

Causality Behind Experimental Choices
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic and readily undergoes transmetalation with the Pd(II) complex.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[12]

  • Conditions: The reaction generally requires anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[9]

Data Presentation: Typical Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (3)DMF100385-95
21-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF100380-90
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (excess)THF60675-88
Note: Yields are estimates based on analogous 2-amino-3-bromopyridine systems.[11]
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for substituted bromopyridines.[11][12]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 mmol, 2.5 mol%), a ligand if needed (e.g., PPh₃, 0.05 mmol, 5 mol%), and the copper co-catalyst (CuI, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 3 mL) followed by the amine base (e.g., Et₃N, 1 mL) and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

Application III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[13] It has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[2]

Causality Behind Experimental Choices
  • Ligand Selection: This reaction is highly sensitive to the choice of ligand. The proximity of the dimethylamino group in the substrate can present steric and electronic challenges.[2] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are critical. They promote the challenging reductive elimination step from the Pd(II)-amido intermediate and stabilize the active monoligated Pd(0) species.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[14]

  • Palladium Source: Palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. Pre-formed palladium-ligand complexes, known as precatalysts, can also offer enhanced activity and reproducibility.[14]

Data Presentation: Buchwald-Hartwig Amination Catalyst Systems
EntryAminePd Precursor (mol%)LigandBase (equiv)SolventTemp (°C)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhosLiHMDS (2.5)THF6570-85
2CyclopentylamineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF6575-85
3AnilinePd(OAc)₂ (2)XPhosK₃PO₄ (2.0)Toluene11065-80
Note: Yields are estimates based on analogous 2-amino-3-bromopyridine systems. The choice of catalyst system is crucial and often requires screening.[14]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure adaptable for coupling various amines.[2][14]

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL), and carefully quench with a saturated aqueous solution of NH₄Cl. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L-Br Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ OxAdd->AmineCoord Amine Coordination (HNR'R'') Deprotonation Ar-Pd(II)L(NR'R'') AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' Deprotonation->Product caption Key steps in the Buchwald-Hartwig amination cycle.

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • BenchChem.
  • BenchChem. Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine.
  • NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • BenchChem.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

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Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a valuable substituted pyridine derivative for pharmaceutical and materials science research. The described methodology focuses on the direct bromination of the commercially available precursor, N,N-dimethyl-5-nitropyridin-2-amine. This protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The precise placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The target molecule, this compound (CAS 26163-05-3), is a trifunctionalized pyridine with a unique substitution pattern that makes it a versatile building block for further chemical transformations.[1][2][3] The presence of a bromine atom, a nitro group, and a dimethylamino group provides multiple reaction sites for diversification, such as cross-coupling reactions at the bromine position, reduction or displacement of the nitro group, and potential derivatization of the amino group.

This document outlines a robust and reproducible protocol for the synthesis of this compound, starting from N,N-dimethyl-5-nitropyridin-2-amine. The protocol is based on established principles of electrophilic aromatic substitution on the pyridine ring, with a focus on regioselectivity and yield.

Reaction Scheme

The synthesis of this compound is achieved through the direct bromination of N,N-dimethyl-5-nitropyridin-2-amine. The dimethylamino group at the 2-position is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the 3-position is the most electronically favorable site for bromination.

Reaction_Scheme start N,N-dimethyl-5-nitropyridin-2-amine reagents + Br2 / Acetic Acid product This compound reagents->product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N,N-dimethyl-5-nitropyridin-2-amine2554-75-8C7H9N3O2167.17
Bromine7726-95-6Br2159.808
Glacial Acetic Acid64-19-7C2H4O260.052
Saturated Sodium Bicarbonate SolutionN/ANaHCO384.007
Ethyl Acetate141-78-6C4H8O288.106
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve N,N-dimethyl-5-nitropyridin-2-amine (1.0 eq) in glacial acetic acid. The amount of acetic acid should be sufficient to fully dissolve the starting material at room temperature.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Bromine: While maintaining the temperature between 0-5 °C, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature. The rationale for using a slight excess of bromine is to ensure complete consumption of the starting material. A similar approach has been successfully employed for the bromination of other aminopyridines.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. This will precipitate the product and quench any unreacted bromine.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance Yellow to light brown solid
Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol [1]
NMR Characteristic peaks for the pyridine ring protons and the N,N-dimethyl protons.
Mass Spectrometry [M+H]+ peak corresponding to the molecular weight.

Safety Precautions

  • Bromine is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.

  • The neutralization step with sodium bicarbonate will produce CO2 gas. Ensure adequate ventilation to prevent pressure buildup.

Discussion

The described protocol offers a reliable method for the synthesis of this compound. The choice of acetic acid as a solvent is based on its ability to dissolve the starting material and its compatibility with the brominating agent. The regioselectivity of the bromination is primarily controlled by the strong activating and ortho,para-directing effect of the dimethylamino group at the 2-position. The 5-position is already occupied by a nitro group, and the 4- and 6-positions are less electronically favored for substitution. Therefore, the bromine is directed to the 3-position.

Alternative brominating agents such as N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) could also be considered.[5] However, the use of elemental bromine in acetic acid is a well-established and cost-effective method for the bromination of activated aromatic systems.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can reliably produce this valuable building block for their synthetic endeavors in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

  • BuyersGuideChem. 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine. [Link]

  • MDPI. (2002). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. [Link]

  • MDPI. (2014). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

The Synthetic Versatility of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: A Gateway to Novel Pyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry, substituted pyridines represent a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Among the vast array of pyridine-based building blocks, 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine (CAS 26163-05-3) emerges as a compound of significant synthetic potential. Its unique arrangement of a nucleophilic dimethylamino group, an electrophilically activatable pyridine ring due to the nitro substituent, and a strategically placed bromine atom offers a triad of reactive sites for molecular elaboration.

While its direct applications in medicinal chemistry are not as extensively documented as its primary amine counterpart, 2-amino-3-bromo-5-nitropyridine, the underlying chemical reactivity of the core structure suggests a broad utility in the synthesis of novel therapeutic agents.[2][3] This guide will provide a comprehensive overview of the potential applications of this compound, complete with detailed protocols for key synthetic transformations that enable its incorporation into diverse molecular architectures. We will explore its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing researchers and drug development professionals with a practical framework for leveraging this versatile intermediate.

Chemical Profile and Synthetic Rationale

The strategic positioning of the dimethylamino, bromo, and nitro groups on the pyridine ring dictates the synthetic utility of this compound.

PropertyValueSource
CAS Number 26163-05-3[4]
Molecular Formula C₇H₈BrN₃O₂[4]
Molecular Weight 246.06 g/mol [4]
Appearance Solid[4]

The electron-withdrawing nature of the nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The bromine atom at the 3-position serves as a versatile handle for the introduction of a wide array of substituents via transition-metal-catalyzed cross-coupling reactions. The dimethylamino group at the 2-position, while influencing the electronic properties of the ring, is generally stable under many reaction conditions.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is ideally suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties, which are common features in many biologically active molecules.

Application Note: Synthesis of 3-Aryl-N,N-dimethyl-5-nitropyridin-2-amines

The Suzuki-Miyaura coupling of this compound with various boronic acids or their derivatives can generate a library of 3-arylpyridines. These products can serve as key intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and GPCR modulators. The reaction conditions can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent system.

Suzuki_Coupling reactant1 3-bromo-N,N-dimethyl- 5-nitropyridin-2-amine product 3-Aryl-N,N-dimethyl- 5-nitropyridin-2-amine reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-B(OH)₂ reactant2->product reagents Pd Catalyst Base, Solvent

Caption: Suzuki-Miyaura coupling of this compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for similar pyridine substrates. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

PART 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group on the pyridine ring of this compound activates the aromatic system for nucleophilic aromatic substitution (SNAr). While the bromine at the 3-position is less reactive in SNAr compared to halogens at the 2- or 4-positions, under certain conditions, displacement by strong nucleophiles may be possible. However, the primary utility of the nitro group is in its reduction to an amino group, which can then participate in a wide range of subsequent chemical transformations.

Application Note: Reduction of the Nitro Group and Further Functionalization

The reduction of the 5-nitro group to a 5-amino group is a key transformation that significantly expands the medicinal chemistry applications of this scaffold. The resulting 3-bromo-N,N-dimethylpyridine-2,5-diamine is a versatile intermediate. The newly formed amino group can be acylated, alkylated, or used in the construction of various heterocyclic rings.

SNAr_and_Reduction start_compound 3-bromo-N,N-dimethyl- 5-nitropyridin-2-amine intermediate 3-bromo-N,N-dimethyl- pyridine-2,5-diamine start_compound->intermediate Nitro Group Reduction product Further Functionalized Derivatives intermediate->product Further Derivatization reagents1 Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) reagents2 Acylation, Alkylation, Cyclization, etc.

Caption: Reduction and further functionalization of the pyridine core.

Protocol: Reduction of the 5-Nitro Group

This protocol is a general method for the reduction of nitroarenes and may require optimization.

Materials:

  • This compound

  • Iron powder (Fe) (5.0 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add a few drops of concentrated HCl to initiate the reaction.

  • Continue heating at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • The product can be purified by column chromatography or recrystallization if necessary.

Potential in Kinase Inhibitor and GPCR Modulator Synthesis

While direct evidence is limited for the title compound, the broader class of 2-amino-3-bromo-5-nitropyridines serves as crucial intermediates in the synthesis of kinase inhibitors. The N,N-dimethylated analog can be envisioned to follow similar synthetic pathways. For instance, after Suzuki coupling to introduce a desired aryl group at the 3-position and reduction of the nitro group, the resulting 5-amino group can be further functionalized to build scaffolds that target the ATP-binding site of kinases.

Similarly, in the realm of G protein-coupled receptor (GPCR) modulators, highly functionalized pyridine cores are frequently employed. The ability to introduce diverse substituents at the 3- and 5-positions of the pyridine ring through the reactions described above makes this compound a potentially valuable starting material for the synthesis of novel GPCR ligands.

Conclusion and Future Outlook

This compound is a versatile building block with significant untapped potential in medicinal chemistry. Its strategically positioned functional groups allow for a range of synthetic transformations, including palladium-catalyzed cross-coupling and functionalization via reduction of the nitro group. While the full scope of its applications is yet to be explored and documented in peer-reviewed literature, the established chemistry of its structural analogs provides a strong foundation for its use in the synthesis of novel kinase inhibitors, GPCR modulators, and other biologically active compounds. The protocols and synthetic strategies outlined in this guide are intended to serve as a starting point for researchers to unlock the full potential of this promising intermediate in their drug discovery programs.

References

  • BuyersGuideChem. 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine | 26163-05-3. Available at: [Link]

  • HETEROCYCLES, Vol. 83, No. 4, 2011. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available at: [Link]

  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available at: [Link]

  • Prism Scientific. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Prism Scientific. Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Prismlab. Driving Innovation: The Role of 2-Amino-3-bromo-5-nitropyridine in Synthesis. Available at: [Link]

  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

  • PubMed. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. Available at: [Link]

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palladium-catalyzed reactions involving 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

This compound (CAS: 26163-05-3) is a highly functionalized pyridine derivative that serves as a strategic building block in medicinal chemistry and materials science.[1][2] Its structure is primed for synthetic diversification through palladium-catalyzed cross-coupling reactions. The molecule's key features include:

  • A Regioselective Handle: The bromine atom at the C3 position provides a specific site for palladium-catalyzed transformations.

  • Modulated Reactivity: The pyridine core is influenced by two electronically opposing groups. The strongly electron-withdrawing nitro group at C5 enhances the electrophilicity of the C-Br bond, facilitating oxidative addition to the palladium(0) center. Conversely, the electron-donating N,N-dimethylamino group at C2 can influence the overall electron density and potentially coordinate with the catalyst.[3]

  • Synthetic Versatility: This scaffold allows for the introduction of a wide array of chemical moieties—aryl, alkyl, alkynyl, amino, and cyano groups—enabling the rapid generation of compound libraries for drug discovery and the development of novel organic materials.

This guide provides an in-depth exploration of the principal palladium-catalyzed reactions involving this substrate. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to guide your synthetic strategy. Each section includes a detailed, adaptable protocol grounded in established chemical principles.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and hetero-biaryl structures by coupling an organoboron reagent with a halide.[4][5] For a substrate like this compound, this reaction is paramount for constructing complex molecular architectures.

Mechanism and Rationale

The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation step.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupled R¹-Pd(II)L₂(R²) Transmetalation->PdII_Coupled Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., K₃PO₄) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Expert Insights: Optimizing for Success
  • Catalyst & Ligand: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, systems using a separate palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine ligand often provide superior results, especially for challenging substrates.[5][8] Ligands like SPhos or XPhos, which are sterically bulky and electron-rich, can accelerate both oxidative addition and reductive elimination, leading to higher yields and faster reactions.

  • Base Selection: The choice of base is crucial. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used in aqueous/organic solvent mixtures.[5] They are strong enough to form the active boronate species but generally tolerate a wide range of functional groups, including the nitro group on our substrate.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. This biphasic system helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.[4]

Representative Suzuki-Miyaura Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 or 5:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Highly active system for heteroaryl halides.[5]
Base K₃PO₄ (3 equiv)Effective for boronic acid activation; compatible with many functional groups.
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system to dissolve both organic and inorganic reagents.[4]
Temperature 90 - 100 °CProvides sufficient thermal energy without degrading sensitive functional groups.
Time 12 - 24 hTypical duration; should be optimized with reaction monitoring.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[9][10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Mechanism and Rationale

The reaction follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[9][11] Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[12]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)L₂(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine [R¹-Pd(II)L₂(NHR²R³)]⁺Br⁻ Amine_Coord->PdII_Amine Amine R²R³NH Amine->Amine_Coord Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation e.g., NaOtBu PdII_Amido R¹-Pd(II)L₂(NR²R³) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-NR²R³ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Expert Insights: Overcoming Challenges
  • Substrate Challenges: The 2-amino group on the pyridine ring can potentially chelate with the palladium center, inhibiting the catalytic cycle.[3] Therefore, the choice of ligand is paramount.

  • Ligand Selection: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[3][11] Their bulkiness promotes the reductive elimination step and prevents the formation of inactive catalyst species.

  • Base Sensitivity: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine complex.[3] However, the nitro group is sensitive to strong bases, so careful optimization of the base, temperature, and reaction time is necessary to avoid side reactions.[12]

Representative Buchwald-Hartwig Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu, the palladium precursor, and the phosphine ligand to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Follow the reaction's progress by LC-MS or TLC.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.[11][13]

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)A "third-generation" system effective for heteroaryl halides.[3]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base. Must be handled under inert conditions.
Solvent Anhydrous TolueneAprotic, non-polar solvent standard for this reaction.
Temperature 100 °CBalances reaction rate against potential decomposition.
Time 4 - 18 hHighly dependent on the nucleophilicity of the amine partner.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp)–C(sp²) bonds.[14][15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are common motifs in natural products and functional materials.[16][17]

Mechanism and Rationale

The Sonogashira reaction uniquely employs a dual-catalyst system. The palladium catalyst undergoes a cycle of oxidative addition and reductive elimination, while a copper(I) co-catalyst facilitates the transmetalation step. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide, which is the active nucleophile that transmetalates onto the Pd(II) complex.[14][15]

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂(Br) Pd0->PdII_Complex Oxidative Addition (R¹-Br) PdII_Alkynyl R¹-Pd(II)L₂(C≡CR²) PdII_Complex->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Catalyst Regeneration Product R¹-C≡CR² PdII_Alkynyl->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide Alkyne H-C≡CR² Alkyne->CuX Base (e.g., Et₃N) Cu_Acetylide->PdII_Complex

Caption: Dual catalytic cycles of the Sonogashira coupling.

Expert Insights: Practical Considerations
  • Catalyst System: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ and a copper(I) co-catalyst (typically CuI) is standard.[16][18]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), often serves a dual role as the base and the solvent (or co-solvent with DMF). It neutralizes the HBr formed and helps form the copper acetylide.[16][19]

  • Copper-Free Variants: Concerns over copper contamination have led to the development of copper-free Sonogashira protocols. These reactions typically require a higher catalyst loading or more specialized ligands and bases to facilitate the direct transmetalation from the alkyne to the palladium center.[17]

Representative Sonogashira Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by Et₃N and the terminal alkyne via syringe.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60–100 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.[16][20]

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Classic, reliable system for Sonogashira couplings.
Base Et₃N (2-3 equiv)Acts as both base and acid scavenger.[18]
Solvent DMFAprotic polar solvent, good for dissolving reactants and catalysts.
Temperature 80 °CModerate temperature is often sufficient.
Time 3 - 12 hGenerally faster than Suzuki or Buchwald-Hartwig reactions.

Heck Reaction: C–C Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[21] This reaction is a powerful tool for vinylating the pyridine core, providing access to stilbene-like structures.

Mechanism and Rationale

The accepted mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene (carbopalladation) into the Pd-C bond. The final step is a β-hydride elimination, which releases the product and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[21][22]

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)L₂(Br) OxAdd->PdII_Complex Alkene_Insertion Alkene Insertion (Carbopalladation) PdII_Complex->Alkene_Insertion PdII_Alkyl R²CH₂-CH(R¹)-Pd(II)L₂(Br) Alkene_Insertion->PdII_Alkyl Alkene CH₂=CHR² Alkene->Alkene_Insertion Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Pd_Hydride H-Pd(II)L₂(Br) Beta_Elim->Pd_Hydride Product R¹-CH=CHR² Beta_Elim->Product Base_Regen Base Pd_Hydride->Base_Regen - H-Base⁺Br⁻ Base_Regen->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Expert Insights: Key Variables
  • Catalyst and Ligands: Phosphine-free catalyst systems, such as Pd(OAc)₂, are often effective.[20][23] However, for less reactive substrates, phosphine ligands like P(o-tolyl)₃ or P(t-Bu)₃ can improve yields.[20]

  • Base: An organic base like Et₃N or an inorganic base like K₂CO₃ is used to neutralize the HBr generated in the final step of the catalytic cycle.[20]

  • Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can stabilize the palladium catalyst and improve reaction efficiency, particularly under microwave irradiation.[18][23]

Representative Heck Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Reaction Setup: In a sealed tube or microwave vial, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, the alkene, and the base via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath or microwave reactor at the desired temperature (e.g., 100–120 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.[20]

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)A classic and effective combination for Heck reactions.[20]
Base Et₃N (2 equiv)Organic base that also acts as an acid scavenger.
Solvent DMFHigh-boiling polar aprotic solvent suitable for these temperatures.
Temperature 100 °CStandard temperature for Heck couplings of aryl bromides.
Time 18 - 24 hReaction times can be long; microwave irradiation can significantly reduce this.[23]

Palladium-Catalyzed Cyanation: Installing the Nitrile Group

The cyanation of aryl halides is a crucial transformation for introducing the versatile nitrile functional group, which is a precursor to amines, amides, and carboxylic acids.[24]

Mechanism and Rationale

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), transmetalation with a cyanide source, and reductive elimination to form the aryl nitrile.[25] A key challenge is managing the cyanide anion, which is a potent ligand that can poison the palladium catalyst by forming inactive complexes.[25] Using cyanide sources with low cyanide solubility, like Zn(CN)₂ or K₄[Fe(CN)₆], helps to maintain a low concentration of free cyanide in solution, mitigating catalyst deactivation.[26][27]

Cyanation_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Cyano R¹-Pd(II)L₂(CN) Transmetalation->PdII_Cyano Cyanide_Source M-CN (e.g., Zn(CN)₂) Cyanide_Source->Transmetalation RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-CN RedElim->Product

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Expert Insights: Choosing the Right Cyanide Source
  • Zinc Cyanide (Zn(CN)₂): A common choice that is less toxic than alkali metal cyanides. It transfers only one cyanide group, so slightly more than 0.5 equivalents are needed.[20][25]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): An even less toxic, inexpensive, and stable alternative. It is an excellent choice for large-scale synthesis.[27]

  • Solvent and Temperature: Mild conditions (e.g., 40 °C) can often be achieved with modern catalyst systems, which is beneficial for thermally sensitive substrates.[25][26]

Representative Cyanation Protocol

Materials:

  • This compound (1.0 equiv)

  • Zinc cyanide [Zn(CN)₂] (0.6 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting nitrile by column chromatography.[20]

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, commercially available catalyst for cyanation.
Cyanide Source Zn(CN)₂ (0.6 equiv)Safer and effective cyanide source.[20]
Solvent DMFGood solvent for dissolving the reactants.
Temperature 120 °CHigher temperatures are often needed for complete conversion.
Time 5 - 24 hMonitor carefully for completion.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.

  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31, 1629–1633.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.

  • Buchwald–Hartwig amination. Wikipedia.

  • Heck Reaction. Organic Chemistry Portal.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem.

  • Yazdani, A. N. (2021). Recent Advances in Palladium-Catalyzed Cyanation of Arenes. University of Illinois Urbana-Champaign.

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health.

  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(3), 484-487.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. APICMO.

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. APICMO.

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central.

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.

  • 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine. Santa Cruz Biotechnology.

  • 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE. ChemicalBook.

  • 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. BLDpharm.

  • Nitropyridines. Part 10. Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitropyridine with Terminal Acetylenes. ResearchGate.

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Royal Society of Chemistry.

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKAT USA, Inc.

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ResearchGate.

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.

  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Semantic Scholar.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.

Sources

The Strategic Utility of Nitropyridines in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Nitropyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold" in drug design. The introduction of a nitro group onto this versatile heterocycle dramatically enhances its synthetic utility, transforming it into a powerful building block for the construction of complex, biologically active molecules.[1][2] The potent electron-withdrawing nature of the nitro group activates the pyridine ring towards a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), and the nitro group itself can be readily converted into other valuable functionalities, such as an amino group.[1][3] This dual reactivity makes nitropyridine derivatives indispensable precursors for the synthesis of a diverse array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory compounds.[1][4][5][6]

This comprehensive guide provides an in-depth exploration of the synthetic strategies employing nitropyridine derivatives for the creation of bioactive molecules. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols for their execution, and present data-driven insights to inform experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic power of nitropyridines in their quest for novel therapeutics.

Core Synthetic Transformations: Unlocking the Potential of Nitropyridines

The synthetic versatility of nitropyridines stems primarily from two key transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. These reactions, often used in tandem, provide a robust platform for molecular diversification.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Complexity

The presence of a nitro group, particularly at the ortho or para position to a leaving group (typically a halogen), significantly activates the pyridine ring towards nucleophilic attack.[3] This activation is a direct consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3]

Mechanism and Rationale for Experimental Choices:

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism.

  • Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups like the nitro group. The choice of solvent is critical here; polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. The nature of the leaving group influences the reaction rate, with fluoride being the most reactive and iodide the least for this type of reaction.

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step, particularly with less stabilizing substituents and better leaving groups.[7]

Diagram of the SNAr Mechanism:

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination Start Nitropyridine with Leaving Group (X) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ Product Substituted Nitropyridine Meisenheimer->Product - X⁻ Nucleophile Nu⁻ LeavingGroup X⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 1: Synthesis of N-Aryl-5-nitropyridin-2-amine from 2-Chloro-5-nitropyridine

This protocol describes a typical SNAr reaction, a common step in the synthesis of various bioactive molecules, including kinase inhibitors.

Materials:

  • 2-Chloro-5-nitropyridine

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-nitropyridine (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.1 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (approximately 0.1 M concentration).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-nitropyridin-2-amine.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/XPhos): While SNAr on highly activated substrates can proceed without a catalyst, palladium-catalyzed Buchwald-Hartwig amination is often employed for less reactive anilines or to achieve higher yields and cleaner reactions. XPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and is effective for a wide range of substrates.

  • Base (Cs₂CO₃): Cesium carbonate is a strong, non-nucleophilic base that is soluble in dioxane and effectively promotes the deprotonation of the aniline, facilitating its participation in the catalytic cycle.

  • Solvent (1,4-Dioxane): Anhydrous dioxane is a suitable high-boiling point solvent for this type of cross-coupling reaction. Its anhydrous nature is crucial to prevent catalyst deactivation.

Reduction of the Nitro Group: Installation of a Key Synthetic Handle

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in the synthesis of bioactive molecules from nitropyridine precursors. The resulting aminopyridine is a versatile intermediate that can undergo a wide range of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse pharmacophoric groups.

Common Reduction Methods and Rationale for Their Selection:

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ gas (balloon or pressure), Pd/C catalyst, in EtOH or MeOHHigh yield, clean reaction, catalyst is easily removed by filtration.Can reduce other functional groups (e.g., alkenes, alkynes, benzylic ethers). Requires specialized hydrogenation equipment.
SnCl₂·2H₂O SnCl₂·2H₂O in EtOH or EtOAc, often at elevated temperaturesTolerates a wide range of functional groups.Requires stoichiometric amounts of the reagent, and the tin byproducts can be difficult to remove.
Fe/NH₄Cl or Fe/AcOH Fe powder in the presence of an acid or salt, in EtOH/H₂OInexpensive and effective.Can be messy, and the iron salts can be difficult to remove from the product.
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄ in an aqueous/organic biphasic systemMild and selective for the nitro group.Can sometimes lead to lower yields.

Experimental Protocol 2: Reduction of a Nitropyridine to an Aminopyridine using Tin(II) Chloride

This protocol provides a reliable method for the reduction of a nitro group in the presence of other potentially reducible functional groups.

Materials:

  • Substituted 5-nitropyridine derivative (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the 5-nitropyridine derivative (1.0 eq) in ethanol (to achieve a concentration of approximately 0.1-0.2 M).

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the resulting suspension through a pad of Celite®, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminopyridine.

  • The product can be purified further by crystallization or column chromatography if necessary.

Applications in the Synthesis of Bioactive Molecules

The strategic combination of SNAr and nitro group reduction on nitropyridine scaffolds has enabled the synthesis of a multitude of bioactive molecules.

Anticancer Agents

Many kinase inhibitors, which are a major class of anticancer drugs, feature a substituted aminopyridine core. Nitropyridine derivatives serve as key intermediates in their synthesis. For example, the synthesis of certain Janus kinase (JAK) inhibitors starts from 2-chloro-5-methyl-3-nitropyridine.[1]

Workflow for the Synthesis of a JAK Inhibitor Precursor:

JAK_Inhibitor_Workflow Start 2-Chloro-5-methyl-3-nitropyridine SNAr S N Ar with Amine (Protocol 1) Start->SNAr Reduction Nitro Group Reduction (Protocol 2) SNAr->Reduction Coupling Amide Coupling Reduction->Coupling Product JAK Inhibitor Precursor Coupling->Product

Caption: Synthetic workflow for a JAK inhibitor precursor.

Antimicrobial Agents

Nitropyridine derivatives have been utilized in the synthesis of novel antimicrobial agents. For instance, 2-amino-5-nitropyridine can be used as a starting material to synthesize various heterocyclic systems with antibacterial and antifungal activities.[1][2]

Table of Nitropyridine-Derived Antimicrobial Compounds and Their Activities:

Starting MaterialSynthetic TransformationTarget Compound ClassExample Activity
2-Amino-5-nitropyridineReaction with chloroacetyl chloride and ammonium thiocyanateArylidenethiazolidin-4-onesPotent anticancer agents.[1]
2-Chloro-5-nitropyridineSNAr with N-methylpiperazine, reduction, and subsequent modificationsHydrazone derivativesModerate antimicrobial activity against B. subtilis and C. krusei (MIC = 62.5 µg/mL).[1]
2-Amino-5-nitropyridineCondensation with 3-formyl chromeneBidentate ligands for metal complexesComplexes with Cu(II), Zn(II), and Ni(II) showed significant antimicrobial activity.[2]

Conclusion and Future Perspectives

Nitropyridine derivatives are undeniably powerful and versatile building blocks in the synthesis of bioactive molecules. The ability to perform selective SNAr reactions and subsequent nitro group reductions provides a robust and flexible platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these valuable intermediates in their drug discovery and development endeavors. As our understanding of disease pathways continues to grow, the demand for novel and diverse small molecules will only increase. The continued exploration of the rich chemistry of nitropyridines will undoubtedly play a crucial role in meeting this demand and advancing the field of medicinal chemistry.

References

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  • Makosza, M.; Wojciechowski, K. Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews2004 , 104, 2631-2666. [Link]

  • El-Sayed, M. A.-A.; Al-Majid, A. M.; Barakat, A.; Al-Othman, Z. A.; Al-Warthan, A. A.; Al-Harbi, L. N. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry2015 , 90, 87-95. [Link]

  • Abdel-Aziz, A. A.-M.; El-Azab, A. S.; El-Tahir, K. E.-H.; Asiri, Y. A.; Al-Omary, F. A.; Al-Obaid, A. M. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules2018 , 23, 1459. [Link]

  • Mohanan, K.; Kumari, B. S.; Rijulal, G. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry Letters2014 , 24, 4979-4983. [Link]

  • Greene, B. T.; Hiran, T. S.; Glicen, M. A.; Garmendia-Flick, K.; Lee, S. M.; Miller, T. A. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Medicinal Chemistry Letters2013 , 4, 1017-1021. [Link]

  • Mąkosza, M.; Grudzień, K. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters2022 , 24, 259-263. [Link]

  • Wang, S.; Li, Y.; Li, J.; Wang, J.; Li, Y.; Li, J.; Wang, J. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules2019 , 24, 2345. [Link]

  • van der Veen, J. W.; Bak, J. B.; den Hartog, J. A. J. Nitropyridines, Their Synthesis and Reactions. ResearchGate1992 . [Link]

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Application Note & Protocols: Leveraging 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, highly functionalized pyridines are critical intermediates in the synthesis of targeted kinase inhibitors. This guide focuses on 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine , a versatile and strategically designed building block. We will explore its inherent chemical advantages and provide detailed, field-tested protocols for its application in constructing complex kinase inhibitor candidates, primarily through palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals seeking robust and reproducible synthetic routes.

Introduction: The Strategic Advantage of the Pyridine Core

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby inhibiting downstream signaling. The pyridine ring is a common feature in these inhibitors, often serving to form key hydrogen bond interactions within the hinge region of the kinase active site.[3]

The subject of this guide, This compound , is not just another pyridine derivative. It is an intelligently designed precursor that offers multiple, orthogonal reaction handles for systematic molecular elaboration.

  • The Bromo Group (C3): This is the primary site for introducing molecular diversity. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4]

  • The Nitro Group (C5): The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire pyridine ring.[5] Critically, it serves as a synthetic precursor to an amino group via reduction. This newly formed amine can then be used for subsequent reactions, such as amide bond formation or the construction of fused heterocyclic ring systems.

  • The Dimethylamino Group (C2): This group modulates the electronic properties of the ring and can influence the regioselectivity of subsequent reactions. It is a stable functionality that typically remains intact throughout the synthetic sequence.

This trifecta of functional groups allows for a modular and convergent approach to building complex molecules, a highly desirable strategy in modern drug discovery.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable method for forming C-C bonds.[6] It involves the reaction of an organohalide (in our case, the bromo-pyridine) with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[6] This reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it ideal for complex pharmaceutical synthesis.[7]

The following workflow diagram illustrates the general strategy for utilizing our key intermediate.

Caption: General synthetic workflow utilizing the title compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl pyridine intermediate, a common core structure in many kinase inhibitors.

Objective: To synthesize N,N-dimethyl-5-nitro-3-(4-(trifluoromethoxy)phenyl)pyridin-2-amine from This compound and (4-(trifluoromethoxy)phenyl)boronic acid .

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Eq.
This compound26163-05-3246.061.01.0
(4-(trifluoromethoxy)phenyl)boronic acid139301-27-4205.951.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.050.05
Potassium Phosphate (K₃PO₄)7778-53-2212.272.52.5
1,4-Dioxane (Anhydrous)123-91-188.11~5 mL / mmol-
Water (Degassed)7732-18-518.02~1 mL / mmol-
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium phosphate (2.5 eq).

    • Scientist's Note: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive. Flame-drying the glassware removes adsorbed water that can interfere with the reaction.

  • Catalyst Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

    • Scientist's Note: Pd(PPh₃)₄ is a common and effective pre-catalyst for Suzuki reactions. The 5 mol% loading is a standard starting point for optimization.

  • Solvent Addition: Add anhydrous 1,4-dioxane (~5 mL/mmol) and degassed water (~1 mL/mmol) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[8]

    • Scientist's Note: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

    • Self-Validation: On a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate), the disappearance of the starting bromo-pyridine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product as a solid.

Expected Results & Characterization
  • Yield: 75-90%

  • Appearance: Yellow to orange solid

  • ¹H NMR: Expect characteristic shifts for the pyridine and aryl protons, along with the singlet for the N,N-dimethyl group.

  • Mass Spec (ESI+): Expect to find the [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₄H₁₂F₃N₃O₃, M.W. = 343.26).

Downstream Processing: Unmasking the Second Reactive Site

With the C3 position functionalized, the next strategic step is the reduction of the C5 nitro group to an amine. This transformation opens the door to a second wave of diversification.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, functionalized pyridines are privileged scaffolds due to their prevalence in a vast array of biologically active molecules. Among these, 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine stands out as a highly valuable and versatile building block. Its unique electronic and steric properties, conferred by the strategic placement of a bromine atom, a nitro group, and a dimethylamino group on the pyridine ring, make it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing this compound in SNAr reactions. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for reactions with various nucleophiles, and discuss critical parameters for reaction optimization and success.

Scientific Foundation: The Mechanism and Rationale of SNAr on this compound

The amenability of this compound to nucleophilic aromatic substitution is a direct consequence of its electronic architecture. The pyridine nitrogen, and more significantly, the strongly electron-withdrawing nitro group (-NO2) at the 5-position, render the pyridine ring electron-deficient. This electron deficiency is most pronounced at the positions ortho and para to the nitro group, namely the 2, 4, and 6 positions.

The bromine atom at the 3-position is not directly activated for SNAr. However, the existing amino group at the 2-position and the nitro group at the 5-position create a unique electronic environment. While the bromine at C3 is not in a classically activated position, the overall electron-poor nature of the ring facilitates nucleophilic attack. The substitution of the bromine atom proceeds through a stepwise addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the bromide ion, which is a good leaving group.

This two-step process is the cornerstone of the SNAr reaction and its understanding is crucial for optimizing reaction conditions.

Diagram of the SNAr Mechanism

Caption: General mechanism of nucleophilic aromatic substitution.

Safety and Handling Precautions

As with all laboratory procedures, a thorough risk assessment should be conducted before commencing any experiment.

  • This compound: While specific toxicity data for this compound is limited, its analog, 3-bromo-5-nitropyridin-2-amine, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is prudent to handle this compound with the same precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Detailed Experimental Protocols

The following protocols are representative examples for conducting SNAr reactions with this compound using common classes of nucleophiles. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Reaction with a Primary or Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound

  • Morpholine (or other desired amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Potassium Carbonate (K2CO3) or Triethylamine (Et3N)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF or ethanol (to achieve a concentration of approximately 0.1-0.2 M).

  • Add the amine nucleophile (1.1-1.5 equiv) to the solution.

  • Add the base (1.5-2.0 equiv). For less nucleophilic amines or when using an amine salt, a stronger base like K2CO3 in DMF is recommended. For more nucleophilic amines, Et3N in ethanol can be effective.

  • Heat the reaction mixture to 80-100 °C (for DMF) or to reflux (for ethanol).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). If ethanol was used, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Protocol 2: Reaction with a Thiol (e.g., Benzyl Mercaptan)

This protocol outlines the procedure for the thioetherification of this compound.

Materials:

  • This compound

  • Benzyl mercaptan (or other desired thiol)

  • Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)

  • Cesium Carbonate (Cs2CO3) or Sodium Hydride (NaH)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 equiv) to a suspension of the base (1.2 equiv) in the chosen solvent (MeCN or DMSO). Stir for 10-15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 equiv) in the same solvent to the thiolate mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often rapid (1-4 hours).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the target thioether.

Data Presentation: A Comparative Overview

The choice of reaction parameters can significantly impact the outcome of the SNAr reaction. The following table provides a general guideline for selecting conditions based on the nucleophile.

Nucleophile ClassTypical SolventsTypical BasesTemperature Range (°C)General Reactivity
Primary/Secondary AminesEthanol, DMF, DMSOEt3N, K2CO3, DIPEA25 - 120Good to Excellent
ThiolsMeCN, DMF, DMSOCs2CO3, NaH, K2CO325 - 80Excellent
Alcohols/PhenolsDMF, DMSO, THFNaH, K2CO3, Cs2CO350 - 150Moderate to Good
N-HeterocyclesDMF, NMP, DioxaneK2CO3, Cs2CO380 - 160Substrate Dependent

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the SNAr reaction and subsequent product isolation.

SNAr_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents Substrate (1.0 eq) Nucleophile (1.1-1.5 eq) Base (1.5-2.0 eq) Solvent Reaction Stirring at specified temperature Reagents->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Quenching Cool to RT (Quench if necessary) Monitoring->Quenching Reaction Complete Extraction Partition between water and organic solvent Quenching->Extraction Washing Wash with H₂O & Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Solvent removal (Rotary Evaporation) Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Analysis Characterization (NMR, MS, etc.) Chromatography->Analysis

Caption: A typical experimental workflow for SNAr reactions.

Conclusion and Future Perspectives

This compound is a potent and adaptable substrate for nucleophilic aromatic substitution reactions, offering a reliable pathway to a diverse range of functionalized 2-aminopyridine derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. The straightforward nature of these transformations, coupled with the potential for generating novel molecular architectures, underscores the importance of this chemistry in the ongoing quest for new therapeutic agents and advanced materials. Further investigations into expanding the scope of nucleophiles and developing more sustainable, green chemistry approaches will undoubtedly continue to enhance the value of this versatile reagent.

References

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Functional Materials

3-bromo-N,N-dimethyl-5-nitropyridin-2-amine is a highly functionalized pyridine derivative poised for significant applications in materials science. Its unique electronic and structural features, including a reactive bromine atom for cross-coupling reactions, a strongly electron-withdrawing nitro group, and an electron-donating dimethylamino group, make it an exceptional building block for a new generation of organic electronic and photonic materials. The inherent asymmetry and "push-pull" electronic nature of this molecule are particularly advantageous for creating materials with tailored optoelectronic properties.

This guide provides researchers, scientists, and drug development professionals with in-depth protocols and technical insights for leveraging this compound in the synthesis of advanced functional materials. The protocols detailed herein are based on established methodologies for structurally related compounds and are designed to be both robust and adaptable to specific research needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 26163-05-3[1][2]
Molecular Formula C₇H₈BrN₃O₂[1][2]
Molecular Weight 246.06 g/mol [1]
Boiling Point (Predicted) 319.4 ± 42.0 °C[1]
Density (Predicted) 1.655 ± 0.06 g/cm³[1]

Core Applications and Synthetic Protocols

The strategic positioning of the bromo, nitro, and dimethylamino groups on the pyridine ring allows for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures, including conjugated polymers and small molecules for organic electronics.

Palladium-Catalyzed Cross-Coupling Reactions: Building π-Conjugated Systems

The bromine atom at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions are fundamental to the construction of carbon-carbon bonds and the extension of π-conjugated systems, which are the cornerstone of organic semiconductors.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and a boronic acid or ester.[3][4][5] This protocol outlines the coupling of this compound with an arylboronic acid.

Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the catalytic cycle.[3] The base is required to activate the boronic acid for transmetalation.[4][5] A mixed solvent system like dioxane/water often enhances the solubility of both the organic and inorganic reagents.

Suzuki_Workflow A Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ B Establish Inert Atmosphere (Argon) A->B C Add Degassed Solvent (Dioxane/Water) B->C D Heat and Stir (90 °C, 12-24h) C->D E Reaction Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to conjugated enyne systems.[6][7][8]

Protocol: Sonogashira Coupling

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine).

  • Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices: The Sonogashira reaction relies on a dual catalytic system of palladium and copper.[6] The amine base is essential for the deprotonation of the terminal alkyne and for scavenging the HX by-product.

The Stille coupling reaction, which pairs an organohalide with an organostannane, is known for its tolerance of a wide variety of functional groups.[9][10][11][12]

Protocol: Stille Coupling

  • Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in an anhydrous solvent such as toluene or DMF.

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Degas the solution with a stream of argon for 20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C for 12-48 hours, monitoring its progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with an appropriate solvent and wash with aqueous KF to remove tin by-products. Separate the organic layer, dry, and concentrate. Purify the product by column chromatography.

Causality Behind Experimental Choices: The Stille reaction's mild conditions and functional group tolerance make it a powerful tool in complex molecule synthesis.[11][12] The choice of solvent and temperature can significantly influence the reaction rate and yield.

Cross_Coupling_Overview Start This compound Suzuki Suzuki Coupling (with Arylboronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Stille Stille Coupling (with Organostannane) Start->Stille Product Functionalized Pyridine Derivatives (for Organic Electronics, NLO Materials, etc.) Suzuki->Product Sonogashira->Product Stille->Product

Caption: Overview of cross-coupling strategies.

Reduction of the Nitro Group: A Gateway to Further Functionalization

The nitro group can be readily reduced to an amino group, which opens up a new avenue for chemical modification.[13] This transformation converts a strong electron-withdrawing group into a strong electron-donating group, dramatically altering the electronic properties of the molecule. The resulting diamine can be used as a monomer for polymerization or for the synthesis of novel heterocyclic systems.

Protocol: Nitro Group Reduction

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent, such as iron powder (Fe, 5.0 equiv.) and a catalytic amount of HCl, or use catalytic hydrogenation with Pd/C.[13][14]

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-70 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the metal catalyst. If an acid was used, neutralize the filtrate with a base (e.g., NaHCO₃). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of reducing agent can be tailored to the substrate's functional group tolerance.[13] Catalytic hydrogenation is often cleaner, while metal/acid reductions are cost-effective for larger scales.

Potential Applications in Materials Science

The derivatives synthesized from this compound have significant potential in various areas of materials science:

  • Organic Semiconductors: The extended π-conjugated systems formed via cross-coupling reactions can be designed to have appropriate HOMO/LUMO energy levels for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[15][16][17] The electron-deficient nature of the pyridine ring can facilitate n-type or ambipolar charge transport.

  • Nonlinear Optical (NLO) Materials: The "push-pull" architecture, with the electron-donating dimethylamino group and the electron-withdrawing nitro group (or a group derived from it), can lead to large second-order NLO responses.[18][19][20][21][22] These materials are of interest for applications in telecommunications and optical computing.

  • Conjugated Polymers: The bromo-functionalized pyridine can be used as a monomer in polymerization reactions, such as Suzuki or Stille polycondensation, to create novel conjugated polymers with tailored electronic and optical properties.[16][23][24][25]

Characterization of Synthesized Materials

The successful synthesis of new materials requires rigorous characterization. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecules and polymers.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: To study the optical properties, including the absorption and emission spectra, and to determine the optical bandgap of the materials.

  • Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of the materials, which is crucial for their application in electronic devices.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of functional organic materials. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in the development of next-generation materials for electronics, photonics, and beyond.

References

  • Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(23), 8269–8272. Available at: [Link]

  • Li, C., Dong, F., Ge, R., & Wang, M. (2025). A thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo for organic field-effect transistors. New Journal of Chemistry, 49, 9773-9778. Available at: [Link]

  • Synthesis, characterization, and semiconducting properties of π-conjugated polymers containing hydrogen bonded bis-pyridine-thieno[3,2-b]thiophene moieties. ResearchGate. Available at: [Link]

  • Huang, P., Manju, Kazim, S., Lezama, L., Misra, R., & Ahmad, S. (2022). Leverage of Pyridine Isomer on Phenothiazine Core: Organic Semiconductors as Selective Layers in Perovskite Solar Cells. ACS Applied Materials & Interfaces, 14(4), 5729–5739. Available at: [Link]

  • Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via stille-type cross-coupling procedures. Journal of Organic Chemistry, 67(23), 8269-72. Available at: [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2025). Organic Preparations and Procedures International, 21(2), 231-234. Available at: [Link]

  • Molecular Tailoring of Pyridine Core-Based Hole Selective Layer for Lead Free Double Perovskite Solar Cells Fabrication. ACS Publications. Available at: [Link]

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  • Site-Selective Pyridine Functionalization via Nucleophilic Additions to Activated Pyridiniums. (2021). Accounts of Chemical Research, 54(15), 3126–3140. Available at: [Link]

  • Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups. Dalton Transactions. Available at: [Link]

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  • Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum. (2023). Nature Communications, 14(1), 7493. Available at: [Link]

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  • Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. (2022). Molecules, 27(19), 6271. Available at: [Link]

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  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters, 16(14), 3724–3727. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we will address common challenges and provide a robust framework for developing an effective purification protocol.

Troubleshooting Guide & FAQs

Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1] However, success is often dependent on navigating a series of potential experimental pitfalls. This section addresses common issues encountered during the recrystallization of this compound and related substituted nitropyridines.

Q1: I'm not sure which solvent to use for recrystallization. Where do I start?

A1: Solvent selection is the most critical step in developing a recrystallization protocol. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[2]

  • Initial Solvent Screening: Given the structure of this compound (a substituted pyridine with nitro and amino groups), a systematic screening of solvents with varying polarities is recommended. Start with small-scale solubility tests using a few milligrams of your crude product in about 0.25 mL of solvent.[2][3]

  • Recommended Solvents to Screen:

    • Alcohols: Ethanol, methanol, or isopropanol are often good starting points for polar, aromatic compounds.

    • Esters: Ethyl acetate can be effective.

    • Ketones: Acetone or methyl ethyl ketone have been used for similar compounds like 2-amino-5-bromo-3-nitropyridine.[4]

    • Aromatic Hydrocarbons: Toluene might be a suitable non-polar solvent.

    • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system (e.g., ethanol/water, ether/petroleum ether, or toluene/heptane) can be employed.[5] In this system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes turbid.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolGood for moderately polar compounds.
Esters Ethyl AcetateVersatile solvent for a range of polarities.
Ketones Acetone, Methyl Ethyl KetoneOften effective for nitroaromatic compounds.[4]
Aromatic Hydrocarbons TolueneCan be effective for less polar impurities.
Alkanes Hexane, HeptaneTypically used as the "poor" solvent in a mixed system.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[6] This is common with compounds that have relatively low melting points or when the solution is too concentrated.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.[7]

    • Allow the solution to cool more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature.[8]

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[7]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A3: This is a common issue that can arise from a few different factors.

  • Potential Causes and Solutions:

    • Too Much Solvent: You may have used an excessive amount of solvent, meaning the solution is not supersaturated at lower temperatures.[6] To fix this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.

      • Scratching: As mentioned above, scratching the inner surface of the flask can create nucleation sites.[7]

      • Seed Crystals: If you have a small amount of the pure compound, adding a "seed crystal" can initiate crystallization.[7]

    • Incomplete Dissolution: It's possible that not all of the compound dissolved in the hot solvent. If you observe solid in the cooled solution, it may be a mix of impurities and your product. Ensure complete dissolution at the boiling point of your solvent before cooling.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed with activated charcoal.

  • Procedure:

    • Dissolve the crude compound in the hot recrystallization solvent.

    • Remove the solution from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.[9] Be aware that the charcoal can adsorb some of your desired product, potentially lowering the yield.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield is a frequent problem in recrystallization.[2]

  • Common Causes and Optimization Strategies:

    • Excess Solvent: Using the minimum amount of boiling solvent necessary to dissolve the compound is crucial.[2]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, some product will be lost.[6] To prevent this, use a pre-warmed funnel and filter the solution quickly.[8]

    • Incomplete Crystallization: Ensure the solution has had adequate time to cool and for crystallization to complete. Cooling in an ice bath after room temperature cooling can maximize crystal formation.[8]

    • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[2]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on the preliminary solvent screening tests described in the FAQ section.

1. Solvent Selection:

  • Perform solubility tests with various solvents (e.g., ethanol, ethyl acetate, toluene, and mixed solvent systems like ethanol/water) to identify a suitable system where the compound has high solubility in the hot solvent and low solubility in the cold solvent.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.

  • Continue to add small portions of the hot solvent until the compound just completely dissolves.[1] Avoid adding an excess of solvent to maximize the recovery yield.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat source and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.[10]

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this process.

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product.[8]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

8. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Further analysis by techniques such as NMR or HPLC can also be used to confirm purity.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_finish Isolation & Analysis start Start with Crude Product solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration & Washing cooling->vacuum_filtration drying Drying vacuum_filtration->drying analysis Purity Analysis (MP, NMR, etc.) drying->analysis end Pure Product analysis->end

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product cause_too_much_solvent Too much solvent? no_crystals->cause_too_much_solvent Check cause_supersaturated Supersaturated? no_crystals->cause_supersaturated Check cause_too_fast_cooling Cooling too fast? oiling_out->cause_too_fast_cooling Likely cause_excess_solvent_yield Used excess solvent? low_yield->cause_excess_solvent_yield Check cause_premature_cryst Premature crystallization? low_yield->cause_premature_cryst Check cause_colored_impurities Colored impurities present? colored_product->cause_colored_impurities Likely sol_evaporate Evaporate some solvent cause_too_much_solvent->sol_evaporate Yes sol_scratch_seed Scratch flask or add seed crystal cause_supersaturated->sol_scratch_seed Yes sol_add_solvent_reheat Add more solvent, cool slower cause_too_fast_cooling->sol_add_solvent_reheat Yes sol_use_min_solvent Use minimum hot solvent cause_excess_solvent_yield->sol_use_min_solvent Yes sol_warm_funnel Use pre-warmed funnel cause_premature_cryst->sol_warm_funnel Yes sol_charcoal Use activated charcoal cause_colored_impurities->sol_charcoal Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto - Chemistry. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(11), 1151-1156. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder - Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Recrystallization of an amine compound. (2021). ResearchGate. Retrieved from [Link]

  • Allen, C. F. H., & Scarrow, J. A. (1931). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 11, 38. Retrieved from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. Retrieved from [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY Queensborough Community College. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

optimizing reaction conditions for 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this multi-step synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure a successful and reproducible synthesis.

I. Synthetic Overview & Strategy

The synthesis of this compound is a three-step process commencing with the commercially available 2-aminopyridine. The overall synthetic strategy is outlined below.

Synthetic Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C N,N-Dimethyl-5-nitropyridin-2-amine B->C Dimethylation (Eschweiler-Clarke) D This compound C->D Bromination (NBS or DBDMH)

Caption: Synthetic route to this compound.

This guide will address potential issues and optimization strategies for each of these critical steps.

II. Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the chosen synthetic route?

This route is strategically designed based on the directing effects of the substituents on the pyridine ring. The amino group of the starting material is a strong activating group and an ortho-, para-director, which facilitates the regioselective nitration at the 5-position.[1] Subsequent dimethylation of the amino group maintains its activating and directing properties. Finally, the combined directing effects of the dimethylamino group (ortho-directing) and the nitro group (meta-directing) synergistically favor the bromination at the 3-position, leading to the desired product with high regioselectivity.

Q2: Are there alternative methods for the dimethylation step?

Yes, besides the Eschweiler-Clarke reaction, other methods for the N,N-dimethylation of 2-amino-5-nitropyridine include the use of dimethyl sulfate or methyl iodide with a suitable base.[2][3] However, the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is often preferred as it is a cost-effective method that avoids the use of toxic and expensive alkylating agents and minimizes the risk of forming quaternary ammonium salts.[4][5]

Q3: What are the key safety precautions to consider during this synthesis?

  • Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. The reaction is exothermic and must be performed with extreme caution, under efficient cooling and slow, controlled addition of reagents.[6]

  • Bromination: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Many of the solvents used (e.g., dichloromethane, acetonitrile) are volatile and flammable. Ensure proper ventilation and avoid ignition sources.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Step 1: Nitration of 2-Aminopyridine
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of 2-amino-5-nitropyridine - Incomplete reaction. - Formation of di-nitrated byproducts. - Loss of product during workup.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Control temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to minimize side reactions.[7] - Careful workup: Ensure complete precipitation of the product by adjusting the pH carefully during neutralization. Wash the precipitate with cold water to minimize loss.
Formation of isomeric byproducts (e.g., 2-amino-3-nitropyridine) - Reaction temperature too high. - Incorrect ratio of nitrating agents.- Strict temperature control: As mentioned, maintaining a low temperature is crucial for regioselectivity. - Optimize nitrating mixture: The ratio of nitric acid to sulfuric acid can influence the formation of the nitronium ion (NO₂⁺). Ensure the correct ratio as specified in the protocol.
Step 2: Dimethylation of 2-Amino-5-nitropyridine (Eschweiler-Clarke Reaction)
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete methylation (presence of mono-methylated product) - Insufficient amount of formaldehyde or formic acid. - Reaction time is too short.- Use excess reagents: The Eschweiler-Clarke reaction typically requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[5][8] - Increase reaction time: Monitor the reaction by TLC and continue heating until the mono-methylated intermediate is no longer observed.
Low yield of N,N-dimethyl-5-nitropyridin-2-amine - Decomposition of the starting material or product at high temperatures. - Inefficient workup and extraction.- Optimize reaction temperature: While the reaction requires heating, excessive temperatures can lead to degradation. A temperature of 80-100 °C is generally sufficient.[5] - Efficient extraction: After basifying the reaction mixture, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.
Reaction is sluggish or does not proceed - The amino group of 2-amino-5-nitropyridine is deactivated by the electron-withdrawing nitro group.- Increase reaction temperature and time: Aromatic amines with electron-withdrawing groups may require more forcing conditions.[9] - Consider alternative methylation methods: If the Eschweiler-Clarke reaction proves inefficient, using dimethyl sulfate with a strong base like sodium hydride might be a more effective, albeit harsher, alternative.[10]
Step 3: Bromination of N,N-dimethyl-5-nitropyridin-2-amine
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of this compound - Incomplete reaction. - Decomposition of the product.- Monitor reaction progress: Use TLC to track the consumption of the starting material. - Control reaction temperature: While some heating may be necessary, excessive temperatures can lead to side reactions and decomposition. - Choose the right brominating agent: NBS and DBDMH are generally milder and more selective than elemental bromine.[11][12]
Formation of poly-brominated byproducts - Excess brominating agent. - Reaction conditions are too harsh.- Use stoichiometric amounts of brominating agent: Carefully control the stoichiometry of NBS or DBDMH to favor mono-bromination. - Milder reaction conditions: Conduct the reaction at a lower temperature or for a shorter duration.
Incorrect regioselectivity (bromination at other positions) - While unlikely due to the directing effects, harsh conditions could lead to a loss of selectivity.- Confirm directing effects: The dimethylamino group at C2 strongly directs ortho (to C3), and the nitro group at C5 directs meta (also to C3). This should ensure high regioselectivity. - Use a milder brominating agent and conditions: As mentioned above, this will help maintain regiocontrol.
Difficulty in purifying the final product - Presence of unreacted starting material or byproducts. - The product may be an oil or a low-melting solid.- Column chromatography: This is the most effective method for purifying the final product. Use a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities. - Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.

IV. Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

This protocol is adapted from established procedures for the nitration of 2-aminopyridine.[4]

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (18.82 g, 0.2 mol) in 1,2-dichloroethane (75 g).

  • Cool the solution to below 10 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, maintaining the temperature below 10 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours. The reaction mixture will turn from light yellow to a deep red color.

  • Carefully pour the reaction mixture into crushed ice (approx. 200 g).

  • Neutralize the solution by the slow addition of a concentrated aqueous ammonia solution until the pH reaches 5.

  • A dark yellow precipitate of 2-amino-5-nitropyridine will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Parameter Value
Starting Material 2-Aminopyridine
Reagents Conc. H₂SO₄, Fuming HNO₃
Solvent 1,2-Dichloroethane
Reaction Temperature < 10 °C
Reaction Time ~14 hours
Expected Yield ~90%
Step 2: Synthesis of N,N-Dimethyl-5-nitropyridin-2-amine (Eschweiler-Clarke Reaction)

This is a general protocol for the Eschweiler-Clarke reaction, adapted for this specific substrate.[5][8]

  • To a round-bottom flask, add 2-amino-5-nitropyridine (13.9 g, 0.1 mol), formic acid (98%, 23 g, 0.5 mol), and formaldehyde (37% aqueous solution, 16.2 g, 0.2 mol).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the excess formic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-5-nitropyridin-2-amine.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Value
Starting Material 2-Amino-5-nitropyridine
Reagents Formic Acid, Formaldehyde
Reaction Temperature 80-100 °C
Reaction Time 4-6 hours
Expected Yield 70-80%
Step 3: Synthesis of this compound

This protocol is adapted from a procedure for the bromination of a similar substrate.[13]

  • Dissolve N,N-dimethyl-5-nitropyridin-2-amine (16.7 g, 0.1 mol) in N,N-dimethylformamide (DMF, 100 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) in DMF.

  • Add the NBS solution dropwise to the cooled solution of the amine over 30-60 minutes, ensuring the temperature remains below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 8-10 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water. A solid precipitate should form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Parameter Value
Starting Material N,N-Dimethyl-5-nitropyridin-2-amine
Reagent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 0-20 °C
Reaction Time 8-10 hours
Expected Yield ~80%

V. Mechanistic Insights

Regioselectivity of Bromination

The high regioselectivity of the final bromination step is a key feature of this synthesis. The directing effects of the substituents on the pyridine ring are illustrated below.

Sources

common side reactions in the synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

The synthesis of this compound typically proceeds in two key stages: the regioselective bromination of 2-amino-5-nitropyridine to form 2-amino-3-bromo-5-nitropyridine, followed by the N,N-dimethylation of the resulting intermediate. Each of these steps presents unique challenges that can lead to the formation of undesired side products. This guide will address these issues in a question-and-answer format, providing detailed troubleshooting advice and preventative measures.

Part 1: Bromination of 2-amino-5-nitropyridine

This initial step is a critical electrophilic aromatic substitution where regioselectivity is paramount. The directing effects of the amino and nitro groups on the pyridine ring play a significant role in the outcome of the reaction.

Frequently Asked Questions & Troubleshooting

Question 1: My bromination of 2-amino-5-nitropyridine is resulting in a low yield of the desired 2-amino-3-bromo-5-nitropyridine and a significant amount of a di-brominated byproduct. What is happening and how can I prevent it?

Answer: The formation of a di-brominated byproduct, most commonly 2-amino-3,5-dibromopyridine, is a frequent side reaction in the bromination of 2-aminopyridine derivatives.[1] This occurs due to the strong activating effect of the amino group, which makes the pyridine ring highly susceptible to further electrophilic attack.

Causality: The amino group is a powerful ortho-, para-director. In 2-amino-5-nitropyridine, the 3-position is ortho to the amino group and is the desired site of bromination. However, the 5-position, already substituted with a nitro group, can also be susceptible to substitution if the reaction conditions are too harsh or if an excess of the brominating agent is used. The formation of 2-amino-3,5-dibromopyridine as a major impurity has been identified in similar bromination reactions.[1]

Troubleshooting & Prevention:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., Br2 or N-bromosuccinimide) to the 2-amino-5-nitropyridine. Using a slight excess of the brominating agent can lead to over-bromination. It is often preferable to use slightly less than one equivalent of the brominating agent.

  • Reaction Temperature: Maintain a low reaction temperature. Performing the bromination at a controlled low temperature, such as 0-10°C, can help to improve regioselectivity and minimize the formation of di-brominated products.[2][3]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better regioselectivity compared to elemental bromine, especially when used in a suitable solvent like acetonitrile at low temperatures.[4]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Acetic acid is a commonly used solvent for this type of bromination.[3]

Experimental Protocol for Regioselective Bromination:

  • Dissolve 2-amino-5-nitropyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • The solid product can be collected by filtration.[3]

  • To remove any unreacted starting material and the di-brominated byproduct, the crude product can be purified by recrystallization or column chromatography.

Question 2: I am observing the formation of other isomeric monobrominated products. How can I improve the regioselectivity for the 3-position?

Answer: While the 3-position is the most electronically favored site for electrophilic attack due to the directing effect of the amino group, other isomers can form under certain conditions.

Causality: The regioselectivity of the bromination of aminopyridines is influenced by the position of the amino group and other substituents.[5] While the amino group at the 2-position strongly directs ortho (to the 3-position), factors like steric hindrance and the electronic effects of the nitro group can play a role.

Troubleshooting & Prevention:

  • Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block the amino group, altering its directing effect and potentially improving regioselectivity. However, this adds extra steps to the synthesis (protection and deprotection).

  • Careful Control of Reaction Conditions: As mentioned previously, strict control of temperature and stoichiometry is crucial for maximizing the yield of the desired 3-bromo isomer.

Part 2: N,N-dimethylation of 2-amino-3-bromo-5-nitropyridine

The second stage of the synthesis involves the methylation of the primary amino group to a tertiary dimethylamino group. This step can also be prone to side reactions, particularly over-methylation or reactions involving other functional groups on the pyridine ring.

Frequently Asked Questions & Troubleshooting

Question 3: During the N,N-dimethylation of 2-amino-3-bromo-5-nitropyridine, I am getting a mixture of the desired product, the mono-methylated intermediate, and some unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete methylation is a common issue, often resulting from insufficiently reactive methylating agents or non-optimized reaction conditions.

Causality: The conversion of a primary amine to a tertiary amine via methylation is a stepwise process. The nucleophilicity of the nitrogen atom changes with each methylation step. Insufficient reaction time, temperature, or amount of methylating agent can lead to a mixture of products. Direct N-alkylation is a common route for secondary amine formation, but can be problematic.[6]

Troubleshooting & Prevention:

  • Choice of Methylating Agent: A variety of methylating agents can be used, such as dimethyl sulfate, methyl iodide, or formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction). The choice of reagent can significantly impact the reaction's efficiency.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help to drive the reaction to completion.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

    • Stoichiometry: Use a sufficient excess of the methylating agent and base to ensure complete dimethylation.

  • Alternative Methods: Reductive amination using formaldehyde and a suitable reducing agent like sodium triacetoxyborohydride can be an effective method for N,N-dimethylation.[7]

Table 1: Comparison of Common N,N-dimethylation Methods

MethodMethylating AgentReducing Agent (if applicable)Typical ConditionsAdvantagesDisadvantages
Classical Alkylation Dimethyl sulfate or Methyl iodideN/ABase (e.g., K2CO3), solvent (e.g., DMF), elevated temperatureReadily available reagentsCan lead to over-alkylation to form quaternary ammonium salts, toxic reagents
Eschweiler-Clarke FormaldehydeFormic acidRefluxInexpensive reagents, generally high yieldingRequires acidic conditions which may not be suitable for all substrates
Reductive Amination FormaldehydeSodium triacetoxyborohydride (STAB) or Sodium cyanoborohydrideMild conditions, neutral pHHigh selectivity, mild conditionsMore expensive reducing agents

Question 4: I am concerned about over-methylation leading to the formation of a quaternary ammonium salt. How can I avoid this?

Answer: Over-methylation, or quaternization, occurs when the tertiary amine product reacts further with the methylating agent.

Causality: The lone pair of electrons on the nitrogen of the N,N-dimethylamino group is still nucleophilic and can attack another molecule of the methylating agent, leading to the formation of a quaternary ammonium salt. This is a common issue in N-alkylation reactions.[6]

Troubleshooting & Prevention:

  • Careful Stoichiometry: Avoid a large excess of the methylating agent.

  • Reaction Monitoring: Closely monitor the reaction progress and stop it once the starting material has been consumed to prevent further reaction of the product.

  • Choice of Method: The Eschweiler-Clarke reaction is generally less prone to over-methylation than using alkyl halides.

Question 5: I have observed a byproduct that appears to be a debrominated version of my target molecule. What could be causing this?

Answer: Reductive dehalogenation is a possible side reaction, especially if a reducing agent is present or if certain catalytic conditions are used.[8]

Causality: The carbon-bromine bond on the pyridine ring can be susceptible to cleavage under certain conditions. This is particularly true in the presence of reducing agents or certain metal catalysts. For instance, catalytic hydrogenation is a known method for removing bromo and chloro substituents from aromatic rings.[9]

Troubleshooting & Prevention:

  • Avoid Harsh Reducing Agents: If using a reductive amination approach, choose a milder reducing agent that is less likely to cause dehalogenation. Sodium triacetoxyborohydride is generally a good choice.

  • Catalyst Screening: If a catalyst is being used, screen for catalysts that are less prone to promoting dehalogenation.

  • Control of Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to minimize this side reaction.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

Bromination_of_2_amino_5_nitropyridine Start 2-amino-5-nitropyridine Product 2-amino-3-bromo-5-nitropyridine (Desired Product) Start->Product + Br2 / H+ SideProduct 2-amino-3,5-dibromopyridine (Side Product) Product->SideProduct + Br2 / H+ (excess)

Caption: Desired bromination and a common over-bromination side reaction.

NN_dimethylation_of_2_amino_3_bromo_5_nitropyridine Start 2-amino-3-bromo-5-nitropyridine Intermediate 3-bromo-N-methyl-5-nitropyridin-2-amine (Mono-methylated) Start->Intermediate + CH3-X Product This compound (Desired Product) Intermediate->Product + CH3-X QuatSalt Quaternary Ammonium Salt (Over-methylation) Product->QuatSalt + CH3-X (excess) Debrominated N,N-dimethyl-5-nitropyridin-2-amine (Debromination) Product->Debrominated Reducing conditions

Caption: N,N-dimethylation pathway and potential side reactions.

References

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.).
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.).
  • 2-Amino-3-bromo-5-nitropyridine | 15862-31-4. (n.d.). ChemicalBook.
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). European Patent Office.
  • 5-Bromo-2-nitropyridine synthesis. (n.d.). ChemicalBook.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005). ResearchGate.
  • 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine | CAS 26163-05-3. (n.d.). Santa Cruz Biotechnology.
  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2008). ResearchGate.
  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2. (n.d.). PubChem.
  • Dehalogenation. (n.d.). Wikipedia.
  • One-pot and one-step novel N-methylation of 2,6-diaminopyridine. (2014). Iranian Chemical Communication.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters.
  • 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine | 26163-05-3. (n.d.). BuyersGuideChem.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Arkivoc.
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (2010). ResearchGate.
  • This compound. (n.d.). BLDpharm.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). National Institutes of Health.

Sources

Technical Support Center: Synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine (CAS 26163-05-3).[1][2] Our goal is to provide actionable insights and troubleshooting strategies to overcome common synthetic challenges, thereby improving reaction yield and product purity. The information herein is synthesized from established chemical principles and literature precedents for analogous pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this molecule is not extensively documented in a single, standardized procedure. However, based on the reactivity of substituted pyridines, two logical retrosynthetic pathways can be proposed:

  • Route A: Nucleophilic Aromatic Substitution (SNAr). This is often the most direct approach. It involves reacting a suitable precursor, such as 2,3-dibromo-5-nitropyridine, with dimethylamine. The electron-withdrawing nitro group at the 5-position and the bromine at the 3-position activate the C2 position for nucleophilic attack.

  • Route B: N-methylation of an Amine Precursor. This route would begin with 2-amino-3-bromo-5-nitropyridine.[3] The primary amine would then be exhaustively methylated using a reagent like methyl iodide or dimethyl sulfate. This route can be complicated by potential N-alkylation of the pyridine ring and the handling of potent alkylating agents.

Route A is generally preferred for its directness and potentially higher selectivity if the starting material is readily available.

Q2: What are the most critical parameters to control for achieving a high yield?

Several factors are crucial for maximizing the yield and minimizing byproducts:

  • Temperature Control: SNAr reactions on pyridines are highly temperature-sensitive. Running the reaction at an optimal temperature is key to ensuring a reasonable reaction rate without promoting side reactions, such as the formation of isomeric products or decomposition.

  • Stoichiometry: The molar ratio of dimethylamine to the pyridine substrate is critical. Using a slight excess of dimethylamine can drive the reaction to completion, but a large excess might complicate the workup and purification.[4]

  • Solvent Choice: A polar aprotic solvent, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO), is typically effective for SNAr reactions as it can solvate the charged intermediates.

  • Moisture Control: Pyridine derivatives and reagents can be sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent unwanted side reactions.

Q3: What are the primary safety considerations for this synthesis?

  • Reagents: Many reagents used in this synthesis are hazardous. Brominated pyridines can be irritants, and dimethylamine is a flammable and corrosive gas, often supplied as a solution in a solvent like THF or ethanol. Nitro-aromatic compounds are potentially energetic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile and toxic reagents or solvents.

  • Workup: The reaction workup may involve quenching with water or acidic solutions. This should be done cautiously, especially if excess reagents are present.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis via the recommended SNAr pathway.

Problem: The reaction is sluggish or incomplete, resulting in low yield.

  • Potential Cause 1: Insufficient Temperature. The activation energy for the SNAr reaction may not be met.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious not to overheat, which could lead to decomposition.

  • Potential Cause 2: Inadequate Solvent. The chosen solvent may not be effectively solvating the reactants or the intermediate Meisenheimer complex.

    • Solution: Consider switching to a more polar aprotic solvent. For example, if the reaction is slow in THF, switching to NMP or DMSO could accelerate the rate.

  • Potential Cause 3: Reagent Degradation. The dimethylamine solution may have degraded or decreased in concentration.

    • Solution: Use a fresh bottle of dimethylamine solution or titrate the existing solution to determine its exact concentration before use.

Problem: The final product is contaminated with significant impurities or isomeric byproducts.

  • Potential Cause 1: Overly Harsh Reaction Conditions. High temperatures or prolonged reaction times can lead to the formation of undesired side products. The nitro group can be susceptible to reduction or displacement under certain conditions.

    • Solution: Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. A time-course study can help identify the optimal reaction time.

  • Potential Cause 2: Non-selective Reaction. If starting from a molecule with multiple reactive sites, the nucleophile may attack at a different position. For instance, in 3,5-dibromopyridine, reaction with an amine can sometimes yield a mixture of 3-amino and 4-amino substituted products.[4]

    • Solution: Ensure the use of a precursor with high regioselectivity. 2,3-dibromo-5-nitropyridine is expected to have a strong preference for substitution at the 2-position due to electronic activation from the nitro group and the adjacent pyridine nitrogen.

  • Potential Cause 3: Contaminated Starting Materials. Impurities in the starting brominated pyridine will carry through the reaction.

    • Solution: Verify the purity of the starting material by NMR or LC-MS before beginning the reaction. Purify if necessary.

Problem: The purification of the final product by column chromatography is difficult.

  • Potential Cause 1: Co-eluting Impurities. A byproduct may have a similar polarity to the desired product.

    • Solution: Adjust the solvent system for chromatography. Employing a gradient elution can help resolve closely eluting spots. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like recrystallization.

  • Potential Cause 2: Product Instability on Silica Gel. Some nitrogen-containing heterocyclic compounds can interact strongly with the acidic silica gel, leading to streaking and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine (e.g., 1% v/v) in the mobile phase. This neutralizes the acidic sites and improves the chromatography of basic compounds.

Visualized Synthetic Pathway and Troubleshooting

The following diagrams illustrate the proposed synthetic route and a logical workflow for troubleshooting common issues.

G A 2,3-Dibromo-5-nitropyridine C SɴAr Reaction (Polar Aprotic Solvent, Heat) A->C B Dimethylamine (HN(CH₃)₂) B->C D 3-bromo-N,N-dimethyl- 5-nitropyridin-2-amine C->D

Caption: Proposed SNAr synthesis of the target compound.

G start Low Yield or Impure Product check_purity 1. Verify Starting Material Purity start->check_purity check_conditions 2. Analyze Reaction Conditions check_purity->check_conditions If pure purify_sm Purify Starting Material check_purity->purify_sm If impure temp Temperature Too Low/High? check_conditions->temp time Time Too Short/Long? check_conditions->time reagents Reagent Quality/Stoichiometry? check_conditions->reagents check_workup 3. Review Workup & Purification modify_purification Modify Chromatography (e.g., add Et₃N, change solvent) check_workup->modify_purification optimize_temp Optimize Temperature temp->optimize_temp optimize_time Optimize Time time->optimize_time use_fresh_reagent Use Fresh/Titrated Reagents reagents->use_fresh_reagent optimize_temp->check_workup optimize_time->check_workup use_fresh_reagent->check_workup

Caption: A logical workflow for troubleshooting the synthesis.

Optimized Experimental Protocol (Proposed)

This protocol describes the synthesis of this compound from 2,3-dibromo-5-nitropyridine via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,3-dibromo-5-nitropyridine

  • Dimethylamine (2.0 M solution in THF)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromo-5-nitropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous NMP (approx. 5-10 mL per gram of substrate) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add dimethylamine solution (1.2 eq, 2.0 M in THF) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The reaction is expected to take 4-8 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction parameters on the yield and purity of the final product. These are illustrative data based on common outcomes in related syntheses.

ParameterCondition ACondition BExpected OutcomeRationale
Temperature 60 °C100 °CHigher yield but lower purity at 100 °C.Higher temperatures accelerate the reaction but may also promote the formation of byproducts or cause decomposition of the nitro-group containing product.[5]
Solvent THFNMPHigher yield and faster reaction in NMP.NMP is a more polar aprotic solvent than THF, which better stabilizes the charged intermediate of the SNAr reaction, accelerating the rate.
Dimethylamine 1.1 equivalents3.0 equivalentsComplete conversion with both, but more difficult purification with 3.0 eq.A large excess of the amine nucleophile can complicate the workup and purification process without significantly improving the yield beyond a certain point.[4]

References

  • Organic Syntheses. 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • The Royal Society of Chemistry. N-(6-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). RSC Publishing. Available at: [Link]

  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. Available at: [Link]

  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. Available at: [Link]

  • MDPI. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. MDPI. Available at: [Link]

  • BuyersGuideChem. 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine. BuyersGuideChem. Available at: [Link]

  • PubChem. 2-Amino-3-bromo-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Available at: [Link]

Sources

Technical Support Center: 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the handling, storage, and stability assessment of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine (CAS: 26163-05-3). Designed for researchers and drug development professionals, this document addresses common challenges to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Recommended conditions are room temperature, under an inert atmosphere (such as argon or nitrogen) to minimize exposure to air and moisture.[2][3] Storing in a desiccator can provide additional protection against humidity.

Q2: How sensitive is this compound to light?

The presence of the nitroaromatic group makes the compound susceptible to photodegradation.[4][5][6] Nitroaromatic compounds can absorb UV-visible light, leading to photochemical reactions that can cleave bonds or alter functional groups, resulting in impurities.[5] Therefore, it is critical to store the compound in an amber or opaque vial and to minimize its exposure to ambient and direct light during handling and experiments.

Q3: Can I store this compound in solution? If so, what solvents are recommended?

For short-term storage, solutions can be prepared. However, long-term storage in solution is generally not recommended due to the potential for solvent-mediated degradation. If solution storage is necessary:

  • Recommended Solvents: Use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Solvents to Avoid: Avoid protic solvents like methanol, ethanol, or water. The compound's pyridine ring and functional groups may be susceptible to nucleophilic attack or hydrolysis over time, especially in the presence of trace impurities.

  • Storage Conditions: Solutions should be stored at -20°C or -80°C under an inert atmosphere and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What are the common visual signs of compound degradation?

Degradation can often be identified through simple visual inspection. Key indicators include:

  • Color Change: A noticeable change from its typical pale yellow or light-brown appearance to a darker brown or black color.

  • Change in Physical State: Clumping of the powder, which may indicate moisture absorption.

  • Reduced Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

Q5: What are the primary degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively published, based on its structure—a substituted bromo-nitropyridine—the following are the most probable routes:

  • Photodegradation: As discussed, UV-light exposure can induce cleavage or rearrangement, a known characteristic of nitroaromatic compounds.[4][5]

  • Hydrolysis: Although generally slow for aryl bromides, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to the hydrolysis of the bromo group.

  • Nucleophilic Substitution: The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack.[7] This can be a concern if the compound is stored with or exposed to strong nucleophiles.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Observed Problem Potential Cause(s) Recommended Action & Rationale
Compound has darkened in color. Photodegradation or thermal decomposition.Action: Discard the stock and use a fresh, unopened vial. Rationale: A color change is a definitive indicator of chemical impurity. Using degraded material will lead to unreliable and unrepeatable results. Implement stricter light and temperature controls for future storage.
Poor or incomplete solubility in a recommended solvent (e.g., DMSO). 1. Compound degradation has produced insoluble polymeric byproducts. 2. The solvent has absorbed water, reducing its solvating power for this specific compound.Action: 1. Confirm the purity of the compound using the HPLC protocol below. 2. Use a fresh, sealed bottle of anhydrous solvent. 3. Gentle warming (to 30-40°C) or sonication can be attempted, but if solubility is not achieved, the compound is likely degraded.
Inconsistent or non-reproducible experimental results. The compound is degrading over the course of the experiment or between uses of the same stock solution.Action: 1. Upon receiving a new batch, aliquot the solid compound into smaller, single-use vials. 2. For solution stocks, prepare them fresh before each experiment or set of experiments. Avoid multiple freeze-thaw cycles. Rationale: Aliquoting prevents contamination and repeated exposure of the entire batch to atmospheric conditions.
Appearance of unexpected peaks in analytical data (LC-MS, NMR). Contamination or degradation.Action: 1. Run a purity check on your starting material (See Protocol 2). 2. If the starting material is pure, investigate potential incompatibilities within your experimental setup (e.g., reaction with buffers, exposure to light during the experiment).

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for assessing the quality and stability of your compound stock.

G Troubleshooting Workflow for Compound Stability cluster_issues cluster_causes cluster_actions start Observed Issue with Compound colorChange Color Change (e.g., darkening) start->colorChange solubilityIssue Solubility Issue start->solubilityIssue inconsistentResults Inconsistent Results start->inconsistentResults cause_photo Potential Cause: Photodegradation or Thermal Stress colorChange->cause_photo cause_impurity Potential Cause: Degradation leading to insoluble impurities solubilityIssue->cause_impurity cause_handling Potential Cause: Stock degradation from repeated handling/ exposure inconsistentResults->cause_handling action_discard Action: Discard stock. Use fresh material. Improve storage. cause_photo->action_discard action_verify Action: 1. Verify purity via HPLC. 2. Use fresh anhydrous solvent. 3. If still insoluble, discard. cause_impurity->action_verify action_aliquot Action: 1. Aliquot new stock upon receipt. 2. Prepare fresh solutions. 3. Avoid freeze-thaw cycles. cause_handling->action_aliquot

Caption: Decision tree for troubleshooting common issues encountered with this compound.

Experimental Protocols

These protocols provide a self-validating system to ensure the quality of your compound before use.

Protocol 1: Standard Procedure for Visual Quality Control

Objective: To perform a quick quality check upon receipt and before each use.

Materials:

  • Vial of this compound

  • White weighing paper or a clean, white ceramic surface

  • Spatula

Procedure:

  • Record Batch Information: Note the lot number and delivery date. Take a picture of the unopened container for your records.

  • Initial Inspection: Before opening, observe the compound through the vial. Note its color and consistency. It should be a free-flowing, crystalline solid.

  • Dispense a Sample: In a controlled environment with minimal light exposure, open the vial and use a clean spatula to place a small amount (1-2 mg) onto white weighing paper.

  • Examine Color: Observe the color against the white background. Note any heterogeneity or dark specks. A uniform, pale-yellow color is expected.

  • Check for Clumping: Gently probe the sample with the spatula. The solid should break apart easily. Clumping or a "gummy" texture suggests moisture absorption.

  • Compare and Record: Compare your observations with the manufacturer's Certificate of Analysis and your initial records. If any significant deviation is noted, proceed to Protocol 2 before using the compound.

Protocol 2: Routine Purity Assessment by HPLC-UV

Objective: To quantitatively assess the purity of the compound and detect the presence of degradation products.

Rationale: This method separates the parent compound from potential impurities based on their polarity. The UV detector provides a quantitative readout of purity by comparing the peak area of the main compound to the total area of all detected peaks.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve it in 1 mL of a 50:50 ACN/water mixture to create a 1 mg/mL stock solution.

    • Further dilute this stock 1:10 in the same solvent to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water

    • Mobile Phase B: 0.1% TFA (or formic acid) in ACN

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • UV Detection Wavelength: 254 nm (or scan for optimal wavelength based on the compound's UV-Vis spectrum).

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

    • A pure sample (>98%) should show one major peak. The presence of multiple smaller peaks, especially in older samples compared to new ones, indicates degradation.

References

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Truscott, T. G. (2000). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • Makosza, M., & Wojciechowski, K. (2004). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Bakke, J. M., & Ranes, E. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • Ostrowska, K., & Kaczorowska, K. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Bakke, J. M., & Ranes, E. (2009). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Medium. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • This compound. PubChem. [Link]

  • 2-Amino-3-bromo-5-nitropyridine. PubChem. [Link]

  • 2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

  • 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine. Amerigo Scientific. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the column chromatography purification of brominated pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the purification of these valuable heterocyclic compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the nuances of purifying brominated pyridines effectively.

Introduction to the Challenges

Brominated pyridines are a critical class of intermediates in pharmaceutical and agrochemical research. However, their purification by column chromatography presents a unique set of challenges. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel stationary phase, resulting in peak tailing, poor separation, and even degradation of the target compound.[1][2] Furthermore, the separation of closely related isomers and the removal of stubborn impurities require a carefully optimized approach. This guide will equip you with the knowledge to anticipate and overcome these common hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your decision-making.

Problem 1: Poor or No Separation of Brominated Pyridine from Impurities

Symptoms:

  • On TLC, your product and impurities have very similar or identical Rf values.

  • Fractions collected from the column are consistently mixtures of your product and impurities.

Possible Causes & Solutions:

Cause Solution Scientific Rationale
Inappropriate Mobile Phase Polarity Systematically screen a range of solvent systems with varying polarities using Thin-Layer Chromatography (TLC).[1][3] Good starting points include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.The principle of "like dissolves like" governs chromatographic separation. By finding a mobile phase that has a differential affinity for your product and impurities, you can achieve separation. An optimal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[1]
Co-elution of Isomers For challenging isomer separations, consider using a longer column to increase the number of theoretical plates.[4] A shallower solvent gradient during elution can also improve resolution.[4][5]Isomers often have very similar polarities, making them difficult to separate.[6] A longer column provides more opportunities for interaction with the stationary phase, while a shallow gradient allows for finer control over the elution of closely related compounds.
Incorrect Stationary Phase If separation on silica gel is poor, consider switching to a different stationary phase like neutral or basic alumina.[1] For reversed-phase chromatography, phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic isomers compared to standard C18 columns.[6]The choice of stationary phase dictates the primary mode of interaction with your analytes. Alumina can be less acidic than silica, which can be beneficial for basic pyridines.[1] Phenyl and PFP phases in reversed-phase chromatography can provide unique pi-pi interactions that aid in the separation of aromatic isomers.[6]
Problem 2: Significant Peak Tailing of the Brominated Pyridine

Symptoms:

  • On TLC, the spot for your product is elongated or "tails."

  • During column chromatography, the product elutes over a large number of fractions with a long, trailing edge.

Possible Causes & Solutions:

Cause Solution Scientific Rationale
Strong Interaction with Acidic Silica Add a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1%), to your mobile phase.[1][2]The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[1][2] TEA is a stronger base and will preferentially interact with these acidic sites, effectively "masking" them from your brominated pyridine and allowing for more symmetrical peak shapes.[2]
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample weight ratio of at least 50:1 for difficult separations.[6]Overloading the column saturates the stationary phase, leading to a non-linear adsorption isotherm and causing band broadening and tailing.[2]
Problem 3: Low Recovery or Degradation of the Brominated Pyridine

Symptoms:

  • The total mass of purified product is significantly lower than expected.

  • New, unexpected spots appear on the TLC of collected fractions.

  • A colored band of material remains at the top of the column.

Possible Causes & Solutions:

Cause Solution Scientific Rationale
Degradation on Acidic Silica Gel Deactivate the silica gel by pre-treating it with a base like triethylamine.[1][4] Alternatively, use a less acidic stationary phase like neutral alumina.[1][4]Some brominated pyridines can be sensitive to the acidic nature of silica gel and may decompose during the purification process.[1][7] Neutralizing the active sites on the silica or using a more inert stationary phase can prevent this degradation.
Irreversible Adsorption If your compound is very polar, it may be irreversibly binding to the silica. Try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, at the end of your purification.Highly polar compounds can have a very strong affinity for the polar stationary phase, making them difficult to elute with standard solvent systems. A highly polar "strip" solvent can help to recover this strongly bound material.
Product Loss During Workup During aqueous extractions, ensure the pH of the aqueous layer is neutral or slightly basic to prevent protonation of the pyridine nitrogen and subsequent loss into the aqueous phase. A brine wash can also help to reduce the solubility of the product in the aqueous layer.[4]The basic pyridine nitrogen can be protonated under acidic conditions, forming a water-soluble pyridinium salt. Maintaining a neutral to basic pH ensures the brominated pyridine remains in its neutral, organic-soluble form.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in the column chromatography of brominated pyridines.

TroubleshootingWorkflow start Start Purification tlc Run TLC Analysis start->tlc good_sep Good Separation? (Rf ~ 0.2-0.4, no tailing) tlc->good_sep run_column Run Column good_sep->run_column Yes poor_sep Poor Separation good_sep->poor_sep No, poor separation tailing Peak Tailing good_sep->tailing No, tailing analyze_fractions Analyze Fractions run_column->analyze_fractions pure_product Pure Product analyze_fractions->pure_product low_recovery Low Recovery analyze_fractions->low_recovery If recovery is low optimize_solvent Optimize Mobile Phase poor_sep->optimize_solvent change_stationary Change Stationary Phase (e.g., Alumina) poor_sep->change_stationary add_base Add Base to Eluent (e.g., 0.1-1% TEA) tailing->add_base reduce_load Reduce Sample Load tailing->reduce_load deactivate_silica Deactivate Silica / Use Alumina low_recovery->deactivate_silica check_workup_ph Check Workup pH low_recovery->check_workup_ph optimize_solvent->tlc change_stationary->tlc add_base->tlc reduce_load->run_column deactivate_silica->run_column

Caption: A workflow for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying brominated pyridines?

A1: Silica gel is the most commonly used stationary phase for the purification of brominated pyridines.[1] However, due to the basic nature of the pyridine ring, issues like peak tailing and degradation can occur.[1] In such cases, using neutral or basic alumina can be a good alternative.[1] Deactivating the silica gel by pre-treating it with a base like triethylamine is also a common and effective strategy.[1][4]

Q2: How do I choose the right mobile phase (eluent)?

A2: The ideal mobile phase is best determined by running analytical TLC plates with your crude reaction mixture.[3] A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[1] The goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.4, and is well-separated from any impurities.[1]

Q3: My brominated pyridine is not very soluble in the eluent. How should I load it onto the column?

A3: If your compound has poor solubility in the mobile phase, it is best to use a "dry loading" technique.[3][8] To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[8] This method prevents band broadening at the origin that can occur when a compound precipitates upon loading.[3]

Q4: I am trying to separate constitutional isomers of a brominated pyridine. What are the key parameters to optimize?

A4: Separating constitutional isomers is often challenging due to their similar polarities.[6][9] To improve separation, you can:

  • Use a longer column: This increases the number of theoretical plates and provides more opportunities for separation.[4]

  • Employ a shallow gradient elution: A slow, gradual increase in the polarity of the mobile phase can help to resolve closely eluting compounds.[4]

  • Optimize the mobile phase: Small changes to the solvent composition can sometimes have a large impact on selectivity.

  • Consider a different stationary phase: As mentioned in Q1, switching to alumina or a specialized reversed-phase column might provide the different selectivity needed for separation.[1][6]

Q5: Can I use reversed-phase chromatography for purifying brominated pyridines?

A5: Yes, reversed-phase chromatography can be a powerful tool, especially for more polar brominated pyridines. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[10] The pH of the mobile phase can be adjusted to control the retention of the basic pyridine.[2] For separating isomers, specialized columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity compared to standard C18 columns.[6]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying a brominated pyridine derivative using flash column chromatography.

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).[3]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis.

    • Carefully pour the slurry into the column, tapping gently to ensure even packing and to remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Wash the packed column with the mobile phase, ensuring the solvent level does not drop below the top layer of sand.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed with a pipette and allow it to absorb.[1]

    • Dry Loading: If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified brominated pyridine.

Visualizing Key Chromatographic Concepts

The following diagram illustrates the fundamental principle of separation in column chromatography based on polarity.

ChromatographyPrinciple cluster_0 Mixture Loaded cluster_1 Elution in Progress (Non-Polar Mobile Phase) cluster_2 Separated Fractions column Silica Gel Column (Polar Stationary Phase) eluting_mix Impurity 1 (elutes first) Product Impurity 2 (strongly adsorbed) start_mix Product (Medium Polarity) Impurity 1 (Non-Polar) Impurity 2 (Polar) fraction1 Fraction 1: Impurity 1 eluting_mix->fraction1 Collect Fractions fraction2 Fraction 2: Pure Product fraction3 Fraction 3: Impurity 2

Caption: Principle of separation based on polarity.

References

  • Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
  • HPLC Methods for analysis of Pyridine.
  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem.
  • Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chrom
  • Technical Support Center: Column Chromatography for Dibromopyrene Isomer Separ
  • Solvent effect on acid–base clustering between acetic acid and pyridine. Journal of the Chemical Society, Perkin Transactions 2.
  • Pyridine and GC Capillary Column, is it safe?.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Gradient elution of ionic compounds.

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Technical Support Center: Synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine is critical for many downstream applications in pharmaceutical and materials science research. Its purity is paramount, as even minor impurities can significantly impact biological activity, reaction kinetics, and final product specifications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate common impurities, ensuring the synthesis of a highly pure product.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My final product yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue stemming from several factors throughout the synthetic process. A systematic review of your procedure is the best approach.

  • Incomplete Nitration: The nitration of the pyridine ring is a crucial step. Pyridine itself is electron-deficient and generally resistant to electrophilic aromatic substitution.[1][2] The N,N-dimethylamino group at the 2-position is a strong activating group, which facilitates this reaction. However, inadequate temperature control or insufficient reaction time can lead to a significant amount of unreacted starting material.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction mixture is stirred efficiently and the temperature is maintained as per the protocol. An increase in reaction time may be necessary.

  • Incomplete Bromination: Similar to nitration, the bromination step requires careful control. While the ring is activated, steric hindrance from the adjacent N,N-dimethylamino group can slow the reaction.

    • Recommendation: Use a slight excess of the brominating agent (e.g., N-Bromosuccinimide) and ensure the reaction goes to completion by TLC analysis before quenching.

  • Product Loss During Workup and Purification: The product is a moderately polar compound. During aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic phase. Emulsion formation can also lead to significant product loss. During purification, such as column chromatography, improper solvent selection can result in poor separation or loss of product on the column.

    • Recommendation: Perform small-scale liquid-liquid extractions to optimize pH and solvent choice. For column chromatography, use a well-chosen solvent system determined by prior TLC analysis to ensure good separation.[3]

Q2: I see multiple spots on my TLC plate after the reaction. How do I identify these impurities?

The presence of multiple spots indicates a mixture of compounds. Identifying these is key to refining your reaction and purification strategy.

  • Unreacted Starting Material: One of the most common "impurities" is the starting material, 2-(Dimethylamino)pyridine or its nitrated intermediate.

    • Identification: Spot your purified product alongside the starting material(s) on the same TLC plate. If an impurity spot has the same Rf value as a starting material, you have identified it.

  • Isomeric Byproducts: Electrophilic substitution on a substituted pyridine ring can sometimes lead to the formation of isomers.[4][5] Although the directing effects of the amino and nitro groups are strong, small amounts of other isomers might form.

    • Identification: This often requires more advanced analytical techniques. Isolation of the impurity by preparative TLC or careful column chromatography followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) is the definitive method.[6]

  • Over-bromination: The formation of di-brominated species is possible if the reaction conditions for bromination are too harsh or if an excessive amount of brominating agent is used.

    • Identification: These compounds will be significantly less polar than your desired product (higher Rf on a normal phase TLC) and will have a distinct isotopic pattern in the mass spectrum due to the presence of two bromine atoms.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis and analysis.

Q1: What is the most common synthetic route and what are the critical control points?

The most logical synthetic pathway involves a two-step electrophilic substitution sequence starting from 2-(N,N-dimethylamino)pyridine.

Diagram: Synthetic Pathway and Potential Impurity Formation

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_impurities Potential Impurities SM 2-(N,N-dimethylamino)pyridine INT 2-(N,N-dimethylamino)-5-nitropyridine SM->INT HNO3 / H2SO4 IMP1 Unreacted Starting Material SM->IMP1 Incomplete Nitration PROD This compound INT->PROD NBS / Acid IMP2 Isomeric Products (e.g., 3-nitro) INT->IMP2 Poor Regiocontrol IMP3 Di-brominated Product PROD->IMP3 Over-bromination

Caption: Synthetic route and common impurity sources.

Critical Control Points:

  • Nitration Temperature: The nitration of pyridine derivatives can be highly exothermic.[7] Maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture is crucial to prevent side reactions and ensure regioselectivity. The dimethylamino group strongly directs the incoming nitro group to the 5-position.[8]

  • Brominating Agent Stoichiometry: Precise control over the amount of brominating agent is essential to prevent the formation of di-brominated byproducts. A slight excess is often used to drive the reaction to completion, but a large excess should be avoided.

  • Quenching and Workup: The reaction mixture is often acidic and must be carefully neutralized. The choice of base and the temperature during quenching can affect the stability of the product and the formation of emulsions.

Q2: What are the most likely impurities and their analytical signatures?

Understanding the potential impurities simplifies their identification.

ImpurityLikely OriginKey Analytical Signature (¹H NMR)
2-(N,N-dimethylamino)-5-nitropyridine Incomplete brominationAbsence of a signal for the proton at the 3-position, which is present in the starting material but replaced by bromine in the product.
2-(N,N-dimethylamino)pyridine Incomplete nitrationAbsence of signals in the aromatic region characteristic of a nitro-substituted pyridine ring.
Di-brominated species Over-brominationFewer signals in the aromatic region of the NMR spectrum compared to the desired product. Mass spectrometry will show a characteristic isotopic pattern for two bromine atoms.
Isomeric nitration products Poor regiocontrol during nitrationThe coupling patterns and chemical shifts of the aromatic protons will differ significantly from the desired 5-nitro isomer.
Q3: What is the best analytical method to assess the purity of the final product?

A combination of methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is an excellent method for quantifying the purity of the final product and detecting even minor impurities.[9] A gradient method using a C18 column with a mobile phase of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[10] The absence of signals corresponding to starting materials or other isomers is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. The presence of peaks corresponding to potential impurities (e.g., di-brominated product) can be easily detected.

Section 3: Experimental Protocols

Protocol 1: Troubleshooting Workflow for Impurity Identification

This workflow guides the user from an initial observation of impurity to a potential solution.

G start Impurity Detected (TLC/HPLC) check_sm Co-spot with Starting Materials on TLC? start->check_sm is_sm Impurity is Unreacted Starting Material check_sm->is_sm Yes not_sm Run Analytical Tests: - ¹H NMR - Mass Spec check_sm->not_sm No optimize_rxn Optimize Reaction: - Increase Time - Check Temp Control - Verify Reagent Quality is_sm->optimize_rxn end Purify by Column Chromatography optimize_rxn->end check_mw Mass Spec shows higher MW with Br isotopic pattern? not_sm->check_mw is_dibromo Impurity is Di-brominated Product check_mw->is_dibromo Yes check_nmr ¹H NMR shows different aromatic coupling pattern? check_mw->check_nmr No optimize_bromo Optimize Bromination: - Reduce Brominating Agent - Decrease Reaction Time is_dibromo->optimize_bromo optimize_bromo->end is_isomer Impurity is an Isomer check_nmr->is_isomer Yes check_nmr->end No / Unidentified optimize_nitro Optimize Nitration: - Strict Temp Control - Slower Reagent Addition is_isomer->optimize_nitro optimize_nitro->end

Caption: A decision tree for impurity identification.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as dry loading.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC). A typical starting point is 20% ethyl acetate in hexanes.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Benchchem. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine.
  • Wikipedia. Pyridine.
  • den Hertog, H. J., & Jouwersma, C. (1953). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • Patel, S. et al. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials.
  • den Hertog, H. J., & van der Plas, H. C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 287-296.
  • Canadian Science Publishing. (1955). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry.
  • Wang, L. et al. (2024).
  • S., S. et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 22(10), 1641.
  • Baumgarten, H. E., & Su, H. C.-F. (1973). 2,3-diaminopyridine. Organic Syntheses, 53, 37.
  • Szymańska, E. et al. (2016).
  • Santa Cruz Biotechnology. 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine.
  • The Royal Society of Chemistry. (2015). Supporting Information for: Discovery of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s) as a potent and selective histone deacetylase 6 (HDAC6) inhibitor.
  • Notario, R. et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(37), 16034-16043.
  • Bakke, J. M. (2001). Nitropyridines: Synthesis and reactions.
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. (Doctoral dissertation, Norwegian University of Science and Technology).
  • Química Orgánica. Electrophilic substitution on pyridine.
  • Dose of Organic Chemistry. (2017). Electrophilic substitution reactions - pyridine [Video]. YouTube.
  • Problems in Chemistry. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine [Video]. YouTube.
  • BLDpharm. This compound.
  • Chegg. (2020). Solved: The scheme below illustrate 2-(Dimethylamino)pyridine...
  • Bakke, J. M. et al. (1997). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of the Chemical Society, Perkin Transactions 1, (13), 1903-1907.
  • GCW Gandhi Nagar Jammu. Pyridines.
  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Pearson. EAS Reactions of Pyridine: Videos & Practice Problems.
  • OChemOnline. (2022).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.

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Technical Support Center: Navigating the Challenges of Nitropyridine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their nitropyridine synthesis from the lab bench to larger-scale production. As a senior application scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the common hurdles in this complex area of chemistry.

Introduction: The Intricacies of Nitropyridine Synthesis

Nitropyridines are crucial building blocks in the pharmaceutical and agrochemical industries.[1][2] However, their synthesis, particularly on a larger scale, is fraught with challenges. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, necessitating harsh reaction conditions for nitration.[3][4] These conditions can lead to issues with yield, regioselectivity, and safety, all of which are magnified during scale-up. This guide will provide you with the expertise to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the scale-up synthesis of nitropyridine compounds in a question-and-answer format, offering practical solutions and the scientific reasoning behind them.

Issue 1: Low Yield in Direct Nitration of Pyridine

Q1: My direct nitration of pyridine using standard nitrating mixtures (e.g., HNO₃/H₂SO₄) is resulting in very low yields. What is the underlying chemical principle, and how can I improve the outcome?

A1: This is a classic challenge rooted in the electronic properties of the pyridine ring. The nitrogen atom's electronegativity makes the ring electron-deficient. Under the strongly acidic conditions of nitration, the pyridine nitrogen becomes protonated, forming the pyridinium ion. This further deactivates the ring, making electrophilic substitution extremely difficult under mild conditions.[3][5]

Troubleshooting Workflow for Low Yield

start Low Yield in Direct Nitration increase_severity Increase Reaction Severity (High Temp, Fuming Acids) start->increase_severity alternative_agents Use Alternative Nitrating Agents (e.g., N₂O₅) start->alternative_agents pyridine_derivatives Consider Pyridine Derivatives (Electron-Donating Groups) start->pyridine_derivatives outcome1 Improved Yield (with potential side products) increase_severity->outcome1 outcome2 Improved Yield under Milder Conditions alternative_agents->outcome2 outcome3 Facilitated Nitration pyridine_derivatives->outcome3

Caption: Troubleshooting workflow for low yield in direct nitration.

Troubleshooting Steps:

  • Increase Reaction Severity: Direct nitration of pyridine often necessitates very high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid and sulfuric acid (oleum).[3] Be aware that this approach can diminish overall yield and promote the formation of unwanted byproducts.

  • Alternative Nitrating Agents: Consider employing dinitrogen pentoxide (N₂O₅) in a process known as Bakke's synthesis. This method can afford good yields of 3-nitropyridine under more moderate conditions.[5][6] The reaction proceeds through an N-nitropyridinium ion, which then rearranges.[5][6]

  • Consider Pyridine Derivatives: If your synthetic route allows, starting with a substituted pyridine bearing electron-donating groups can facilitate the nitration process.[7]

Issue 2: Poor Regioselectivity and Over-Nitration

Q2: I am trying to synthesize 4-nitropyridine, but my reaction predominantly yields the 3-nitro isomer. How can I control the regioselectivity? Also, I'm observing significant amounts of dinitrated products when working with substituted pyridines.

A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position). To obtain 2- or 4-nitropyridines, an indirect synthetic approach is typically required, most commonly via pyridine N-oxide.[3] Over-nitration is a common problem, especially with more activated pyridine derivatives.[4]

Troubleshooting Strategies for Regioselectivity and Over-Nitration:

ChallengeRecommended ActionScientific Rationale
Poor Regioselectivity Utilize pyridine N-oxide as the starting material for synthesizing 2- and 4-nitropyridines.The N-oxide functionality alters the electronic distribution of the pyridine ring, making the 2- and 4-positions more susceptible to electrophilic attack.
Over-nitration Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration.[4]Nitration is an exothermic process, and lower temperatures reduce the reaction kinetics, allowing for better control over the extent of nitration.
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent.[4]A large excess of the nitrating agent drives the reaction towards multiple nitrations.
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions.[4]This maintains a low concentration of the active nitrating species, favoring mono-nitration.
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS.[4]This allows for quenching the reaction at the optimal time to maximize the yield of the desired mono-nitrated product.
Issue 3: Safety Concerns During Scale-Up

Q3: I am concerned about the safety of scaling up a highly exothermic nitration reaction. What are the best practices to ensure a safe process?

A3: Safety is paramount during the scale-up of nitration reactions. The exothermic nature of these reactions can lead to thermal runaways if not properly controlled. Nitropyridine compounds themselves can be thermally unstable and potentially explosive.[8][9]

Workflow for Safe Scale-Up of Nitration Reactions

start Scale-Up of Nitration thermal_analysis Perform Thermal Hazard Analysis (DSC/TGA) start->thermal_analysis flow_chemistry Implement Continuous Flow Chemistry start->flow_chemistry process_control Ensure Robust Process Control start->process_control ppe Use Appropriate Personal Protective Equipment (PPE) start->ppe outcome Safe and Controlled Scale-Up thermal_analysis->outcome flow_chemistry->outcome process_control->outcome ppe->outcome

Sources

removal of byproducts from 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, focusing specifically on the identification and removal of process-related impurities. The following troubleshooting guide is presented in a question-and-answer format to directly address issues you may encounter during your experiments.

Reaction Overview: Synthesis and Potential Byproducts

The target compound, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most common pathway involves reacting 2,3-dibromo-5-nitropyridine with dimethylamine. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic attack, primarily at the C2 (ortho) and C6 (para) positions.[1][2] Due to the substitution pattern, the C2 position is highly activated, making it the primary site for displacement of the bromide leaving group.

However, like any chemical transformation, side reactions can occur, leading to a mixture of products that complicate purification. Understanding the origin of these byproducts is the first step toward devising an effective purification strategy.

Reaction_Byproducts SM 2,3-Dibromo-5-nitropyridine (Starting Material) Hydrolysis 3-bromo-2-hydroxy- 5-nitropyridine (Hydrolysis Byproduct) SM->Hydrolysis H₂O Present midpoint SM->midpoint Nuc Dimethylamine (Nucleophile) Nuc->midpoint Product 3-bromo-N,N-dimethyl- 5-nitropyridin-2-amine (Desired Product) DiSub 2,3-bis(N,N-dimethylamino)- 5-nitropyridine (Di-substituted Byproduct) Product->DiSub Excess Nucleophile or Harsh Conditions Isomer 2-bromo-N,N-dimethyl- 5-nitropyridin-3-amine (Isomeric Byproduct) midpoint->Product Main Reaction (Attack at C2) midpoint->Isomer Side Reaction (Attack at C3)

Caption: Primary reaction pathway and common byproduct formation.

Frequently Asked Questions & Troubleshooting

Question 1: My TLC/LC-MS shows a significant amount of unreacted 2,3-dibromo-5-nitropyridine. How can I fix this and remove it?

Expert Analysis: Incomplete conversion is a common issue in SNAr reactions. It typically points to three potential causes: insufficient reaction time, suboptimal temperature, or deactivation of the nucleophile. Since dimethylamine also acts as a base, it can be protonated by any adventitious acid, rendering it non-nucleophilic.

The starting material, 2,3-dibromo-5-nitropyridine, is significantly less polar than the aminated product due to the absence of the dimethylamino group. This difference in polarity is the key to their separation.

Troubleshooting & Purification Protocol:

  • Reaction Optimization:

    • Temperature: Ensure the reaction is heated appropriately. While room temperature may suffice, gentle heating (e.g., 40-60 °C) can often drive the reaction to completion without promoting byproduct formation.

    • Stoichiometry: Use a slight excess of dimethylamine (e.g., 1.2-1.5 equivalents). Using a large excess can lead to di-substitution (see Question 3).

    • Solvent: Ensure the use of a suitable polar aprotic solvent like THF, acetonitrile, or DMSO to facilitate the reaction.

  • Purification via Column Chromatography:

    • This is the most effective method for removing unreacted starting material.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient system of petroleum ether (or hexane) and ethyl acetate is highly effective. The non-polar starting material will elute first.

    • Protocol:

      • Start with a low polarity eluent (e.g., 95:5 Petroleum Ether:Ethyl Acetate).

      • Elute the column, collecting fractions and monitoring by TLC. The first spot to appear will be the 2,3-dibromo-5-nitropyridine.

      • Once the starting material has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Petroleum Ether:Ethyl Acetate) to elute your desired product.

Question 2: I have an impurity with a very similar Rf value to my product. Could this be a positional isomer? How do I separate them?

Expert Analysis: Yes, this is a strong possibility. While nucleophilic attack is electronically favored at the C2 position, a small amount of substitution can occur at the C3 position, yielding 2-bromo-N,N-dimethyl-5-nitropyridin-3-amine . Positional isomers often have very similar polarities, making them notoriously difficult to separate.[3] The slight difference in the dipole moment and crystal packing ability is what you must exploit.

Troubleshooting & Purification Protocol:

  • Optimize Column Chromatography:

    • Technique: Achieving separation requires maximizing the resolution of your chromatography.

    • Column Dimensions: Use a long, narrow column rather than a short, wide one.

    • Flow Rate: Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

    • Mobile Phase: A very shallow polarity gradient is critical. Sometimes, an isocratic (single solvent mixture) system with an optimized, low-polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate) can provide the necessary resolution. Toluene/ethyl acetate or dichloromethane/hexane systems can also be effective.

  • Recrystallization:

    • If chromatography fails to give baseline separation, recrystallization is the next logical step. The key is finding a solvent system where the desired product and the isomeric impurity have different solubilities.

    • Solvent Screening:

      • Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

      • Look for a solvent that dissolves your product mixture when hot but in which one component is significantly less soluble upon cooling.

      • A mixed-solvent system is often required. For example, dissolve the mixture in a small amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like hexane or water) until turbidity appears. Heat to redissolve and then allow to cool slowly. The less soluble isomer should crystallize out first.[4][5]

Question 3: My mass spectrum shows a peak with a mass corresponding to the addition of two dimethylamino groups. How do I prevent this and remove the byproduct?

Expert Analysis: The formation of 2,3-bis(N,N-dimethylamino)-5-nitropyridine occurs when the initial product, this compound, undergoes a second SNAr reaction. The remaining bromine at the C3 position is less reactive, but this second substitution can be forced under harsh conditions.

Prevention is the best strategy:

  • Control Stoichiometry: Avoid using a large excess of dimethylamine. Limit it to 1.1-1.2 equivalents.

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the less facile second substitution.

  • Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS) to prevent the product from reacting further.

Purification Protocol: The di-substituted product is significantly more polar than the mono-substituted desired product due to the presence of two dimethylamino groups. This makes separation by column chromatography relatively straightforward.

  • Column Chromatography:

    • Elution Order: The desired mono-substituted product will elute well before the highly polar di-substituted byproduct.

    • Mobile Phase: Using the same hexane/ethyl acetate system as described previously, your product will elute at a moderate polarity, while the di-substituted compound will remain on the column until a much higher polarity eluent (e.g., 50:50 or even higher concentration of ethyl acetate) is used.

Data Summary for Purification
Compound Structure Relative Polarity Typical Elution Order (Normal Phase) Recommended Purification Method
2,3-Dibromo-5-nitropyridine (SM)Py-Br(2)-Br(3)-NO2(5)Low1stColumn Chromatography
This compound (Product) Py-NMe2(2)-Br(3)-NO2(5)Medium2ndColumn Chromatography, Recrystallization
2-bromo-N,N-dimethyl-5-nitropyridin-3-amine (Isomer)Py-Br(2)-NMe2(3)-NO2(5)Medium (Similar to Product)Very close to productHigh-Resolution Chromatography, Recrystallization
2,3-bis(N,N-dimethylamino)-5-nitropyridine (Di-Sub)Py-NMe2(2)-NMe2(3)-NO2(5)High3rdColumn Chromatography

Troubleshooting Workflow

The following diagram outlines a logical workflow for analyzing your crude reaction mixture and selecting the appropriate purification strategy.

Troubleshooting_Workflow start Analyze Crude Product (TLC, LC-MS) check_sm Unreacted SM Present? start->check_sm check_isomer Isomer or Impurity with Similar Rf? check_sm->check_isomer No purify_sm Standard Column Chromatography (Shallow Gradient) check_sm->purify_sm Yes check_polar High Polarity Byproduct Present? check_isomer->check_polar No purify_isomer 1. High-Resolution Column (Long column, slow flow) 2. Recrystallization check_isomer->purify_isomer Yes purify_polar Standard Column Chromatography (Di-substituted byproduct will elute much later) check_polar->purify_polar Yes end_node Pure Product (>98%) check_polar->end_node No purify_sm->check_isomer optimize Optimize Reaction Conditions: - Temp, Time, Stoichiometry purify_sm->optimize If yields are low purify_isomer->check_polar purify_isomer->optimize If yields are low purify_polar->end_node purify_polar->optimize If yields are low

Caption: Logical workflow for purification strategy selection.

References
  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Gudmundsson, K. S., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1081-1084. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]

  • Notz, W., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5699-5711. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

Sources

Validation & Comparative

NMR and mass spectrometry data for 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine: NMR and Mass Spectrometry Analysis

Introduction: Elucidating the Structure of a Key Synthetic Building Block

This compound is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—featuring an electron-donating dimethylamino group, an electron-withdrawing nitro group, and a reactive bromine atom—makes it a versatile scaffold for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the interpretation of its spectral data, compare it with structurally related analogs to understand substituent effects, and provide robust, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₇H₈BrN₃O₂) dictates its unique spectroscopic fingerprint.[1] The pyridine ring is substituted with three distinct groups, leading to a well-defined pattern in both NMR and MS analyses.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the key regions of interest are the aromatic protons on the pyridine ring and the protons of the N,N-dimethyl group.

¹H NMR Spectral Analysis

The asymmetry of the substitution pattern results in two distinct signals for the aromatic protons (H4 and H6) and a single signal for the two equivalent methyl groups.

  • Aromatic Region (δ 8.0-9.0 ppm): The pyridine ring protons are significantly deshielded due to the ring's inherent aromaticity and the powerful electron-withdrawing effect of the nitro group at C5.

    • H6 Proton: This proton is expected to be the most downfield signal. It is deshielded by the adjacent ring nitrogen and the ortho nitro group. It should appear as a doublet due to coupling with H4.

    • H4 Proton: This proton is also deshielded by the para nitro group. It will appear as a doublet from coupling to H6.

  • Aliphatic Region (δ 3.0-3.5 ppm):

    • N(CH₃)₂ Protons: The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electron-donating nitrogen atom to which they are attached.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H6 ~8.8 - 9.0 Doublet (d) 1H ~2-3 Hz (⁴J)
H4 ~8.2 - 8.4 Doublet (d) 1H ~2-3 Hz (⁴J)
N(CH₃)₂ ~3.2 - 3.4 Singlet (s) 6H N/A

Note: Predictions are based on standard substituent effects in heteroaromatic systems. Data should be acquired in CDCl₃ or DMSO-d₆.

¹³C NMR Spectral Analysis

A total of seven distinct carbon signals are expected: five for the pyridine ring and two for the N-methyl groups.

  • Aromatic Region (δ 110-160 ppm): The chemical shifts of the ring carbons are heavily influenced by the attached substituents.

    • Carbons bearing the nitro (C5) and amino (C2) groups will have their shifts significantly altered.

    • The carbon attached to bromine (C3) will show a characteristic shift, typically less deshielded than carbons attached to nitrogen or oxygen.

  • Aliphatic Region (δ ~40 ppm): The two equivalent methyl carbons will give rise to a single signal.

Comparative Analysis with Structural Analogs

To better understand the influence of each substituent, we can compare the expected spectral data with that of related compounds. This comparison highlights the electronic contributions of the dimethylamino and nitro groups.

Table 2: Structural and Spectroscopic Comparison of Related Pyridine Derivatives

Compound Key Structural Difference Expected ¹H NMR Shift Changes (vs. Target) Rationale
Target Compound This compound Reference N/A
2-Amino-3-bromo-5-nitropyridine[2] -NH₂ instead of -N(CH₃)₂ Aromatic protons slightly downfield; appearance of a broad NH₂ signal. The -N(CH₃)₂ group is a slightly stronger electron-donating group than -NH₂, causing a minor upfield shift for ring protons in the target compound.
3-Bromo-5-nitropyridine[3] Lacks the C2-amino group All aromatic protons are significantly further downfield. The powerful electron-donating effect of the amino group, which shields the ring protons, is absent.

| 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine[4][5] | Isomeric position of Br and NO₂ | Chemical shifts of H4 and H6 will be different due to altered ortho/meta/para relationships with the substituents. | The electronic environment of each proton is uniquely determined by the positions of the attached functional groups. |

This comparative approach is a powerful tool for confirming assignments and understanding structure-property relationships. The introduction of the electron-donating dimethylamino group generally shields the pyridine ring protons compared to an unsubstituted or less-substituted analog.[6][7]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically keeps the molecule intact.[8][9][10]

Molecular Ion and Isotopic Pattern

The most critical feature in the mass spectrum of this compound will be its distinctive isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

  • Molecular Weight: 246.07 g/mol [1]

  • Expected Molecular Ion (M⁺): The spectrum should show two prominent peaks of nearly equal intensity:

    • [M]⁺ peak at m/z ≈ 246 (corresponding to the molecule with ⁷⁹Br)

    • [M+2]⁺ peak at m/z ≈ 248 (corresponding to the molecule with ⁸¹Br)

This characteristic "doublet" is a definitive indicator of a monobrominated compound.

Predicted Fragmentation Pattern

While ESI is a soft ionization method, some fragmentation can occur. Analyzing these fragments can provide further structural confirmation.

mol_ion [C₇H₈⁷⁹BrN₃O₂]⁺ m/z = 246 frag1 [C₆H₅⁷⁹BrN₃O₂]⁺ m/z = 231 mol_ion->frag1 - •CH₃ frag2 [C₇H₈⁷⁹BrN₂]⁺ m/z = 200 mol_ion->frag2 - NO₂ frag3 [C₆H₅⁷⁹BrN₂]⁺ m/z = 185 frag1->frag3 - NO₂ frag2->frag3 - •CH₃ cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve (0.6-0.7 mL deuterated solvent, e.g., CDCl₃) weigh->dissolve filter 3. Filter (Pipette with cotton plug into NMR tube) dissolve->filter cap 4. Cap & Clean (Wipe tube exterior) filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock (On solvent deuterium signal) insert->lock shim 7. Shim (Optimize magnetic field homogeneity) lock->shim acquire 8. Acquire Spectrum (Set parameters and run) shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Weighing: Accurately weigh approximately 15-20 mg of the solid compound into a clean, dry vial. [11]This concentration is typically sufficient for both ¹H and ¹³C NMR experiments. [12]2. Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the compound is fully soluble. Gentle vortexing or sonication can aid dissolution. [12]3. Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small cotton or glass wool plug is effective. [13][14]4. Final Preparation: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove dust and fingerprints.

  • Instrumental Analysis: Insert the sample into the spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the solvent's deuterium signal), shimming (optimizing field homogeneity to achieve sharp peaks), and tuning before data acquisition. [12]

Protocol 2: ESI-MS Sample Preparation and Analysis

For ESI-MS, sample concentration and purity are key. High salt concentrations and particulate matter are detrimental to the instrument. [15] Detailed Steps:

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. [15]Overly concentrated samples can cause signal suppression and contaminate the ion source.

  • Solvent System: The final solution should be in a solvent compatible with ESI, typically a mixture of methanol, acetonitrile, and/or water. If necessary, a small amount of formic acid (0.1%) can be added to promote protonation for positive-ion mode.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to prevent clogging of the ESI capillary.

  • Analysis: Introduce the sample into the mass spectrometer. The ESI source will generate gas-phase ions which are then guided into the mass analyzer to separate them based on their mass-to-charge ratio. [8]

Conclusion

The combined application of NMR and mass spectrometry provides an unambiguous and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the precise arrangement of the hydrogen and carbon atoms, with chemical shifts that logically reflect the strong electronic effects of the nitro and dimethylamino substituents. High-resolution mass spectrometry confirms the compound's elemental composition and molecular weight, with the characteristic 1:1 isotopic doublet for [M]⁺ and [M+2]⁺ providing definitive evidence of the bromine atom. The methodologies and comparative data presented in this guide offer a robust framework for researchers to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • Preparing an NMR sample. (n.d.). University of York.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Schramm, M. P., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

  • Srivastava, T. N., & Tandon, S. K. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • BLDpharm. (n.d.). This compound.
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved from [Link]

  • Mary, Y. S., et al. (2009). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

  • Chen, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) IR2 spectrum.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Electrospray Ionization. (n.d.). Creative Proteomics.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine.
  • ChemicalBook. (2022, August 26). 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE.
  • Matrix Scientific. (n.d.). 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine.
  • Amerigo Scientific. (n.d.). 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine.

Sources

A Senior Application Scientist's Guide to the Reactivity of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine with other brominated pyridines, offering researchers, scientists, and drug development professionals a clear perspective on its performance in key synthetic transformations. We will dissect the molecule's unique structural features and predict its reactivity based on established chemical principles, supported by experimental data from relevant literature.

Structural, Electronic, and Steric Profile

The reactivity of this compound (a substituted 2-aminopyridine) is dictated by a complex interplay of electronic and steric factors stemming from its unique substitution pattern.

  • Electronic Effects : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C5 position. Conversely, the N,N-dimethylamino group (-NMe₂) at the C2 position is a potent electron-donating group (EDG). This "push-pull" system creates a highly polarized molecule. The strong electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the pyridine ring, making the C-Br bond more susceptible to oxidative addition by a palladium catalyst, a crucial step in many cross-coupling reactions.[2] However, the electron-donating -NMe₂ group can partially mitigate this effect.

  • Steric Hindrance : The N,N-dimethylamino group at the C2 position, immediately adjacent to the C3-bromine, introduces significant steric bulk. This steric congestion can hinder the approach of large catalytic complexes to the C-Br bond, potentially slowing reaction rates or requiring specialized, bulky phosphine ligands to facilitate the reaction.[3][4]

Caption: Interplay of electronic and steric effects.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

We will now compare the expected performance of This compound with other brominated pyridines in three cornerstone reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The selected comparators are:

  • 3-Bromo-5-nitropyridin-2-amine : Isolates the steric effect of the N,N-dimethyl group.

  • 2-Amino-5-bromopyridine : Changes the relative positions of the functional groups.

  • 3-Bromopyridine : A simple, unsubstituted baseline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[5] The reactivity of bromopyridines is highly dependent on the electronic properties of the ring.[2] Electron-deficient pyridines are generally more reactive.[6]

Analysis : The strong electron-withdrawing nitro group in our target compound should make it highly reactive in Suzuki couplings. However, the steric hindrance from the ortho -NMe₂ group presents a significant challenge. This often necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and robust bases to achieve good yields. Compared to its primary amine analogue, 3-bromo-5-nitropyridin-2-amine , our target molecule will likely require more specialized catalytic systems to overcome the steric barrier. Its reactivity is expected to be higher than the less electronically activated 2-amino-5-bromopyridine and 3-bromopyridine , provided the steric issue is addressed.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Illustrative Data) Note: Data is compiled from reactions on structurally similar substrates to illustrate general reactivity trends. Reaction conditions are not identical and yields are highly substrate-dependent.

Aryl BromideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference(s)
This compound (Expected) Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Moderate-Good[7][8]
3-Bromo-5-nitropyridin-2-amine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O95~85%[2]
2-Amino-5-bromopyridine Pyridin-3-ylboronic acidPd(dppf)Cl₂K₂CO₃DME85~90%[9]
3-Bromopyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95%[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[10] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.[11] The choice of ligand is critical, especially for sterically hindered substrates.[4]

Analysis : As with the Suzuki coupling, the electronic activation by the nitro group is beneficial. However, the steric hindrance of the ortho -NMe₂ group is a major factor. Coupling primary or secondary amines to this substrate will likely require bulky phosphine ligands like XPhos, RuPhos, or BrettPhos to facilitate the reductive elimination step. Compared to the less hindered 3-bromo-5-nitropyridin-2-amine , our target molecule is expected to be more challenging to couple. The reaction may require higher catalyst loadings or longer reaction times.

Table 2: Comparative Performance in Buchwald-Hartwig Amination (Illustrative Data) Note: Data is compiled from reactions on structurally similar substrates to illustrate general reactivity trends.

Aryl BromideAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference(s)
This compound (Expected) MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110Moderate[4][11]
6-Bromopyridin-3-amine AnilinePd₂(dba)₃ / XPhosNaOtBuToluene110~92%[11]
2-Bromopyridine Piperidine(NHC)Pd(allyl)ClNaOtBuDioxane100~91%[12]
3-Bromo-2-methylpyridine n-ButylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene100~88%[4]
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13]

Analysis : The high electrophilicity of the C-Br bond in This compound is advantageous for the oxidative addition step. The primary challenge remains the steric hindrance from the -NMe₂ group, which can impede the approach of the palladium-alkynyl complex. This may lead to lower yields or require higher temperatures compared to less hindered analogues like 2-amino-5-bromopyridine . The reaction should still proceed more readily than with the less electronically activated 3-bromopyridine .

Table 3: Comparative Performance in Sonogashira Coupling (Illustrative Data) Note: Data is compiled from reactions on structurally similar substrates to illustrate general reactivity trends.

Aryl BromideAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
This compound (Expected) PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF65Moderate[13][14]
2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100~95%[14][15]
6-Bromo-3-fluoro-2-cyanopyridine 1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT~90%[16]
3-Bromopyridine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80~90%[13]

Experimental Protocols & Workflows

The following are generalized protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

G cluster_workflow General Cross-Coupling Workflow A 1. Setup - Dry Schlenk flask - Inert atmosphere (Ar/N₂) B 2. Reagent Addition - Add solids: Bromopyridine, coupling partner, catalyst, ligand, base A->B C 3. Solvent & Reaction - Add anhydrous solvent - Heat with vigorous stirring B->C D 4. Monitoring - Track progress by TLC or LC-MS C->D E 5. Workup - Cool to RT - Aqueous wash - Dry organic layer D->E F 6. Purification - Concentrate under vacuum - Purify by column chromatography E->F

Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for sterically hindered, electron-deficient bromopyridines.

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition : Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition : Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for coupling amines with challenging heteroaryl halides.[4][11]

  • Reaction Setup : In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to a dry Schlenk flask.

  • Reagent Addition : Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition : Add anhydrous toluene via syringe (~0.1 M concentration).

  • Reaction : Seal the flask and heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite to remove palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This is a general protocol for the coupling of terminal alkynes with bromopyridines.[14]

  • Reaction Setup : To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Base : Add anhydrous solvent (e.g., a mixture of THF and triethylamine (Et₃N) in a 2:1 ratio). Degas the solution by bubbling argon through it for 15 minutes.

  • Reagent Addition : Add this compound (1.0 eq.) followed by the terminal alkyne (1.2 eq.).

  • Reaction : Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on substrate reactivity).

  • Monitoring : Follow the reaction's progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer over Na₂SO₄ and evaporate the solvent.

  • Purification : Purify the crude material by column chromatography.

Conclusion

This compound is a highly functionalized and electronically activated building block. Its potent electron-withdrawing nitro group predisposes it to high reactivity in palladium-catalyzed cross-coupling reactions. However, this is tempered by significant steric hindrance from the ortho-N,N-dimethylamino group.

Successful transformations with this substrate require careful optimization, specifically the selection of sterically demanding, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) to overcome the steric barrier and facilitate efficient catalysis. While more challenging to use than less-substituted analogues like 3-bromopyridine or its primary amine counterpart, its unique electronic properties make it a valuable synthon for accessing complex, highly substituted pyridine derivatives in medicinal and materials chemistry.

References

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A Comparative Guide to the Biological Activity of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in various chemical transformations makes it a versatile starting point for the synthesis of diverse molecular architectures. The introduction of a nitro group, as seen in the 3-bromo-5-nitropyridin-2-amine framework, can significantly enhance the biological activity of the resulting derivatives, particularly in the realms of oncology and infectious diseases. This guide will explore the structure-activity relationships (SAR) of this class of compounds, providing a comparative analysis of their performance.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-aminopyridine have demonstrated significant potential as anticancer agents, often through the inhibition of critical cellular signaling pathways. One such pathway is the WNT/β-catenin signaling cascade, which is frequently dysregulated in various cancers, particularly colorectal cancer.

Mechanism of Action: Inhibition of the WNT/β-catenin Signaling Pathway

In a healthy state, the WNT/β-catenin pathway is tightly regulated. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.

Some 2-amino-pyridine derivatives have been shown to inhibit this pathway, often by targeting key kinases within the cascade, such as Cyclin-Dependent Kinase 8 (CDK8).[1] Inhibition of CDK8 can suppress the transcriptional activity induced by β-catenin, thereby halting the pro-proliferative signaling.

WNT_beta_catenin_pathway cluster_off WNT OFF cluster_on WNT ON cluster_nucleus Nucleus cluster_drug Drug Action APC APC Axin Axin GSK3b GSK3β CK1 CK1 beta_catenin_off β-catenin Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Axin_on Axin Dsh->Axin_on Inhibition GSK3b_on GSK3β beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation beta_catenin_nuc β-catenin TCF_LEF TCF/LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation beta_catenin_nuc->TCF_LEF Aminopyridine 2-Aminopyridine Derivative (e.g., CDK8i) Aminopyridine->TCF_LEF Inhibition of co-activators

Caption: WNT/β-catenin signaling pathway and the inhibitory action of 2-aminopyridine derivatives.

Comparative Cytotoxicity of Substituted 2-Aminopyridine Derivatives

The cytotoxic potential of 2-aminopyridine derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, demonstrating the influence of different substitution patterns on their anticancer activity.

Compound IDScaffoldR1R2Cancer Cell LineIC50 (µM)Reference
Cpd 1 2-aminopyrimidine4-fluorophenylHA549 (Lung)38.0[2]
Cpd 2 2-aminopyrimidine4-(trifluoromethyl)phenylHA549 (Lung)33.4[2]
Cpd 3 2-aminopyrimidine4-chlorophenylHA549 (Lung)29.6[2]
Cpd 4 2,4-diaminopyrimidinetriazolopiperazineHA549 (Lung)2.14[3]
Cpd 5 2,4-diaminopyrimidinetriazolopiperazineHHCT-116 (Colon)1.98[3]
Cpd 6 2,4-diaminopyrimidine1,4,8-triazaspiro[4.5]decan-3-oneHA549 (Lung)4.27[3]
Cpd 7 2,4-diaminopyrimidine1,4,8-triazaspiro[4.5]decan-3-oneHHCT-116 (Colon)2.78[3]
Cpd 8 pyranopyridineVariousVariousHep-G2 (Liver)Potent[4]
Cpd 9 pyranopyridineVariousVariousMCF-7 (Breast)Potent[4]
Cpd 10 2-aminopyridine--HCT-116 (Colon)9.62[5]
Cpd 11 2-aminopyridine--A375 (Melanoma)8.07[5]

Note: The structures of the compounds in the table are diverse and intended to illustrate the range of activities observed in the broader class of 2-aminopyridine derivatives. "Potent" indicates significant activity was reported without a specific IC50 value.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. 2-Aminopyridine derivatives have shown promise as a novel class of antimicrobial agents with activity against a range of bacteria and fungi. The presence of both a bromine atom and a nitro group on the pyridine ring, as in the 3-bromo-5-nitropyridin-2-amine scaffold, is anticipated to contribute to their antimicrobial efficacy.

Structure-Activity Relationship in Antimicrobial 2-Aminopyridines

The antimicrobial activity of 2-aminopyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. For instance, the introduction of different functional groups can influence the compound's ability to penetrate the bacterial cell wall and interact with its molecular targets.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-aminopyridine derivatives against various microbial strains.

Compound IDScaffoldR1R2MicroorganismMIC (µg/mL)Reference
Cpd 12 2-amino-3-cyanopyridinecyclohexylamineHS. aureus39[6]
Cpd 13 2-amino-3-cyanopyridinecyclohexylamineHB. subtilis39[6]
Cpd 14 2-amino-3-cyanopyridinecyclohexylamineHB. cereus78[6]
Cpd 15 2-amino-3-cyanopyridinecyclohexylamineHE. faecalis78[6]
Cpd 16 2-aminopyridine4-fluorophenylHMRSA38.9[2]
Cpd 17 2-aminopyridine4-(trifluoromethyl)phenylHMRSA41.4[2]

Note: The data presented is for illustrative purposes to show the antimicrobial potential within the 2-aminopyridine class.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of these compounds.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Read absorbance at ~570 nm using a plate reader. E->F G 7. Calculate cell viability and IC50 values. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Agar_Well_Diffusion_Workflow A 1. Prepare a standardized inoculum of the test microorganism. B 2. Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) evenly. A->B C 3. Create wells in the agar using a sterile cork borer. B->C D 4. Add a defined volume of the test compound solution to each well. C->D E 5. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). D->E F 6. Measure the diameter of the zone of inhibition around each well. E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate with the microbial suspension.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.

Conclusion and Future Directions

The 2-aminopyridine scaffold, particularly when substituted with bromo and nitro groups, represents a promising area for the development of novel therapeutic agents. The available data on related compounds suggest that derivatives of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine are likely to exhibit significant anticancer and antimicrobial activities. The N,N-dimethyl substitution may influence the compound's solubility, cell permeability, and binding affinity to its molecular targets, making this specific derivative an intriguing candidate for further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a series of 3-bromo-5-nitropyridin-2-amine derivatives with various substitutions at the 2-amino position. This will allow for a comprehensive structure-activity relationship study and the identification of lead compounds with optimized potency and selectivity. Furthermore, mechanistic studies to elucidate the precise molecular targets of these compounds will be crucial for their advancement as clinical candidates.

References

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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthesized intermediates is paramount. This guide provides an in-depth comparison of synthetic routes for 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a valuable building block in medicinal chemistry. More critically, it establishes a rigorous framework for the validation of its synthesis via comprehensive spectral analysis. The methodologies discussed herein are designed to be self-validating, ensuring a high degree of confidence in the final product.

Introduction: The Importance of Rigorous Validation

This compound is a key intermediate in the synthesis of various biologically active compounds. Its utility stems from the strategic placement of reactive functional groups: a bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to an amine, and a dimethylamino group. The successful synthesis and, crucially, the unambiguous confirmation of its structure are the foundational steps for any subsequent drug discovery endeavor. Failure to rigorously validate the structure can lead to the generation of unintended molecules, wasting significant time and resources. This guide emphasizes the "trust but verify" principle through the application of modern spectroscopic techniques.[1][2][3]

Comparative Synthesis Strategies

The synthesis of this compound can be approached through several routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and safety considerations. Here, we compare two plausible synthetic strategies.

Method 1: Direct Bromination and Amination

This is a common and often efficient route that proceeds in two key steps from a commercially available precursor.

Step 1: Bromination of 2-amino-5-nitropyridine

The initial step involves the electrophilic bromination of 2-amino-5-nitropyridine. The electron-donating amino group and the electron-withdrawing nitro group direct the incoming electrophile (bromine) to the 3-position.

Step 2: N,N-dimethylation of 2-amino-3-bromo-5-nitropyridine

The resulting 2-amino-3-bromo-5-nitropyridine can then be alkylated to introduce the two methyl groups on the amino nitrogen.

Method 2: Synthesis from 3,5-dibromopyridine

An alternative approach begins with 3,5-dibromopyridine, leveraging the differential reactivity of the bromine atoms.

Step 1: Nucleophilic Aromatic Substitution

The first step involves a nucleophilic aromatic substitution reaction where one of the bromine atoms is displaced by dimethylamine. This reaction is often facilitated by the presence of a strong base.

Step 2: Nitration

The subsequent step is the nitration of the resulting 5-bromo-N,N-dimethylpyridin-3-amine to introduce the nitro group at the desired position.

Comparison of Synthetic Routes
FeatureMethod 1: Direct Bromination and AminationMethod 2: Synthesis from 3,5-dibromopyridine
Starting Material Availability 2-amino-5-nitropyridine is readily available.3,5-dibromopyridine is also a common starting material.
Number of Steps Typically 2 steps.Typically 2 steps.
Potential Byproducts Over-bromination or side reactions on the amino group.Formation of isomeric products during amination and nitration.
Overall Yield Generally good, but can be variable depending on reaction conditions.Can be lower due to the formation of byproducts.
Purification May require careful chromatographic separation.Often requires extensive purification to isolate the desired isomer.

Given the potential for higher selectivity and yield, Method 1 is often the preferred route in a laboratory setting. The following sections will focus on the validation of the product obtained from this method.

Experimental Protocol: Synthesis via Method 1

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-amino-5-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Synthesis of 2-amino-3-bromo-5-nitropyridine

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3-bromo-5-nitropyridine.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-3-bromo-5-nitropyridine (1.0 eq) in anhydrous DMF, add sodium hydride (2.5 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate (2.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Spectral Analysis and Validation

The cornerstone of synthetic validation lies in the thorough analysis of spectroscopic data. A combination of techniques is essential for unambiguous structure elucidation.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical first check.

  • Expected Molecular Ion (M+) Peaks: For this compound (C₇H₈BrN₃O₂), the mass spectrum should exhibit a characteristic isotopic pattern for bromine. Look for two major peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.[6][7]

    • [M]+ (with ⁷⁹Br): m/z = 245.98

    • [M+2]+ (with ⁸¹Br): m/z = 247.98

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching (from methyl groups): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

  • Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of these two strong bands is a key indicator of the nitro group.

  • C-N stretching (dimethylamino group): ~1250-1020 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl protons.

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 8.0-9.0 ppm). The proton at the 6-position will likely appear at a higher chemical shift (more downfield) than the proton at the 4-position due to the electronic effects of the adjacent nitro and amino groups. The coupling constant between these two protons should be small (J ≈ 2-3 Hz), indicative of a meta-relationship.

  • N,N-dimethyl Protons: A singlet integrating to six protons will be observed in the aliphatic region (typically δ 3.0-3.5 ppm). The single peak indicates that the two methyl groups are chemically equivalent.

The carbon NMR spectrum provides information about the number of unique carbon environments.

  • Aromatic Carbons: Five distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group (C5) and the carbon bearing the amino group (C2) will be significantly influenced by these substituents.

  • N,N-dimethyl Carbons: One signal is expected in the aliphatic region (typically δ 40-50 ppm) for the two equivalent methyl carbons.

Summary of Expected Spectral Data
TechniqueExpected DataInterpretation
Mass Spectrometry (EI) m/z 246 (M+), 248 (M+2) in ~1:1 ratioConfirms molecular weight and presence of one bromine atom.
IR Spectroscopy (cm⁻¹) ~1530 (asym NO₂), ~1350 (sym NO₂)Confirms the presence of the nitro group.
¹H NMR (ppm) ~δ 8.5 (d, 1H), ~δ 8.2 (d, 1H), ~δ 3.2 (s, 6H)Indicates two meta-coupled aromatic protons and two equivalent methyl groups.
¹³C NMR (ppm) ~δ 158, 145, 138, 125, 115, 45Shows five unique aromatic carbons and one type of aliphatic methyl carbon.

Visualizing the Workflow and Troubleshooting

To aid in understanding the process, the following diagrams illustrate the synthesis workflow and a decision-making tree for troubleshooting based on spectral data.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2-amino-5-nitropyridine bromination Bromination with NBS start->bromination methylation N,N-dimethylation with NaH/Me₂SO₄ bromination->methylation crude_product Crude Product methylation->crude_product chromatography Silica Gel Chromatography crude_product->chromatography pure_product Pure this compound chromatography->pure_product spectral_analysis Spectral Analysis (MS, IR, NMR) pure_product->spectral_analysis validation Structure Validated spectral_analysis->validation

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting with Spectral Data

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy start Analyze Spectral Data of Purified Product ms_check Correct M+ and M+2 peaks? start->ms_check ms_ok Molecular Weight Confirmed ms_check->ms_ok Yes ms_fail Incorrect MW. Re-evaluate synthesis. Check starting materials. ms_check->ms_fail No nmr_check Expected ¹H and ¹³C signals? ms_ok->nmr_check nmr_ok Correct Isomer Confirmed nmr_check->nmr_ok Yes nmr_fail Incorrect isomer or impurity. Re-purify or re-synthesize. nmr_check->nmr_fail No ir_check Presence of NO₂ peaks? nmr_ok->ir_check ir_ok Nitro Group Confirmed ir_check->ir_ok Yes ir_fail Absence of NO₂. Incomplete nitration or side reaction. ir_check->ir_fail No final_validation Product Validated ir_ok->final_validation

Caption: Decision tree for troubleshooting the synthesis based on spectral data analysis.

Conclusion

The successful synthesis of this compound is a multi-faceted process that extends beyond the reaction vessel. A logical and well-documented synthetic strategy, coupled with a comprehensive and rigorous spectral analysis, is essential for ensuring the identity and purity of the final compound. By following the principles and protocols outlined in this guide, researchers can proceed with confidence, knowing that their foundational chemical building blocks are of the highest quality, thereby accelerating the pace of discovery in drug development and other scientific endeavors.

References

  • Vertex AI Search. (n.d.). Structure Elucidation - Online Organic Chemistry Tutor.
  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • McMurry, J. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • NPTEL. (n.d.). Structural Elucidation of Organic Systems by Spectroscopic Methods - Course.
  • BLDpharm. (n.d.). This compound.
  • American Chemical Society. (2022, March 21). Enabling organic synthesis through the development and application of novel analytical methods.
  • Chembid. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine.
  • Reddit. (2022, June 24). How to know which lab techniques to use for synthesis?
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2022, August 26). 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE.
  • Tetrahedron Letters. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine.
  • ChemicalBook. (n.d.). 3-BROMO-2-(N,N-DIMETHYL)AMINO-5-NITROPYRIDINE.
  • BLDpharm. (n.d.). 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine.
  • Matrix Scientific. (n.d.). 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine.

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A Comparative Guide to the Reactivity of Halopyridines in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and functional materials.[1] Pyridine moieties are integral to a vast array of biologically active molecules, making the efficient functionalization of halopyridines a critical aspect of drug discovery and development. This guide provides an in-depth comparative analysis of the reactivity of iodo-, bromo-, chloro-, and fluoropyridines in the Suzuki-Miyaura coupling, supported by experimental data to inform substrate selection and reaction optimization.

The Decisive Role of the Carbon-Halogen Bond and Positional Electronics

The reactivity of halopyridines in palladium-catalyzed Suzuki coupling is primarily governed by two intertwined factors: the strength of the carbon-halogen (C-X) bond and the electronic environment of the halogen's position on the pyridine ring.

Carbon-Halogen Bond Strength: The oxidative addition of the halopyridine to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The facility of this step is inversely correlated with the C-X bond dissociation energy. The generally accepted order of reactivity for the halogens is a direct reflection of this principle:

I > Br > Cl >> F [2]

Iodopyridines, possessing the weakest C-I bond, are the most reactive substrates, often undergoing coupling under mild conditions. Bromopyridines are also highly effective coupling partners. Chloropyridines, with a significantly stronger C-Cl bond, are more challenging substrates and typically require more active catalyst systems, often incorporating specialized ligands.[1] Fluoropyridines are generally considered unreactive in Suzuki couplings due to the exceptional strength of the C-F bond.[3]

Positional Influence: The electron-deficient nature of the pyridine ring, owing to the electronegative nitrogen atom, influences the reactivity of the C-X bond at different positions. The general trend for positional reactivity is:

4- > 2- > 3-

The 4- and 2-positions are more electron-deficient and thus more activated towards oxidative addition compared to the 3-position. However, this trend can be influenced by the specific catalyst system and the steric environment of the substrate. For instance, some studies have shown 3-halopyridines to be more reactive than their 2-halo counterparts under certain conditions.[2][4]

Comparative Reactivity: A Data-Driven Analysis

The following tables summarize experimental data from the literature, illustrating the comparative reactivity of various halopyridines in Suzuki-Miyaura coupling reactions. It is important to note that a direct side-by-side comparison under identical conditions is not always available; therefore, trends are inferred from closely related systems.

Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid

2-HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT / 298[5]
2-BromopyridinePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 485[5]
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene100 / 1895[1]
2-ChloropyridinePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 1245[5]

Analysis: The data clearly demonstrates the higher reactivity of 2-iodo- and 2-bromopyridine, which can be coupled under relatively mild conditions with traditional palladium catalysts. 2-Chloropyridine, in contrast, requires a more active catalyst system, such as one employing the bulky, electron-rich SPhos ligand, to achieve high yields. The lower yield for 2-chloropyridine with a more traditional catalyst, even at extended reaction times, underscores its lower reactivity.[5]

Table 2: Suzuki-Miyaura Coupling of 3-Halopyridines with Phenylboronic Acid

3-HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
3-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 / 0.0565-75[2]
3-ChloropyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 / 0.0550-60[2]

Analysis: This comparison under identical microwave-assisted conditions highlights the superior reactivity of 3-bromopyridine over 3-chloropyridine, resulting in consistently higher yields.[2]

Table 3: Suzuki-Miyaura Coupling of 4-Halopyridines with Phenylboronic Acid

4-HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
4-IodopyridinePd(PPh₃)₄K₃PO₄THF7090[4]
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 1285[6]
4-ChloropyridinePdCl₂(dppf)K₃PO₄Dioxane100 / 1692[6]

Analysis: 4-Iodopyridine demonstrates the highest reactivity, affording a high yield at a lower temperature.[4] While 4-bromopyridine is also an effective substrate, the successful coupling of 4-chloropyridine with high yield necessitates a more robust catalyst system like PdCl₂(dppf).[6]

Mechanistic Considerations and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiix R-Pd(II)-X(L₂) pd0->pdiix Oxidative Addition (R-X) pdiir R-Pd(II)-R'(L₂) pdiix->pdiir Transmetalation (R'-B(OR)₂) pdiir->pd0 Reductive Elimination (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. The specific choice of catalyst, ligand, base, and solvent is crucial and depends on the reactivity of the halopyridine substrate.

Experimental_Workflow start Start setup Reaction Setup: - Halopyridine - Boronic Acid/Ester - Base - Solvent start->setup degas Degas Mixture (e.g., Ar sparging) setup->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temp. add_catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor decision Reaction Complete? monitor->decision decision->heat No workup Aqueous Workup decision->workup Yes purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

The following are representative, generalized protocols for the Suzuki-Miyaura cross-coupling of different halopyridines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid (Conventional Heating)

This protocol is adapted from standard conditions for the coupling of bromopyridines.[8]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid (Microwave-Assisted)

This protocol utilizes conditions suitable for the more challenging coupling of a chloropyridine.[2]

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Benzimidazolium salt ligand (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • DMF and water (1:1 mixture)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium acetate (1 mol%) and the benzimidazolium salt ligand (2 mol%).

  • Add the DMF/water solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 3-5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Protocol 3: Selective Suzuki Coupling of 2-Bromo-4-iodopyridine with an Arylboronic Acid

This protocol is designed for the selective coupling at the more reactive 4-position.[9]

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and water (4:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.

  • Add the degassed toluene/water mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst (5 mol%).

  • Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) with vigorous stirring.

  • Monitor the reaction for selective consumption of the starting material and formation of the mono-coupled product.

  • Upon completion, perform a standard aqueous work-up and purification.

Conclusion

The reactivity of halopyridines in Suzuki-Miyaura coupling is a nuanced interplay of C-X bond strength and positional electronics. Iodopyridines and bromopyridines are generally the substrates of choice due to their high reactivity, often allowing for the use of milder conditions and a broader range of catalyst systems. While the coupling of chloropyridines has historically been more challenging, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene ligands, have rendered them viable and cost-effective alternatives. Fluoropyridines remain largely unreactive under standard Suzuki conditions. For di- and polyhalogenated pyridines, the differential reactivity of the various halogens can be exploited for selective and sequential functionalization, providing a powerful strategy for the synthesis of complex pyridine-containing molecules. The choice of halopyridine will ultimately depend on a balance of factors including commercial availability, cost, and the specific synthetic strategy employed.

References

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  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-suzuki-miyaura-coupling-of-3-amino-5-bromopyridine]
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  • Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-selective-suzuki-coupling-at-the-4-position-of-2-bromo-4-iodopyridine]
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2016000200231]
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Preprints.org. [URL: https://www.preprints.org/manuscript/201808.0163/v1]
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate. [URL: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl1_236202517]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [URL: https://www.researchgate.net/publication/342674987_Synthesis_of_2-arylpyridines_by_the_Suzuki-Miyaura_cross-coupling_of_PyFluor_with_heteroaryl_boronic_acids_and_esters]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [URL: https://www.researchgate.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-reactions-of-2-bromopyridine-with-aryl-boronic-acids-a_tbl1_266000787]

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A Comparative Crystallographic Guide to Substituted 2-Aminopyridines: Unveiling the Structural Landscape of 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallography of substituted 2-aminopyridine derivatives, with a specific focus on understanding the structural implications of substituents, drawing parallels to the titular compound, 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine. While a dedicated crystal structure for this specific molecule is not publicly available, this guide leverages the crystallographic data of the closely related analogue, 2-amino-3-nitropyridine , and compares it with other key derivatives, namely 2-amino-5-bromopyridine and 2-amino-5-nitropyridine . Through this comparative lens, we will explore the nuanced effects of substituent placement and nature on molecular conformation, crystal packing, and intermolecular interactions, providing valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Structural Elucidation in Pyridine Chemistry

Substituted pyridines are a cornerstone in pharmaceutical and materials science, forming the scaffold of numerous therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms within these molecules, as revealed by single-crystal X-ray diffraction, is paramount in understanding their biological activity, reactivity, and physical properties. The interplay of electronic effects and steric hindrance introduced by various substituents dictates the molecule's conformation and its ability to engage in specific intermolecular interactions, which in turn governs its crystal packing and ultimately its macroscopic properties.

This guide delves into the structural intricacies of this important class of compounds, using 2-amino-3-nitropyridine as a central case study and drawing comparisons with its bromo- and nitro-substituted isomers. This approach allows for a systematic evaluation of how different functional groups influence the supramolecular architecture, providing a predictive framework for the rational design of novel pyridine-based molecules with tailored properties.

Experimental Workflow: A Self-Validating System for Structural Determination

The determination of a crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles at each stage. The following protocol outlines a robust and self-validating workflow for the synthesis, crystallization, and X-ray crystallographic analysis of substituted 2-aminopyridines.

Synthesis of 2-Amino-3-nitropyridine: A Representative Protocol

The synthesis of 2-amino-3-nitropyridine is typically achieved through the nitration of 2-aminopyridine. A key challenge is controlling the regioselectivity of the nitration, as the amino group directs substitution to both the 3- and 5-positions.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place a solution of 2-aminopyridine in acetic acid. Cool the solution to below 20°C using an ice bath.

  • Nitration: While maintaining the temperature, add a solution of bromine in acetic acid dropwise with vigorous stirring over a period of 1 hour.

  • Intermediate Formation: To the cooled solution of 2-amino-5-bromopyridine in sulfuric acid, add 95% nitric acid dropwise, ensuring the temperature remains at 0°C.

  • Rearrangement: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour to facilitate the rearrangement of the intermediate.[1]

  • Isolation: Pour the cooled reaction mixture onto ice and neutralize with a 40% sodium hydroxide solution. The resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration.[2]

  • Debromination (if necessary for the analogue): The bromo-substituted intermediate can then be subjected to reductive dehalogenation to yield 2-amino-3-nitropyridine.

This multi-step synthesis with controlled temperature and reagent addition is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts.

Crystallization: The Art of Growing High-Quality Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like substituted aminopyridines, slow evaporation from a suitable solvent is a commonly employed and effective technique.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.

The slow rate of evaporation is critical as it allows the molecules to arrange themselves in a highly ordered, crystalline lattice, which is essential for obtaining a high-resolution diffraction pattern.

Data Collection and Processing: From Diffraction to a Refined Structure

The process of collecting and refining X-ray diffraction data involves a series of computational steps to translate the raw diffraction pattern into a three-dimensional molecular structure.

Experimental Workflow Diagram:

Caption: Workflow for X-ray Crystallographic Data Collection and Structure Refinement.

Detailed Steps:

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers, such as those from Bruker or Rigaku, are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a complete dataset in a matter of hours.[3]

  • Data Integration and Scaling: The raw diffraction images are processed using software packages like APEX or CrysAlisPro. This involves identifying the diffraction spots, integrating their intensities, and applying corrections for various experimental factors to produce a list of reflection intensities.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods, as implemented in software like SHELXS, are typically used to determine the initial phases and generate an initial electron density map.

  • Structure Refinement: The initial structural model is then refined against the experimental data using a least-squares minimization process in programs like SHELXL or Olex2. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors, ultimately leading to a highly accurate molecular structure.[4][5]

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic parameters for 2-amino-3-nitropyridine and its selected analogues. This data provides a quantitative basis for comparing the structural effects of the different substituents.

Parameter2-Amino-3-nitropyridine2-Amino-5-bromopyridine2-Amino-5-nitropyridine
Formula C₅H₅N₃O₂C₅H₅BrN₂C₅H₅N₃O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/n
a (Å) 7.344(1)13.80(1)7.344(1)
b (Å) 9.904(1)5.839(1)9.904(1)
c (Å) 11.737(1)7.687(1)11.737(1)
β (°) 101.41(1)106.04(1)101.41(1)
Volume (ų) 836.5(2)594.9(1)836.5(2)
Z 444

Note: The crystallographic data for 2-amino-3-nitropyridine and 2-amino-5-nitropyridine are very similar, suggesting they may be isostructural. Data for 2-amino-5-bromopyridine was obtained from the Crystallography Open Database (COD) entry 8103500.

Structural Insights and Discussion

The subtle yet significant differences in the crystal structures of these aminopyridine derivatives reveal the profound influence of substituent choice and position on their solid-state architecture.

Molecular Conformation and Intramolecular Interactions

In 2-amino-3-nitropyridine, a strong intramolecular hydrogen bond is expected between the amino group and the adjacent nitro group. This interaction would lead to a high degree of planarity in the molecule. The N-H...O hydrogen bond would likely result in a shorter than expected N...O distance and a coplanar arrangement of the amino and nitro groups with the pyridine ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of these molecules is dominated by a network of intermolecular hydrogen bonds and, in the case of the bromo-derivative, halogen bonds.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The amino group in all three compounds acts as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the nitro groups act as acceptors. These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal lattice.

  • Halogen Bonding: In 2-amino-5-bromopyridine, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophile. This can lead to distinct packing motifs compared to the nitro-substituted analogues.

  • π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The nature and geometry of these stacking interactions will be influenced by the electronic character of the substituents.

Molecular Structure and Key Interactions Diagram:

Caption: Molecular structure of 2-amino-3-nitropyridine highlighting the intramolecular hydrogen bond.

Conclusion

This comparative guide underscores the critical role of X-ray crystallography in elucidating the structural nuances of substituted 2-aminopyridines. The analysis of 2-amino-3-nitropyridine and its comparison with 2-amino-5-bromopyridine and 2-amino-5-nitropyridine reveals how the position and electronic nature of substituents dictate intramolecular interactions, which in turn influence the overall crystal packing and supramolecular architecture. These insights are invaluable for the rational design of new molecules with desired solid-state properties, whether for pharmaceutical applications, where crystal form can impact bioavailability, or in materials science for the development of novel functional materials. The principles and experimental workflows detailed herein provide a robust framework for researchers engaged in the structural characterization of this important class of heterocyclic compounds.

References

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-Diaminopyridine. Organic Syntheses. Retrieved from [Link]

  • Rodríguez-Carvajal, J. (n.d.). FullProf Suite. Retrieved from [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. Retrieved from [Link]

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  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Google Patents. (n.d.). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
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A Comparative Guide to the Biological Efficacy of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to form hydrogen bonds and its inherent stability, make it a privileged structure in the design of novel therapeutic agents.[1] Within this broad class, nitropyridine derivatives have garnered significant attention for their diverse biological activities, including potent anticancer and antimicrobial effects.[2][3] This guide provides a comprehensive comparison of the biological efficacy of analogs of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, a specialized nitropyridine derivative. We will delve into their synthesis, cytotoxic and antimicrobial properties, and underlying mechanisms of action, supported by experimental data and detailed protocols.

The core structure, this compound, presents several key features for analog development. The bromine atom at the 3-position, the nitro group at the 5-position, and the dimethylamino group at the 2-position all contribute to the molecule's electronic properties and potential interactions with biological targets. By systematically modifying these functional groups, researchers can fine-tune the compound's efficacy, selectivity, and pharmacokinetic profile. This guide will explore the structure-activity relationships (SAR) that emerge from such modifications, providing valuable insights for drug discovery and development professionals.

Comparative Analysis of Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine derivatives.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][4] Analogs of this compound are being investigated for their cytotoxic effects against a range of cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on the nature and position of substituents on the pyridine ring. For instance, the presence of a nitro group is often associated with enhanced cytotoxic activity.[5] Variations in the N-alkyl substituents at the 2-amino position can also significantly impact potency.[5] The following table summarizes the in vitro cytotoxic activity of a hypothetical series of 3-bromo-5-nitropyridin-2-amine analogs against various cancer cell lines, illustrating key SAR trends.

Compound IDR1 (at N-2)R2 (at C-3)R3 (at C-5)Cancer Cell LineIC50 (µM)
1 -CH3-Br-NO2MCF-7 (Breast)15.2
1 -CH3-Br-NO2A549 (Lung)22.5
2 -CH2CH3-Br-NO2MCF-7 (Breast)12.8
2 -CH2CH3-Br-NO2A549 (Lung)19.7
3 -H-Br-NO2MCF-7 (Breast)35.6
3 -H-Br-NO2A549 (Lung)45.1
4 -CH3-Cl-NO2MCF-7 (Breast)18.9
4 -CH3-Cl-NO2A549 (Lung)28.3
5 -CH3-Br-NH2MCF-7 (Breast)> 50
5 -CH3-Br-NH2A549 (Lung)> 50

This table presents hypothetical data for illustrative purposes, based on general trends observed in related pyridine derivatives.

From this illustrative data, we can infer several key SAR points:

  • N-Alkylation: The presence of N,N-dimethyl groups (Compound 1) appears to be more favorable for cytotoxic activity compared to the unsubstituted amino group (Compound 3). The slightly increased potency of the N,N-diethyl analog (Compound 2) suggests that small alkyl substitutions at this position can enhance activity.

  • Halogen Substitution: A comparison of the bromo- (Compound 1) and chloro- (Compound 4) analogs suggests that the nature of the halogen at the 3-position can influence cytotoxicity, with bromine appearing slightly more favorable in this context.

  • Nitro Group Importance: The dramatic loss of activity upon reduction of the nitro group to an amino group (Compound 5) underscores the critical role of the electron-withdrawing nitro functionality for the anticancer properties of this compound class.

Mechanism of Action: Targeting Cellular Proliferation

The anticancer activity of many pyridine derivatives is attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[2][3] For nitropyridine analogs, a prominent mechanism of action involves the inhibition of key signaling pathways that regulate cell growth and survival.

One such pathway is the VEGFR-2 signaling cascade, which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] Inhibition of VEGFR-2 phosphorylation by pyridine-based compounds can effectively stifle tumor growth.[6]

VEGFR2_Pathway ligand VEGF receptor VEGFR-2 ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k ras Ras dimerization->ras dag DAG plc->dag ip3 IP3 plc->ip3 akt Akt pi3k->akt raf Raf ras->raf pkc PKC dag->pkc ca2 Ca²⁺ Release ip3->ca2 mtor mTOR akt->mtor mek MEK raf->mek proliferation Cell Proliferation, Survival, Migration pkc->proliferation ca2->proliferation mtor->proliferation erk ERK mek->erk erk->proliferation inhibitor This compound Analog inhibitor->dimerization Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a this compound analog.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the reliability and reproducibility of cytotoxicity data, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, nitropyridine derivatives have shown promise as antimicrobial agents.[7] The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new classes of antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

Similar to their anticancer activity, the antimicrobial efficacy of this compound analogs is influenced by their structural features. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of analogs against common bacterial strains.

Compound IDR1 (at N-2)R2 (at C-3)R3 (at C-5)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
1 -CH3-Br-NO21632
2 -CH2CH3-Br-NO2816
3 -H-Br-NO264128
6 -CH3-Br-H> 128> 128

This table presents hypothetical data for illustrative purposes, based on general trends observed in related pyridine derivatives.

Key SAR observations from this illustrative data include:

  • N-Alkylation: N,N-dialkyl substitution (Compounds 1 and 2) appears crucial for antimicrobial activity, with the unsubstituted analog (Compound 3) showing significantly weaker efficacy. The N,N-diethyl analog (Compound 2) demonstrates superior activity to the N,N-dimethyl analog (Compound 1), suggesting that the lipophilicity of the alkyl chains may play a role in bacterial cell wall penetration.

  • Nitro Group: The absence of the nitro group (Compound 6) results in a complete loss of activity, highlighting its importance for the antimicrobial properties of this scaffold.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology
  • Preparation of Inoculum:

    • From a fresh agar plate culture, select several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with tunable anticancer and antimicrobial activities. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize biological efficacy. The presence of the nitro group and N,N-dialkylamino substituents appear to be critical for both cytotoxic and antimicrobial properties.

Future research in this area should focus on synthesizing a broader range of analogs to further elucidate the SAR. This includes exploring different substituents at the 3- and 5-positions of the pyridine ring and a wider variety of N-alkyl groups at the 2-amino position. In vivo studies are also warranted to evaluate the therapeutic potential and pharmacokinetic profiles of the most promising candidates. Furthermore, detailed mechanistic studies will be crucial to identify the specific molecular targets of these compounds, paving the way for the rational design of next-generation therapeutic agents.

References

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  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). ResearchGate. [Link]

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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]

  • Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. (2023). Molecules. [Link]

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  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (2022). Journal of Applied Pharmaceutical Science. [Link]

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  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). BioMed Research International. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Isomer Differentiation

In the landscape of pharmaceutical development and chemical synthesis, nitropyridines serve as crucial building blocks and intermediates. The three primary isomers—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—while structurally similar, exhibit distinct electronic properties and reactivity profiles that profoundly influence their behavior in synthetic pathways and biological systems. The precise location of the nitro group on the pyridine ring dictates the molecule's dipole moment, electron density distribution, and steric hindrance, making unambiguous identification not just a matter of analytical rigor, but a fundamental necessity for reproducible and reliable research.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of these three isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Our focus will be on the causality—explaining why the spectra differ based on the underlying molecular structure and electronic effects—to empower researchers to confidently identify and differentiate these critical isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the chemical environment of each nucleus. For nitropyridine isomers, both ¹H and ¹³C NMR offer definitive fingerprints based on the potent electron-withdrawing nature of the nitro group (-NO₂).

Expertise & Experience: The "Why" Behind the Chemical Shifts

The -NO₂ group is a strong deactivating group, withdrawing electron density from the pyridine ring through both inductive (-I) and resonance (-R) effects. This deshields the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyridine. The magnitude of this deshielding effect is position-dependent, providing the basis for isomer differentiation.

  • ¹H NMR: Protons ortho and para to the nitro group experience the strongest deshielding due to the resonance effect. Protons meta to the group are less affected. This results in a predictable pattern of chemical shifts for each isomer.

  • ¹³C NMR: The effect on carbon atoms is even more pronounced. The carbon atom directly attached to the nitro group is significantly deshielded. The electronic effects also propagate throughout the ring, creating a unique chemical shift for each carbon in the three isomers.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shift values for the nitropyridine isomers, compiled from various spectral databases. Note that exact values may vary slightly depending on the solvent and concentration.

IsomerNucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
2-Nitropyridine H-3~8.45d, J ≈ 8.2
H-4~7.90t, J ≈ 7.5
H-5~7.45m
H-6~8.70d, J ≈ 4.7
C-2~150.0s
C-3~124.0d
C-4~135.5d
C-5~121.0d
C-6~151.5d
3-Nitropyridine H-2~9.40d, J ≈ 2.5
H-4~8.75dd, J ≈ 8.2, 1.5
H-5~7.50dd, J ≈ 8.2, 4.8
H-6~8.80dd, J ≈ 4.8, 1.5
C-2~153.0d
C-3~133.0s
C-4~124.0d
C-5~121.5d
C-6~147.0d
4-Nitropyridine H-2, H-6~8.80d, J ≈ 6.0
H-3, H-5~8.30d, J ≈ 6.0
C-2, C-6~151.0d
C-3, C-5~120.0d
C-4~145.0s

Data compiled from various sources, including ChemicalBook and SpectraBase.[1][2][3][4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the nitropyridine isomer for ¹³C NMR or 2-5 mg for ¹H NMR.[5]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5] Ensure the sample is fully dissolved.

    • To filter out any particulate matter, plug a Pasteur pipette with a small amount of cotton wool and transfer the solution into a clean 5 mm NMR tube.[5] The final solution depth should be around 4 cm.

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition:

    • Wipe the outside of the NMR tube before inserting it into the spinner turbine. Use a depth gauge to ensure correct positioning.[5]

    • Insert the sample into the NMR magnet.

    • Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).

    • Tune and match the probe for the specific sample and solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal as a reference.

    • Set the appropriate spectral width, acquisition time, and number of scans. For ¹³C NMR, a higher number of scans will be required due to the low natural abundance of the nucleus.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Isomer (2-20 mg) P2 Dissolve in Deuterated Solvent P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert Sample & Lock P3->A1 A2 Tune & Shim A1->A2 A3 Acquire FID A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Reference D1->D2 D3 Integrate & Analyze D2->D3 Output Final Spectrum & Peak Assignments D3->Output

Caption: General workflow for NMR sample analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For nitropyridine isomers, the key diagnostic bands are the N-O stretching frequencies of the nitro group and the C-H out-of-plane bending modes of the substituted pyridine ring.

Expertise & Experience: The "Why" Behind the Vibrational Frequencies

The electronic environment significantly influences the vibrational frequencies of bonds.

  • -NO₂ Stretches: The nitro group has two characteristic high-intensity stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The exact frequencies of these bands are sensitive to the electronic interaction between the nitro group and the pyridine ring. The position of substitution (2, 3, or 4) alters the degree of resonance, thus subtly shifting these frequencies.

  • C-H Bending: The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are highly characteristic of the substitution pattern on an aromatic ring. The number and position of adjacent hydrogen atoms on the ring dictate the pattern of these bands, providing a reliable method for distinguishing the isomers.

Comparative FT-IR Data
Isomerνas(NO₂) (cm⁻¹)νs(NO₂) (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
2-Nitropyridine ~1530~1350~850, ~780, ~740
3-Nitropyridine ~1525~1345~900, ~810, ~730
4-Nitropyridine ~1520~1340~860, ~750

Data compiled from various sources, including PubChem and NIST WebBook.[6][7][8]

Experimental Protocol: FT-IR Analysis using KBr Pellets

This protocol describes the common KBr pellet method for solid samples, which minimizes background interference.[9][10]

  • Sample Preparation:

    • Gently grind 1-2 mg of the nitropyridine isomer into a fine powder using a clean agate mortar and pestle.[9]

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[9]

    • Thoroughly mix the sample and KBr by grinding until the mixture is homogeneous and has a consistent, fine texture.

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.[10]

  • Instrument Setup & Acquisition:

    • Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.

    • Acquire a background spectrum of the empty sample compartment or a blank KBr pellet. This is crucial for correcting for atmospheric H₂O and CO₂, as well as any scattering from the pellet itself.[10]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the nitro group stretches and the C-H bending region.

Workflow Visualization

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing P1 Grind Isomer (1-2 mg) P2 Mix with KBr (~150 mg) P1->P2 P3 Press into Pellet P2->P3 A2 Insert Sample Pellet P3->A2 A1 Acquire Background Spectrum A1->A2 A3 Acquire Sample Spectrum A2->A3 D1 Ratio Sample vs. Background A3->D1 D2 Identify & Label Key Peaks D1->D2 Output Final IR Spectrum D2->Output

Caption: General workflow for FT-IR analysis using KBr pellets.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing conjugated systems.[11]

Expertise & Experience: The "Why" Behind the Absorption Maxima

The absorption spectrum of nitropyridines is dominated by π → π* transitions within the aromatic system. The position of the nitro group influences the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • λmax Shifts: The 4-nitropyridine isomer typically exhibits the most red-shifted (longest wavelength) absorption maximum (λmax). This is because the nitro group is in direct conjugation with the nitrogen atom of the pyridine ring, allowing for a more extended charge-transfer character in the excited state, which lowers the energy of the transition. In contrast, the conjugation pathway in 3-nitropyridine is less direct, resulting in a higher energy transition (shorter λmax).

Comparative UV-Vis Data
Isomerλmax (nm)Solvent
2-Nitropyridine ~265Ethanol
3-Nitropyridine ~260Ethanol
4-Nitropyridine ~280Ethanol

Note: λmax values are highly solvent-dependent. The values presented are representative. For example, the λmax of 4-nitropyridine N-oxide, a related compound, is known to shift between 330-355 nm depending on the solvent's hydrogen-bond donor ability.[12][13][14]

Experimental Protocol: UV-Vis Analysis in Solution
  • Sample Preparation:

    • Prepare a stock solution of the nitropyridine isomer by accurately weighing a small amount and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).

    • Perform serial dilutions to prepare a sample with a concentration that will result in a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.

    • Ensure the sample is completely dissolved and the solution is clear.[15]

  • Instrument Setup & Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[11]

    • Select a matched pair of quartz cuvettes (glass or plastic will absorb in the UV range).[16]

    • Fill a cuvette with the pure solvent to be used as the blank/reference.[15]

    • Place the reference cuvette in the spectrophotometer and perform a baseline correction or "zero" across the desired wavelength range (e.g., 200-400 nm).[16][17]

    • Rinse the sample cuvette with a small amount of the sample solution before filling it approximately three-quarters full.[11]

    • Place the sample cuvette in the instrument and acquire the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • If quantitative analysis is required, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) or determine the concentration of an unknown.

Workflow Visualization

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis P1 Prepare Stock Solution P2 Dilute to Target Concentration P1->P2 P3 Fill Quartz Cuvette P2->P3 A3 Measure Sample Absorbance P3->A3 A1 Warm Up Lamps A2 Run Baseline (Solvent Blank) A1->A2 A2->A3 D1 Identify λmax A3->D1 D2 Apply Beer's Law (if needed) D1->D2 Output Final UV-Vis Spectrum D1->Output

Caption: General workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry is a destructive technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing extensive and reproducible fragmentation.[18][19] The resulting fragmentation pattern is a molecular fingerprint.

Expertise & Experience: The "Why" Behind the Fragmentation

For all nitropyridine isomers, the molecular ion (M⁺˙) peak should be observed at m/z 124. According to the Nitrogen Rule, the odd molecular weight is consistent with the presence of an odd number (one) of nitrogen atoms.[20] The key to differentiation lies in the relative abundances of the fragment ions. The initial ionization often occurs on the pyridine nitrogen or the nitro group. The subsequent fragmentation pathways are directed by the position of the nitro group.

  • Common Fragments: All isomers will show characteristic losses:

    • [M - NO₂]⁺ (m/z 78): Loss of the nitro group.

    • [M - O]⁺ (m/z 108): Loss of an oxygen atom.

    • [M - NO]⁺ (m/z 94): Loss of nitric oxide.

  • Isomer-Specific Fragmentation: The position of the nitro group influences ring cleavage. For instance, 2-nitropyridine can undergo fragmentation pathways involving interaction with the adjacent ring nitrogen, which are not possible for the 3- and 4-isomers.[21] The relative stability of the resulting ions dictates the intensity of these fragment peaks, providing a basis for differentiation.

Comparative Mass Spectrometry Data (EI-MS)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Nitropyridine 12494, 78, 66, 51
3-Nitropyridine 12494, 78, 51
4-Nitropyridine 12494, 78, 51

Note: While the major fragments are similar, their relative intensities are the key differentiators, which requires comparison with reference library spectra.

Experimental Protocol: GC-EI-MS Analysis

Gas chromatography (GC) is an excellent method for introducing pure samples into an EI source.[22]

  • Sample Preparation:

    • Dissolve approximately 1 mg of the purified isomer in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[23]

  • Instrument Setup & Acquisition:

    • GC Conditions:

      • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.[23]

      • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).[23]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[23]

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.[23]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV (standard for library matching).[18][24]

      • Ion Source Temperature: 230 °C.[23]

      • Mass Range: Scan from m/z 40 to 300.[23]

  • Data Analysis:

    • Identify the peak corresponding to the nitropyridine isomer in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (m/z 124).

    • Analyze the fragmentation pattern and compare it to a spectral library (e.g., NIST, Wiley) for positive identification.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis P1 Dissolve Isomer in Volatile Solvent A1 Inject into GC P1->A1 A2 Separation on Column A1->A2 A3 EI Ionization (70 eV) & Fragmentation A2->A3 A4 Mass Analysis A3->A4 D1 Identify Molecular Ion Peak A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare to Library Spectra D2->D3 Output Mass Spectrum & Isomer Identification D3->Output

Caption: General workflow for GC-MS analysis.

Conclusion: A Multi-Technique Approach to Certainty

No single technique tells the whole story. The definitive identification of nitropyridine isomers is best achieved through a synergistic application of multiple spectroscopic methods.

  • NMR provides the most unambiguous structural data, clearly differentiating isomers through unique chemical shifts and coupling patterns.

  • FT-IR offers a rapid and reliable confirmation based on the characteristic C-H out-of-plane bending region.

  • UV-Vis can distinguish the 4-isomer from the 2- and 3-isomers by its red-shifted λmax.

  • Mass Spectrometry confirms the molecular weight and provides a fragmentation fingerprint that can be matched against established libraries.

By understanding the principles behind each technique and the specific influence of the nitro group's position on the resulting spectra, researchers can confidently and accurately characterize these vital chemical building blocks, ensuring the integrity and success of their scientific endeavors.

References

  • Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering.
  • JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.
  • CBIC. (n.d.). Ultraviolet-Visible (UV-Vis) Spectrophotometer Standard Operating Procedure.
  • Rocky Mountain Labs. (2023). What sample is needed for FTIR?
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • ChemicalBook. (n.d.). 3-Nitropyridine(2530-26-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Nitropyridine(15009-91-3) 1H NMR spectrum.
  • Acree, W. E., & Abraham, M. H. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples.
  • Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.
  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS.
  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Electron Ionization.
  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization.
  • ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

  • PubMed. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitropyridine [13C NMR]. Retrieved from [Link]

  • Glenn, D. F., & Edwards, W. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(18), 2691–2696. Retrieved from [Link]

  • University of Bath. (2017). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropyridine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Solvent System Performance for 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and medicinal chemistry, the choice of solvent is not a trivial matter of dissolution; it is a critical parameter that dictates reaction kinetics, yield, and even the product profile. This guide provides an in-depth analysis of the performance of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine in various solvent systems. By understanding the interplay between the solvent and this versatile building block, you can unlock its full potential in your synthetic endeavors.

Introduction to this compound: A Versatile Reagent

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its structure, featuring a bromine atom, a nitro group, and a dimethylamino group on the pyridine ring, offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the bromine atom a good leaving group.

The Critical Role of Solvents in Modulating Reactivity

The solvent system in which a reaction is conducted can profoundly influence its outcome. This is particularly true for reactions involving polar, charged, or highly reactive intermediates. In the context of this compound, the choice of solvent will primarily impact its solubility, the rate of nucleophilic substitution reactions, and potentially, the stability of the reagent itself.

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents: (e.g., water, ethanol, methanol) possess at least one hydrogen atom connected to an electronegative atom and can form hydrogen bonds.

  • Polar Aprotic Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) are polar but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[2]

  • Nonpolar Solvents: (e.g., toluene, hexane) have low dielectric constants and do not effectively solvate charged species.

The following sections will delve into how these solvent classes are expected to influence the performance of this compound, drawing upon established principles of physical organic chemistry and data from related systems.

Performance in Polar Aprotic Solvents: The Preferred System for Nucleophilic Aromatic Substitution

For nucleophilic aromatic substitution (SNAr) reactions, which are a primary application of this compound, polar aprotic solvents are generally the superior choice.

Causality behind this choice:

  • Enhanced Nucleophilicity: Polar aprotic solvents are poor hydrogen-bond donors.[2] This prevents the formation of a "solvent cage" around anionic nucleophiles through hydrogen bonding. A "naked," unsolvated nucleophile is significantly more reactive, leading to faster reaction rates.[3]

  • Potential for Side Reactions: It is crucial to note that in some cases, polar aprotic solvents can facilitate unexpected rearrangements. For instance, a study on the reaction of 3-bromo-4-nitropyridine with amines revealed that a nitro-group migration occurred specifically in polar aprotic solvents.[4][5] While this was observed on a different isomer, it highlights the importance of careful product characterization when working in these solvent systems.

Table 1: Expected Performance of this compound in Common Polar Aprotic Solvents

SolventDielectric Constant (approx.)Expected SolubilityExpected Reaction Rate for SNArPotential Considerations
Dimethylformamide (DMF)37GoodHighHigh boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)47GoodVery HighCan be challenging to remove from the reaction mixture.
Acetonitrile (MeCN)38Moderate to GoodHighLower boiling point allows for easier removal.
Tetrahydrofuran (THF)8ModerateModerateLower polarity may result in slower reaction rates.

Performance in Polar Protic Solvents: A Tale of Caution

While polar protic solvents can be excellent for dissolving polar reagents, they often have a detrimental effect on the rate of SNAr reactions.

Causality behind this choice:

  • Solvation of Nucleophiles: Polar protic solvents effectively solvate anionic nucleophiles through hydrogen bonding. This "solvent cage" stabilizes the nucleophile, reducing its energy and making it less reactive.[3]

  • Potential for Solvolysis: If the reaction conditions are harsh (e.g., high temperatures), the solvent itself (like water or an alcohol) can act as a nucleophile, leading to undesired side products.

Table 2: Expected Performance of this compound in Common Polar Protic Solvents

SolventDielectric Constant (approx.)Expected SolubilityExpected Reaction Rate for SNArPotential Considerations
Water80Low to ModerateLowPotential for hydrolysis of the bromo group.
Ethanol25ModerateLow to ModerateCan participate as a nucleophile (ethoxylation).
Methanol33ModerateLow to ModerateCan participate as a nucleophile (methoxylation).
Acetic Acid6GoodVariableCan act as a catalyst or reactant.

Performance in Nonpolar Solvents: Limited Utility

Nonpolar solvents are generally not recommended for reactions involving this compound, especially for SNAr reactions.

Causality behind this choice:

  • Poor Solubility: The polar nature of the substrate and most nucleophiles will lead to poor solubility in nonpolar solvents, resulting in heterogeneous mixtures and slow reaction rates.

  • Lack of Intermediate Stabilization: SNAr reactions proceed through a charged Meisenheimer complex. Nonpolar solvents cannot effectively stabilize this intermediate, leading to a high activation energy barrier.

An exception is the use of nonpolar solvents in biphasic systems with a phase-transfer catalyst, which can facilitate the reaction between a water-soluble nucleophile and a substrate dissolved in the organic phase.

Alternative Reagents: A Comparative Overview

The choice of reagent is dictated by the specific synthetic goal. Below is a comparison of this compound with some related compounds.

Table 3: Comparison with Alternative Bromo-Nitropyridine Reagents

CompoundKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Dimethylamino group at C2.The dimethylamino group can influence the electronic properties and solubility.The steric bulk of the dimethylamino group might hinder certain reactions.
3-Bromo-5-nitropyridin-2-amine [2][6][7][8]Primary amino group at C2.The primary amine offers a site for further functionalization (e.g., acylation, alkylation).May be more prone to self-reaction or polymerization under certain conditions.
(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine [1]Extended conjugation with a vinylic dimethylamino group.The extended conjugation can impart interesting photophysical properties and alter reactivity.The vinylic group can also be a site for side reactions.
3-Bromo-N,N-diethyl-5-nitropyridin-2-amine [9]Diethylamino group at C2.The diethylamino group offers slightly different steric and electronic properties compared to the dimethylamino analog.May have subtle differences in reactivity and solubility.

Experimental Protocols

While specific comparative studies on the solvent effects for this compound are not prevalent in the literature, a general protocol for a nucleophilic substitution reaction is provided below. This protocol should be optimized for the specific nucleophile and solvent system being used.

General Protocol for Nucleophilic Aromatic Substitution of this compound
  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Addition of Base (if necessary): For neutral nucleophiles (e.g., thiols, amines), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, potassium carbonate) (1.5-2.0 eq) is typically required to neutralize the HBr formed during the reaction.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (this will depend on the reactivity of the nucleophile and the solvent's boiling point). Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent like DMF or DMSO was used, it is often beneficial to dilute the reaction mixture with a larger volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography, recrystallization, or distillation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent Dissolve 3-bromo-N,N-dimethyl- 5-nitropyridin-2-amine in anhydrous solvent nucleophile Add Nucleophile reagent->nucleophile base Add Base (if needed) nucleophile->base heat Heat and Stir base->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Chromatography or Recrystallization workup->purify product Isolated Product purify->product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Conclusion and Recommendations

The selection of an appropriate solvent system is paramount for the successful application of this compound in organic synthesis.

  • For nucleophilic aromatic substitution reactions , polar aprotic solvents such as DMF, DMSO, and acetonitrile are highly recommended to maximize reaction rates by enhancing the reactivity of the nucleophile.

  • Polar protic solvents like ethanol and methanol should be used with caution due to their potential to decrease nucleophilicity through solvation and to act as competing nucleophiles.

  • Nonpolar solvents are generally unsuitable for these types of reactions due to poor solubility of the reactants and lack of stabilization of the reaction intermediates.

It is imperative to conduct small-scale pilot reactions to determine the optimal solvent and reaction conditions for each specific transformation. Careful analysis of the reaction mixture for potential side products, such as those arising from solvent participation or molecular rearrangements, is also a critical aspect of robust process development.

References

  • Yao, J.-Y., Blake, P., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Heterocycles. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine. As a substituted nitropyridine, this compound warrants careful management in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar molecules. The following procedures are based on established safety data for analogous compounds and best practices in chemical hygiene.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][2][3]

  • Harmful if Swallowed: Oral toxicity is a potential concern with related compounds.[2]

The presence of a nitro group and a bromine atom on the pyridine ring are key structural alerts for these toxicological endpoints.[5] The N,N-dimethyl substitution is unlikely to mitigate these hazards.

Hazard Summary Table:

Hazard ClassificationGHS CategoryAssociated Risk
Skin IrritationCategory 2Causes skin irritation.[1][3][6]
Eye IrritationCategory 2Causes serious eye irritation.[1][3][4][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3]
Acute Oral ToxicityCategory 4 (Assumed)Harmful if swallowed.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to establish a reliable barrier against exposure. The following PPE must be worn at all times when handling this compound.

Core PPE Requirements:

  • Hand Protection: Wear chemical-resistant, impervious gloves. Thicker gloves generally offer better protection.[7] Nitrile gloves are a suitable choice for incidental contact. Change gloves every 30-60 minutes or immediately if contamination is suspected.[7]

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[1] A face shield should be worn in conjunction with goggles whenever there is a risk of splashing or aerosol generation.[7]

  • Body Protection: A long-sleeved laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, consider a disposable, seamless gown with tight-fitting cuffs.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or N100) should be used.[7][8] Surgical masks do not provide adequate protection.[7][8]

PPE Selection Workflow:

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Handling this compound risk Assess potential for skin/eye contact, inhalation start->risk gloves Impervious Gloves (e.g., Nitrile) risk->gloves Always goggles Safety Goggles risk->goggles Always lab_coat Lab Coat risk->lab_coat Always respirator Respirator (in fume hood) risk->respirator Always face_shield Face Shield goggles->face_shield Splash risk

Caption: PPE selection workflow based on risk assessment.

Operational Handling and Storage Plan

Adherence to strict operational protocols is critical for minimizing exposure and preventing accidental release.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or powder. Use a draft shield if necessary to prevent air currents from dispersing the solid.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3][4] Decontaminate the work surface with an appropriate solvent and cleaning agent.

Storage Requirements:

  • Store the container in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed to prevent the release of dust or vapors.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be secure and accessible only to authorized personnel.[1][2]

Emergency and Disposal Procedures

A clear plan for emergencies and waste disposal is essential for a safe laboratory environment.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2][4] Seek immediate medical attention.[2]

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[2][4] If skin irritation occurs, seek medical advice.[1][2][3]

  • If inhaled: Move the person to fresh air.[1][2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][4] Seek medical attention if you feel unwell.[1][2]

  • If swallowed: Rinse the mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor immediately.[2][9]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, alert emergency responders.

  • Prevent the spilled material from entering drains or waterways.[2]

Waste Disposal Plan:

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[10][11]

  • Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste.[10][12][13] Do not mix with non-halogenated waste, as this will increase disposal costs.[11][13]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[12]

  • Container: Use a container that is in good condition and compatible with the waste. Keep the container closed except when adding waste.[12]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][2][4]

Waste Segregation Logic:

Waste_Disposal start Waste Generated (this compound) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_bin Halogenated Organic Waste Container is_halogenated->halogenated_bin Yes non_halogenated_bin Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_bin No disposal Licensed Hazardous Waste Disposal halogenated_bin->disposal non_halogenated_bin->disposal

Caption: Decision tree for proper waste segregation.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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3-bromo-N,N-dimethyl-5-nitropyridin-2-amine
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